Pentanediol
Description
Structure
3D Structure
Properties
CAS No. |
29348-79-6 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
pentane-1,1-diol |
InChI |
InChI=1S/C5H12O2/c1-2-3-4-5(6)7/h5-7H,2-4H2,1H3 |
InChI Key |
UWJJYHHHVWZFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Pentanediols from Biomass-Derived Furfural
For Researchers, Scientists, and Drug Development Professionals
The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable industrial chemistry. Furfural (B47365), readily obtainable from lignocellulosic biomass, represents a key starting material for the synthesis of various commodity and specialty chemicals. Among these, 1,2-pentanediol (B41858) (1,2-PDO) and 1,5-pentanediol (B104693) (1,5-PDO) are of significant commercial interest, with applications ranging from polymers and plasticizers to cosmetics and pharmaceuticals. This technical guide provides an in-depth overview of the catalytic pathways and experimental protocols for the selective synthesis of these pentanediols from furfural.
Core Reaction Pathways
The synthesis of 1,2-PDO and 1,5-PDO from furfural proceeds through distinct reaction pathways, primarily dictated by the choice of catalyst and reaction conditions.
Synthesis of 1,5-Pentanediol (1,5-PDO)
The dominant and most selective route to 1,5-PDO is a two-step process. The first step involves the complete hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA). The subsequent step is the selective hydrogenolysis of the C-O bond within the tetrahydrofuran (B95107) ring of THFA to yield 1,5-PDO.[1]
Synthesis of 1,2-Pentanediol (1,2-PDO)
The synthesis of 1,2-PDO from furfural typically proceeds via the intermediate formation of furfuryl alcohol (FA) through the selective hydrogenation of furfural's aldehyde group. This is followed by the hydrogenolysis and ring-opening of the furan (B31954) ring in FA to produce 1,2-PDO.[1][2] Some catalytic systems can achieve the direct conversion of furfural to 1,2-PDO in a single step.[2][3]
Quantitative Data on Catalytic Performance
The following tables summarize the performance of various catalytic systems for the synthesis of 1,5-PDO and 1,2-PDO from furfural and its derivatives.
Table 1: Catalytic Performance for 1,5-Pentanediol Synthesis
| Catalyst | Substrate | Temp. (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Rh(0.66 wt%)-Ir-ReOₓ/SiO₂ | Furfural (50 wt%) | 120 (8h) -> 180 (16h) | 60 | 24 | ~100 | 71.1 | [4] |
| Pd(0.66 wt%)-Ir-ReOₓ/SiO₂ | Furfural | 120 (8h) -> 180 (16h) | 60 | 24 | ~100 | 71.4 | [3] |
| Ni-La(OH)₃ | THFA | - | - | 84 | - | 92 (yield) | [5] |
| Ru/Ni-Y₂O₃ | THFA | 150 | 20 | 40 | 93.4 | 86.5 (yield) | [6] |
| Pt/Co₂AlO₄ | Furfural | 140 | 10 | - | 99.9 | 34.9 (yield) | [7] |
Table 2: Catalytic Performance for 1,2-Pentanediol Synthesis
| Catalyst | Substrate | Temp. (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1% Rh/OMS-2 | Furfural | 160 | 30 | 8 | ~100 | 87 | [2][3] |
| Pt/HT | Furfural | - | - | - | - | 73 (yield) | [3] |
| Pd/MMT-K10 | Furfural | 220 | 35 | 5 | >99 | 66 | [3] |
| Ru/MnOₓ | Furfuryl Alcohol | 150 | 15 | 4 | 89.2 | 42.1 (yield) | [3] |
| 10 wt% Cu/Al₂O₃ | Furfuryl Alcohol | 140 | 80 | - | 86 | 48 | [4] |
| 10 wt% Cu-Mg₃AlO₄.₅ | Furfuryl Alcohol | 140 | 60 | - | 99 | 51 | [4] |
| 2wt% Pt/MgO-200 | Furfuryl Alcohol | 160 | 10 | 10 | 100 | 59.4 | [8] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of pentanediols using high-performing catalytic systems.
Protocol 1: Synthesis of 1,5-Pentanediol using Rh-Ir-ReOₓ/SiO₂
This protocol is adapted from the one-pot conversion of furfural to 1,5-pentanediol.[8]
1. Catalyst Preparation (Sequential Impregnation):
-
Step 1.1: Prepare an aqueous solution of Rh(NO₃)₃.
-
Step 1.2: Impregnate SiO₂ support with the Rh(NO₃)₃ solution.
-
Step 1.3: Evaporate the solvent and dry the sample at 383 K for 12 hours.
-
Step 1.4: Prepare an aqueous solution of H₂IrCl₆.
-
Step 1.5: Impregnate the Rh/SiO₂ sample with the H₂IrCl₆ solution.
-
Step 1.6: Dry the Rh-Ir/SiO₂ sample at 383 K for 12 hours.
-
Step 1.7: Prepare an aqueous solution of NH₄ReO₄.
-
Step 1.8: Impregnate the Rh-Ir/SiO₂ sample with the NH₄ReO₄ solution.
-
Step 1.9: Dry the resulting catalyst at 383 K for 12 hours.
-
Step 1.10: Calcine the catalyst in air at 773 K for 3 hours.
2. Reaction Procedure (Two-Step Temperature Profile):
-
Step 2.1: In a high-pressure batch reactor, add the Rh-Ir-ReOₓ/SiO₂ catalyst, furfural, and solvent (e.g., water).
-
Step 2.2: Seal the reactor and purge several times with N₂ followed by H₂.
-
Step 2.3: Pressurize the reactor with H₂ to the desired pressure (e.g., 60 atm).
-
Step 2.4 (First Stage - Hydrogenation): Heat the reactor to 120°C and maintain for 8 hours with stirring. This step primarily converts furfural to THFA.
-
Step 2.5 (Second Stage - Hydrogenolysis): Increase the temperature to 180°C and maintain for an additional 16 hours with stirring.
-
Step 2.6: After the reaction, cool the reactor to room temperature and carefully depressurize.
-
Step 2.7: Collect the liquid product and separate the catalyst by centrifugation or filtration.
-
Step 2.8: Analyze the products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Synthesis of 1,2-Pentanediol using Rh/OMS-2
This protocol describes the single-step hydrogenolysis of furfural to 1,2-pentanediol.[2][3]
1. Catalyst Preparation (Hydrothermal Method):
-
Step 1.1: The octahedral molecular sieve (OMS-2) support is synthesized via a hydrothermal method. This typically involves the reaction of a manganese salt (e.g., MnSO₄) and a permanganate (B83412) (e.g., KMnO₄) under acidic conditions, followed by hydrothermal treatment.
-
Step 1.2: The synthesized OMS-2 is then impregnated with a solution of a rhodium precursor (e.g., RhCl₃·3H₂O) to achieve the desired metal loading (e.g., 1 wt%).
-
Step 1.3: The impregnated material is dried and then calcined to obtain the final Rh/OMS-2 catalyst.
2. Reaction Procedure:
-
Step 2.1: Charge a high-pressure batch reactor with 0.0073 mol of furfural, 20 mL of methanol (B129727) (solvent), 50 μL of n-dodecane (internal standard), and the desired amount of Rh/OMS-2 catalyst.[3]
-
Step 2.2: Seal the reactor and purge three times with nitrogen, followed by hydrogen.
-
Step 2.3: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 atm) and maintain this pressure throughout the reaction.
-
Step 2.4: Heat the reactor to the desired temperature (e.g., 160°C) while stirring.
-
Step 2.5: Maintain the reaction conditions for the specified duration (e.g., 8 hours).
-
Step 2.6: After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.
-
Step 2.7: Collect the liquid sample and filter to remove the catalyst.
-
Step 2.8: Analyze the product mixture using Gas Chromatography (GC) with a Flame Ionization Detector (FID) and confirm product identity with GC-MS.
Experimental Workflow
The general workflow for the synthesis and analysis of pentanediols from furfural is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fhi.mpg.de [fhi.mpg.de]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Chemical and physical properties of 1,5-Pentanediol
An In-depth Technical Guide to the Chemical and Physical Properties of 1,5-Pentanediol
For Researchers, Scientists, and Drug Development Professionals
1,5-Pentanediol (CAS No: 111-29-5) is a viscous, colorless, and odorless linear diol with the chemical formula HO(CH₂)₅OH.[1][2] This document provides a comprehensive overview of its core chemical and physical properties, tailored for professionals in research, science, and drug development. It includes detailed tables of quantitative data, standardized experimental protocols for property determination, and visualizations of key chemical processes and applications. Its utility as a chemical intermediate, particularly in the synthesis of polyesters and polyurethanes, and its emerging role in pharmaceutical formulations as a penetration enhancer are highlighted.[1][3][4]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 1,5-Pentanediol are summarized below. These properties are crucial for its application in chemical synthesis and formulation development.
Table 1: Chemical Identification of 1,5-Pentanediol
| Identifier | Value |
| IUPAC Name | Pentane-1,5-diol[5] |
| Synonyms | Pentamethylene glycol, 1,5-Dihydroxypentane[6][7] |
| CAS Number | 111-29-5[1] |
| Molecular Formula | C₅H₁₂O₂[1] |
| Molecular Weight | 104.15 g/mol [8][9] |
| Chemical Structure | HO(CH₂)₅OH[9] |
| InChI Key | ALQSHHUCVQOPAS-UHFFFAOYSA-N[5][10] |
| SMILES | OCCCCCO[9] |
Table 2: Physical Properties of 1,5-Pentanediol
| Property | Value | Conditions |
| Appearance | Clear, colorless, oily liquid[3][11] | Ambient |
| Odor | Odorless[2][12] | Ambient |
| Melting Point | -18 °C (255 K)[1][8] | - |
| Boiling Point | 242 °C (515 K)[1][12] | 1013 hPa[8] |
| Density | 0.994 g/mL[1][12] | 25 °C |
| 0.9939 g/cm³[8] | 20 °C | |
| Solubility in Water | Miscible[1][6] | 20 °C[2] |
| Solubility in Organics | Soluble in methanol, ethanol, acetone, ethyl acetate.[5][12] Limited solubility in benzene, petroleum ether.[5][13] | 25 °C |
| Vapor Pressure | <0.01 mmHg (<1.33 Pa)[9][12] | 20 °C |
| 1.14 hPa[8] | 98.4 °C | |
| Flash Point | 135 °C (275 °F)[12][14] | Closed Cup |
| 142 °C (287.6 °F)[8][15] | Closed Cup | |
| Refractive Index (n²⁰/D) | 1.450[12][15] | 20 °C |
| Viscosity | 135 mPa·s[11] | 20 °C |
| Surface Tension | 43.3 mN/m[12] | 20 °C |
| logP (Octanol/Water) | -0.49[11][12] | 25 °C |
| pKa | 14.83 ± 0.10 (Predicted)[12] | - |
| Autoignition Temperature | 335 °C (635 °F)[8][12] | - |
| Explosive Limits | 1.3 - 13.1% (V)[8][12] | - |
Experimental Protocols
The following sections detail the methodologies for determining key physical and chemical properties of 1,5-Pentanediol, based on established international standards.
Determination of Density (ASTM D4052)
The density of 1,5-Pentanediol can be determined using a digital density meter according to ASTM D4052.[1][2][12][16]
-
Apparatus: Digital density meter with an oscillating U-tube, capable of maintaining a constant temperature (e.g., 20°C or 25°C).
-
Procedure:
-
Calibrate the instrument with dry air and freshly distilled water.
-
Introduce a small volume (approximately 1-2 mL) of 1,5-Pentanediol into the sample tube, ensuring no air bubbles are present.[16]
-
Allow the sample to thermally equilibrate to the set temperature.
-
The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[16]
-
This frequency change is used with the calibration data to calculate and display the density of the sample.
-
Determination of Melting Point (ASTM E324)
The melting point of 1,5-Pentanediol is determined using the capillary tube method as outlined in ASTM E324.[7][14]
-
Apparatus: Melting point apparatus with a heating bath and a calibrated thermometer or digital temperature sensor.
-
Procedure:
-
Introduce a small, dry sample of 1,5-Pentanediol (previously frozen) into a capillary tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate.
-
Record the temperature at which the substance first begins to melt (initial melting point) and the temperature at which it becomes completely liquid (final melting point). Since 1,5-Pentanediol is a liquid at room temperature, this procedure would be applied after freezing the sample.
-
Determination of Boiling Point
The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle.
-
Procedure:
-
Place a sample of 1,5-Pentanediol in the distillation flask.
-
Heat the sample gently.
-
Record the temperature at which the liquid boils and a stable temperature is observed on the thermometer with the bulb positioned at the vapor-liquid equilibrium point.
-
Correct the observed boiling point to standard atmospheric pressure (1013 hPa).
-
Determination of Flash Point (ASTM D93)
The flash point is determined using the Pensky-Martens closed-cup tester following the ASTM D93 standard.[12][16]
-
Apparatus: Pensky-Martens closed-cup apparatus.[16]
-
Procedure:
-
Fill the brass test cup with the 1,5-Pentanediol sample to the specified mark.
-
Place the lid on the cup and begin heating the sample at a specified, constant rate while stirring.[16]
-
At regular temperature intervals, apply an ignition source (a small flame) into the vapor space of the cup.
-
The flash point is the lowest temperature, corrected to standard atmospheric pressure, at which the application of the ignition source causes the vapors of the sample to ignite.[8]
-
Determination of Partition Coefficient (logP) (OECD 117)
The n-octanol/water partition coefficient (logP) is determined using the High-Performance Liquid Chromatography (HPLC) method as described in OECD Guideline 117.[8][17][18]
-
Apparatus: HPLC system with a reverse-phase column (e.g., C18), UV detector, and isocratic elution capability.
-
Procedure:
-
Prepare a mobile phase of a methanol/water mixture.
-
Calibrate the system by injecting a series of reference compounds with known logP values and recording their retention times.
-
Create a calibration curve by plotting the logarithm of the retention factor (k) versus the known logP values.
-
Inject the 1,5-Pentanediol sample and determine its retention time in duplicate.[6][18]
-
Calculate the logP of 1,5-Pentanediol by interpolating its retention factor on the calibration curve.[6]
-
Spectral Analysis (NMR, IR)
Structural confirmation and purity assessment are performed using spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (B1202638) (TMS).[9][19]
-
FTIR Spectroscopy: The infrared spectrum is obtained using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) and scanned. The resulting spectrum shows absorption bands corresponding to the characteristic functional groups (O-H and C-H stretches, C-O bends).
Key Workflows and Mechanisms
Synthesis of 1,5-Pentanediol
A common industrial method for synthesizing 1,5-Pentanediol is the catalytic hydrogenation of glutaric acid or its esters, such as dimethyl glutarate.[5][10][15] The process can be a direct hydrogenation or a two-step route involving esterification followed by hydrogenation.[5]
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 3. store.astm.org [store.astm.org]
- 4. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method - EconBiz [econbiz.de]
- 7. oecd.org [oecd.org]
- 8. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,5-Pentanediol synthesis - chemicalbook [chemicalbook.com]
- 11. smartsystems-eg.com [smartsystems-eg.com]
- 12. psgraw.com [psgraw.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]
- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 17. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 18. oecd.org [oecd.org]
- 19. beilstein-journals.org [beilstein-journals.org]
Synthesis of 1,5-Pentanediol via Hydrogenation of Glutaric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5-pentanediol (B104693), a valuable building block in the production of polymers and pharmaceuticals, through the catalytic hydrogenation of glutaric acid. This document details the primary synthetic pathways, experimental protocols, comparative catalytic performance data, and safety considerations.
Introduction
1,5-Pentanediol (1,5-PDO) is a crucial diol used in the synthesis of polyesters, polyurethanes, and other valuable polymers.[1] The conversion of glutaric acid, a dicarboxylic acid, to 1,5-PDO via hydrogenation represents a significant chemical transformation. This guide explores the two principal routes for this synthesis: the direct hydrogenation of glutaric acid and a two-step approach involving the esterification of glutaric acid followed by the hydrogenation of the resulting ester.[1][2]
Synthetic Pathways
The synthesis of 1,5-pentanediol from glutaric acid can be achieved through two primary methodologies:
-
Direct Catalytic Hydrogenation: This approach involves the direct conversion of glutaric acid to 1,5-pentanediol in a single step, offering a more atom-economical process.[1]
-
Two-Step Synthesis via Esterification and Hydrogenation: This common industrial method first converts glutaric acid to its corresponding diester, typically dimethyl glutarate, which is then hydrogenated to 1,5-pentanediol.[1][3] This pathway can sometimes be more amenable to specific catalytic systems.[1]
Experimental Protocols
Protocol 1: Direct Hydrogenation of Glutaric Acid using a Rhenium-Palladium Catalyst
This protocol details the direct hydrogenation of glutaric acid utilizing a bimetallic Re-Pd/SiO₂ catalyst.
3.1.1. Catalyst Preparation (Re-Pd/SiO₂)[1]
-
Impregnation: Prepare an aqueous solution of PdCl₂ and NH₄ReO₄.
-
Impregnate SiO₂ support with the prepared solution to achieve the desired metal loading (e.g., 14 wt% Re and 1 wt% Pd).
-
Calcination: Calcine the impregnated support at 673 K for 3 hours.
3.1.2. Catalyst Pre-reduction (ex-situ)[1]
-
Place the calcined catalyst in a high-pressure autoclave with 1,4-dioxane (B91453) as the solvent.
-
Pressurize the autoclave with hydrogen gas.
-
Heat the mixture to the desired reduction temperature (e.g., 413 K) with stirring for a specified duration.
-
After cooling and venting, the pre-reduced catalyst is ready for use.
3.1.3. Hydrogenation Procedure[1][2]
-
Reaction Setup: In a high-pressure autoclave, charge glutaric acid, the pre-reduced Re-Pd/SiO₂ catalyst, and 1,4-dioxane as the solvent.[2]
-
Purging and Pressurization: Seal the autoclave and purge it multiple times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa).[1]
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 413 K or 140°C) with constant stirring.[1][2]
-
Monitoring: Maintain the reaction for a set duration, monitoring the pressure drop to gauge hydrogen consumption.[2]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to separate the catalyst.[2]
-
Purification: Isolate and purify the 1,5-pentanediol from the filtrate by distillation.[2]
Protocol 2: Two-Step Synthesis via Dimethyl Glutarate Hydrogenation
This protocol outlines the esterification of glutaric acid to dimethyl glutarate, followed by its hydrogenation to 1,5-pentanediol.[1]
3.2.1. Step 1: Esterification of Glutaric Acid[1]
-
Materials: Glutaric acid, methanol (B129727) (in excess), and a strong acid catalyst (e.g., sulfuric acid).[1]
-
Apparatus: A reaction vessel equipped with a reflux condenser and a Dean-Stark trap.[1]
-
Procedure:
-
Charge the reaction vessel with glutaric acid and methanol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux.
-
Continuously remove the water produced during the reaction using the Dean-Stark trap to drive the equilibrium towards the formation of the ester.[1]
-
Monitor the reaction progress by techniques such as titration of the acid number or gas chromatography (GC).[2]
-
Upon completion, neutralize the acid catalyst and purify the dimethyl glutarate by distillation.
-
3.2.2. Step 2: Hydrogenation of Dimethyl Glutarate[2]
-
Reaction Setup: In a high-pressure autoclave, charge dimethyl glutarate, a ruthenium catalyst (e.g., RuCl₂(L-I), 0.05 mol%), and sodium methoxide (B1231860) (10 mol%) in a suitable solvent like tetrahydrofuran (B95107) (THF).[2]
-
Purging and Pressurization: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to 50 bar.[2]
-
Reaction: Heat the reaction mixture to 100°C with stirring for 2.5 hours.[2]
-
Work-up and Purification: After cooling and venting the autoclave, filter the catalyst from the reaction mixture. Purify the 1,5-pentanediol by distillation.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data from various reported methods for the synthesis of 1,5-pentanediol from glutaric acid and its ester.
Table 1: Direct Hydrogenation of Glutaric Acid
| Catalyst | Catalyst Loading | Substrate | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield of 1,5-PDO (%) | Selectivity (%) | Reference |
| Re-Pd/SiO₂ | 0.1 g | Glutaric Acid | 1,4-dioxane | 140 | 8 | 4 | - | 71 | - | [1] |
| Ru-based | - | Glutaric Acid | - | 150 | >50 | - | - | High | - | [4] |
Table 2: Hydrogenation of Dimethyl Glutarate
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield of 1,5-PDO (%) | Selectivity (%) | Reference |
| RuCl₂(L-I) | 0.05 | Dimethyl Glutarate | THF | 100 | 50 | 2.5 | - | 93 | - | [2] |
Reaction Mechanisms
Direct Hydrogenation of Glutaric Acid
The direct hydrogenation of a carboxylic acid to an alcohol over a heterogeneous catalyst is a complex process. While the exact mechanism can vary depending on the catalyst and reaction conditions, a plausible pathway is illustrated below.
Hydrogenation of Dimethyl Glutarate
The hydrogenation of an ester to an alcohol typically proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition of a hydride.
References
The Catalytic Conversion of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The production of 1,5-pentanediol (B104693) (1,5-PDO) from biomass-derived tetrahydrofurfuryl alcohol (THFA) represents a significant advancement in sustainable chemical synthesis.[1][2] This versatile diol is a crucial building block in the manufacturing of polyesters, polyurethanes, and other valuable polymers, with applications extending to solvents and the pharmaceutical industry. This technical guide provides a comprehensive overview of the core methodologies, catalytic systems, and reaction pathways involved in the hydrogenolysis of THFA to 1,5-PDO.
Reaction Pathway and Mechanism
The primary transformation in the synthesis of 1,5-PDO from THFA is the selective hydrogenolysis of the C-O bond within the tetrahydrofuran (B95107) ring. This reaction is typically catalyzed by heterogeneous catalysts and proceeds via a ring-opening mechanism. The generally accepted reaction pathway involves the adsorption of THFA onto the catalyst surface, followed by the cleavage of the C-O bond and subsequent hydrogenation to yield 1,5-PDO.
The proposed mechanism often involves the interaction of THFA with both metal and acidic or basic sites on the catalyst. For instance, with a Ni/Y₂O₃ catalyst, the yttrium oxide provides basic sites for THFA adsorption and deprotonation, while the nickel facilitates hydrogen dissociation and the subsequent hydrogenolysis.[3][4] The synergy between different catalyst components is crucial for achieving high selectivity towards 1,5-PDO while minimizing side reactions such as C-C bond cleavage or the formation of other byproducts.[5]
Catalytic Systems and Performance Data
A variety of catalytic systems have been investigated for the hydrogenolysis of THFA, ranging from noble metal catalysts to more cost-effective non-noble metal alternatives. The choice of catalyst, support, and reaction conditions significantly influences the conversion of THFA and the selectivity towards 1,5-PDO.
Noble Metal Catalysts
Rhodium (Rh), Iridium (Ir), and Platinum (Pt) based catalysts have demonstrated high activity and selectivity for this reaction.[5][6][7] The addition of an oxophilic promoter, such as Rhenium (Re) or Molybdenum (Mo), often enhances the catalytic performance by facilitating the C-O bond cleavage.[5][6] While highly effective, the high cost of these noble metals presents a challenge for industrial-scale production.[1][8]
Non-Noble Metal Catalysts
To address the cost concerns associated with noble metals, significant research has focused on developing catalysts based on non-noble metals like Nickel (Ni) and Copper (Cu).[3][9] These catalysts, often supported on metal oxides, have shown promising results, with some systems achieving high conversion and selectivity under optimized conditions.[3][4]
| Catalyst | Support | Promoter | Temp. (°C) | Pressure (MPa) | THFA Conv. (%) | 1,5-PDO Sel. (%) | Reference |
| 4 wt% Rh | SiO₂ | ReOₓ | - | - | - | High Yield (77%) | [1] |
| 4 wt% Ir | SiO₂ | MoOₓ | 200 | 6 | 70 | 68 | [1] |
| Pt | WOₓ/γ-Al₂O₃ | MgAl₂O₄ | - | 4.0 | 47.3 | 88.4 | [1] |
| Ni | Y₂O₃ | - | 150 | 3 | 84.2 | >99.5 | [3] |
| Ni-WOₓ | SiO₂ | - | 250 | 3.4 | 28.7 | 47.3 | [1] |
| 10 wt% Cu | Al₂O₃ | - | 140 | 8 | 85.8 | 70.3 (total pentanediols) | [9] |
| Ni | La(OH)₃ | - | 170 | 4 | 93.4 | 96.9 (yield) | [5] |
Table 1: Comparison of Catalytic Performance for THFA Hydrogenolysis to 1,5-PDO.
Experimental Protocols
The following sections provide a generalized experimental workflow for the preparation of catalysts and the execution of the hydrogenolysis reaction, based on common practices reported in the literature.
Catalyst Preparation
A typical impregnation method for preparing a supported metal catalyst is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nam.confex.com [nam.confex.com]
- 9. researchgate.net [researchgate.net]
Bio-based Production of 1,5-Pentanediol from Renewable Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bio-based production of 1,5-pentanediol (B104693) (1,5-PDO), a valuable platform chemical, from renewable feedstocks. The focus is on the metabolic engineering of microbial systems, primarily Escherichia coli, to establish novel biosynthetic pathways for 1,5-PDO production. This document details the core metabolic pathways, presents quantitative data from key studies, outlines experimental protocols for strain engineering and analysis, and provides visualizations of the key processes.
Introduction
1,5-Pentanediol is a five-carbon linear diol with broad applications in the production of polymers such as polyesters and polyurethanes, as well as in the formulation of plasticizers, coatings, and adhesives.[1] Traditionally derived from petroleum-based feedstocks, there is a growing demand for sustainable and bio-based production routes for 1,5-PDO.[2] Microbial fermentation using renewable resources like glucose offers a promising alternative to conventional chemical synthesis. As no natural metabolic pathway for 1,5-PDO biosynthesis exists, metabolic engineering is crucial for developing microbial cell factories capable of its de novo production.[1][3]
This guide focuses on the biosynthesis of 1,5-PDO from L-lysine (B1673455), a common amino acid that can be overproduced in engineered E. coli. Several artificial pathways have been designed and implemented, primarily involving the conversion of lysine (B10760008) to key intermediates such as cadaverine (B124047), 5-aminovalerate (5-AVA), or 5-hydroxyvalerate (5-HV).[1][2][4]
Metabolic Pathways for 1,5-Pentanediol Biosynthesis
The biosynthesis of 1,5-PDO in engineered microorganisms is achieved through the construction of artificial metabolic pathways. The most common starting point is the amino acid L-lysine, which is centrally located in bacterial metabolism and can be efficiently produced from glucose.
Pathway from Lysine via Cadaverine and 5-Aminovalerate
This pathway involves the initial decarboxylation of lysine to cadaverine, followed by a series of transamination, oxidation, and reduction steps.
dot
Caption: Pathway from Lysine to 1,5-PDO via Cadaverine and 5-AVA.
Energy-Conserving Pathway from Lysine
A more recent and efficient pathway has been designed to conserve energy by avoiding the ATP-dependent carboxylic acid reductase step. This pathway proceeds through two transamination and two reduction reactions.[4]
dot
Caption: Energy-Conserving Pathway for 1,5-PDO Biosynthesis.
Quantitative Data on 1,5-Pentanediol Production
The following tables summarize the quantitative data from various studies on the bio-based production of 1,5-PDO and its precursors in engineered E. coli.
Table 1: Production of 1,5-Pentanediol in Engineered E. coli
| Strain | Pathway Employed | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Cadaverine-derived | Glucose | Shake-flask | 2.62 | - | - | [2] |
| Engineered E. coli | Cadaverine-derived | Glucose | Fed-batch | 9.25 | 0.28 | - | [2] |
| Engineered E. coli | Energy-conserving | Glucose | Shake-flask | 0.726 | - | - | [4] |
| Engineered E. coli | Energy-conserving | Glucose | 3-L Bioreactor | 11.7 | - | - | [4] |
| Minimally engineered strain | 5-hydroxyvaleryl-CoA-based | Glucose + Lysine | Shake-flask | 0.35 | - | - | [1][3] |
| Lysine producer strain | 5-hydroxyvaleryl-CoA-based | Glucose | Shake-flask | 0.12 | - | - | [1][3] |
Table 2: Production of 1,5-PDO Precursors in Engineered E. coli
| Product | Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Reference |
| Cadaverine | Recombinant E. coli expressing H. alvei LDC | L-lysine | Whole-cell bioconversion | 89 | [5] |
| 5-Hydroxyvalerate (5-HV) | Minimally engineered strain | Glucose + Lysine | Shake-flask | 3.19 | [1][3] |
| 5-Hydroxyvalerate (5-HV) | Lysine producer strain | Glucose | Shake-flask | 1.04 | [1][3] |
| 5-Amino-1-pentanol (5-APO) | Engineered E. coli | Glucose | Shake-flask | 1.502 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development of 1,5-PDO producing microbial strains.
General Workflow for Strain Engineering and Production
dot
Caption: General experimental workflow for 1,5-PDO production.
Construction of Lysine-Overproducing E. coli
Objective: To generate an E. coli strain with increased lysine production to serve as a platform for 1,5-PDO synthesis.
Methodology:
-
Gene Knockout of Competing Pathways:
-
Overexpression of Key Biosynthetic Genes:
-
Optimization of Fermentation Conditions:
Heterologous Expression of Pathway Enzymes
Objective: To express the necessary enzymes for the artificial 1,5-PDO pathway in the lysine-overproducing E. coli strain.
Methodology:
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized genes for the pathway enzymes (e.g., lysine decarboxylase, aminotransferase, alcohol dehydrogenase, carboxylic acid reductase) from their respective source organisms.
-
Clone the synthesized genes into suitable expression vectors, often under the control of an inducible promoter (e.g., T7 promoter).
-
-
Transformation and Expression:
-
Transform the expression plasmids into the engineered E. coli host.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) during the exponential growth phase.
-
-
Verification of Expression:
-
Confirm protein expression using SDS-PAGE and Western blotting.
-
Enzyme Activity Assays
4.4.1. Lysine Decarboxylase (LDC) Activity Assay
Principle: The activity of LDC is determined by measuring the amount of cadaverine produced from lysine. A colorimetric method using 2,4,6-trinitrobenzenesulfonic acid (TNBS) is commonly employed.
Protocol:
-
Prepare a reaction mixture containing L-lysine, pyridoxal (B1214274) phosphate (B84403) (PLP), and a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.2).
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 37°C).
-
At specific time intervals, stop the reaction by adding a stop solution (e.g., Na2CO3).
-
Add TNBS to the reaction mixture and incubate to allow for the derivatization of cadaverine.
-
Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 420 nm).
-
Calculate the enzyme activity based on a standard curve of cadaverine.
4.4.2. Aminotransferase Activity Assay
Principle: The activity of aminotransferases is typically measured by coupling the reaction to a dehydrogenase, where the consumption of NADH or NADPH is monitored spectrophotometrically.
Protocol:
-
Prepare a reaction mixture containing the amino donor (e.g., 5-aminovalerate), the amino acceptor (e.g., α-ketoglutarate), PLP, and a suitable buffer.
-
Add a coupling enzyme (e.g., glutamate (B1630785) dehydrogenase) and its substrate (e.g., NADH or NADPH).
-
Initiate the reaction by adding the cell lysate or purified aminotransferase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.
4.4.3. Alcohol Dehydrogenase (ADH) Activity Assay
Principle: ADH activity is determined by monitoring the reduction of NAD⁺ to NADH or the oxidation of NADPH to NADP⁺ spectrophotometrically at 340 nm.
Protocol:
-
Prepare a reaction mixture containing the alcohol substrate (e.g., 5-hydroxyvaleraldehyde), the cofactor (NAD⁺ or NADP⁺), and a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Initiate the reaction by adding the cell lysate or purified ADH.
-
Monitor the increase in absorbance at 340 nm for NAD⁺ reduction or the decrease in absorbance for NADPH oxidation.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.
Fed-Batch Fermentation
Objective: To achieve high-cell-density cultivation and high-titer production of 1,5-PDO.
Protocol:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony of the engineered strain into a suitable medium and incubating overnight.
-
Batch Phase: Inoculate the fermenter containing a defined batch medium with the seed culture. Allow the culture to grow until the initial carbon source (e.g., glucose) is depleted.
-
Fed-Batch Phase:
-
Initiate a continuous or intermittent feeding of a concentrated nutrient solution (containing the carbon source and other essential nutrients) to maintain a controlled growth rate.
-
Monitor and control key fermentation parameters such as pH, temperature, and dissolved oxygen.
-
Induce the expression of the pathway enzymes at an appropriate cell density.
-
-
Sampling and Analysis:
Analytical Methods for 1,5-Pentanediol Quantification
4.6.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 1,5-PDO.
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).[10]
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it.[10]
-
Derivatize the sample if necessary to improve volatility and thermal stability.
GC-MS Analysis:
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature hold followed by a ramp to a final temperature.
-
Injection Mode: Split or splitless.
-
MS Detection: Electron ionization (EI) mode, scanning a specific mass range.
-
Quantification: Use a standard curve of pure 1,5-PDO.
4.6.2. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC can be used to quantify 1,5-PDO and related non-volatile metabolites in the fermentation broth.
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Filter the supernatant through a 0.22 µm filter.
HPLC Analysis:
-
Column: A suitable column for polar compounds (e.g., a C18 column or a specific column for organic acids).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).[11]
-
Detection: Refractive index detector (RID) or a UV detector if the compounds are derivatized.
-
Quantification: Use a standard curve of pure 1,5-PDO.
Conclusion
The bio-based production of 1,5-pentanediol from renewable sources is a rapidly advancing field. Through the application of metabolic engineering and synthetic biology, significant progress has been made in the development of microbial cell factories, primarily in E. coli, for the de novo synthesis of this valuable chemical. The establishment of novel biosynthetic pathways, optimization of enzyme activities, and enhancement of precursor supply have led to promising titers and yields. Further improvements in pathway efficiency, host strain robustness, and fermentation process optimization will be crucial for the economic viability of bio-based 1,5-PDO production at an industrial scale. This technical guide provides a comprehensive overview of the current state of the art, offering valuable insights and detailed methodologies for researchers and professionals in the field.
References
- 1. Metabolic Engineering of Escherichia coli for De Novo Production of 1,5-Pentanediol from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Escherichia coli for high production of 1,5-pentanediol via a cadaverine-derived pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of for Production of 1,5-Pentanediol from Glucose. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review [frontiersin.org]
- 8. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. env.go.jp [env.go.jp]
- 11. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Spectroscopic Analysis of Pentanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of pentanediol isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details the characteristic spectral features of various this compound isomers, presents experimental protocols, and offers a comparative analysis of their spectroscopic data to aid in structural elucidation and differentiation.
Introduction to this compound Isomers
Pentanediols are dihydroxy derivatives of pentane (B18724) with the general formula C₅H₁₂O₂. They exist as numerous constitutional isomers and stereoisomers, each with unique physical and chemical properties. Accurate identification and differentiation of these isomers are crucial in various fields, including chemical synthesis, materials science, and pharmaceutical development, where specific isomers may exhibit distinct biological activities or serve as key precursors. Spectroscopic techniques are indispensable tools for the unambiguous structural determination of these compounds.
Spectroscopic Methodologies
A multi-spectroscopic approach is often essential for the complete characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters for distinguishing between isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For pentanediols, the characteristic absorptions of the hydroxyl (O-H) and carbon-oxygen (C-O) bonds are of primary diagnostic importance. The O-H stretching vibration typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹, while the C-O stretching vibration is observed in the 1000-1200 cm⁻¹ range.[1][2][3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5][6][7] Electron Ionization (EI) is a common technique that results in the formation of a molecular ion (M⁺) and various fragment ions, which are characteristic of the molecule's structure.
Comparative Spectroscopic Data of this compound Isomers
The following tables summarize the key spectroscopic data for common this compound isomers. Note that spectral data can vary slightly depending on the solvent and experimental conditions.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Isomer | H-1 | H-2 | H-3 | H-4 | H-5 | OH |
| 1,2-Pentanediol [8][9] | 3.42 (m) | 3.65 (m) | 1.40 (m) | 1.35 (m) | 0.92 (t) | Variable |
| 1,3-Pentanediol | ~3.6 (m) | ~1.6 (m) | ~3.8 (m) | ~1.4 (m) | ~0.9 (t) | Variable |
| 1,4-Pentanediol | 3.61 (t) | 1.57 (m) | 1.45 (m) | 3.79 (m) | 1.18 (d) | Variable |
| 1,5-Pentanediol [10] | 3.64 (t) | 1.57 (m) | 1.42 (m) | 1.57 (m) | 3.64 (t) | Variable |
| 2,3-Pentanediol | 1.15 (d) | 3.45 (m) | 3.45 (m) | 1.45 (q) | 0.95 (t) | Variable |
| 2,4-Pentanediol [11][12][13] | 1.22 (d) | 4.13 (m) | 1.58 (t) | 4.13 (m) | 1.22 (d) | 3.52 |
Note: 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, 'q' denotes quartet. Chemical shifts are approximate and can vary.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 |
| 1,2-Pentanediol | 66.5 | 73.5 | 30.0 | 19.0 | 14.2 |
| 1,3-Pentanediol | 62.1 | 42.5 | 70.1 | 29.8 | 10.0 |
| 1,4-Pentanediol [14] | 62.8 | 36.4 | 32.5 | 67.8 | 23.6 |
| 1,5-Pentanediol [15] | 62.9 | 32.6 | 22.8 | 32.6 | 62.9 |
| 2,3-Pentanediol | 20.1 | 73.1 | 74.5 | 26.0 | 10.1 |
| 2,4-Pentanediol [11] | 24.1 | 68.1 | 45.9 | 68.1 | 24.1 |
Note: Chemical shifts are approximate and can vary.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | O-H Stretch | C-O Stretch |
| 1,2-Pentanediol | ~3350 (broad, strong) | ~1050-1100 |
| 1,3-Pentanediol [16][17] | ~3340 (broad, strong) | ~1050-1150 |
| 1,4-Pentanediol | ~3330 (broad, strong) | ~1050-1150 |
| 1,5-Pentanediol [18] | ~3300 (broad, strong) | ~1060 |
| 2,3-Pentanediol [19] | ~3360 (broad, strong) | ~1100 |
| 2,4-Pentanediol [11][20] | ~3350 (broad, strong) | ~1120 |
Table 4: Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| 1,2-Pentanediol | 104 | 86, 73, 57, 45 |
| 1,3-Pentanediol | 104 | 86, 71, 58 |
| 1,4-Pentanediol [21][22] | 104 | 86, 71, 55, 45 |
| 1,5-Pentanediol [23][24] | 104 | 86, 71, 55, 43 |
| 2,3-Pentanediol [19][25] | 104 | 89, 73, 59, 45 |
| 2,4-Pentanediol [11][26][27] | 104 | 89, 71, 59, 45 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid this compound between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or the solvent).
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the O-H and C-O functional groups.
-
Compare the fingerprint region (below 1500 cm⁻¹) with reference spectra for isomer identification.
-
Mass Spectrometry Protocol
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile compounds like pentanediols as it provides separation of isomers prior to mass analysis. Inject a dilute solution of the sample into the GC.
-
Direct Infusion: Introduce a solution of the sample directly into the ion source.
-
-
Ionization:
-
Use Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.
-
-
Mass Analysis:
-
Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions (e.g., m/z 30-200).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare it to spectral databases or predicted fragmentation pathways to distinguish between isomers.
-
Visualizing Relationships and Workflows
Isomer-Spectra Correlation
The following diagram illustrates the relationship between the different this compound isomers and their corresponding spectroscopic analysis techniques.
Caption: Correlation of this compound isomers with spectroscopic techniques.
General Experimental Workflow
This diagram outlines the general workflow for the spectroscopic analysis of a this compound isomer.
Caption: General workflow for spectroscopic analysis of pentanediols.
Conclusion
The spectroscopic analysis of this compound isomers requires a careful and integrated approach. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently differentiate between the various isomers. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in drug development and related fields, facilitating accurate and efficient structural characterization of these important compounds.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Pentanediol(5343-92-0) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1,5-Pentanediol(111-29-5) 1H NMR spectrum [chemicalbook.com]
- 11. 2,4-Pentanediol, (+)- | C5H12O2 | CID 6950200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4-PENTANEDIOL(625-69-4) 1H NMR spectrum [chemicalbook.com]
- 13. Solved Find the IR, 1H NMR and 13C NMR spectra of (R, | Chegg.com [chegg.com]
- 14. 1,4-PENTANEDIOL(626-95-9) 13C NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. 1,3-Pentanediol, 2,2,4-trimethyl- [webbook.nist.gov]
- 18. 1,5-Pentanediol [webbook.nist.gov]
- 19. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2,4-Pentanediol [webbook.nist.gov]
- 21. 1,4-Pentanediol [webbook.nist.gov]
- 22. 1,4-Pentanediol [webbook.nist.gov]
- 23. spectrabase.com [spectrabase.com]
- 24. organic chemistry - 1,5-Pentanediol MS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 25. spectrabase.com [spectrabase.com]
- 26. 2,4-Pentanediol [webbook.nist.gov]
- 27. (2R,4R)-(-)-Pentanediol [webbook.nist.gov]
A Comprehensive Technical Guide to Pentanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the various isomers of pentanediol, focusing on their chemical identifiers, nomenclature, and physical properties. This document is intended to serve as a foundational resource for professionals in research and drug development who require precise information on these compounds.
Introduction to Pentanediols
Pentanediols are diols, which are organic compounds containing two hydroxyl (-OH) groups. With the chemical formula C5H12O2, pentanediols exist as several structural isomers, each with unique physical and chemical properties that dictate their applications. These compounds are utilized in a variety of industrial and research settings, including as plasticizers, in the synthesis of polyesters, and as intermediates in the production of pharmaceuticals. This guide will focus on the most common isomers of this compound, providing clear, tabulated data and relevant chemical information.
Isomers of this compound: CAS Numbers and IUPAC Nomenclature
The precise identification of chemical compounds is critical in research and development. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name are the two most universally recognized identifiers. The following table summarizes this information for the common isomers of this compound.
| Common Name | IUPAC Name | CAS Number |
| 1,2-Pentanediol | pentane-1,2-diol | 5343-92-0[1][2][3][4][5] |
| 1,3-Pentanediol | pentane-1,3-diol | 3174-67-2[6][7][8] |
| 1,4-Pentanediol (B150768) | pentane-1,4-diol | 626-95-9[9][10][11][12][13] |
| 1,5-Pentanediol | pentane-1,5-diol | 111-29-5[14][15][16][17][18][19] |
| 2,3-Pentanediol | pentane-2,3-diol | 42027-23-6[20][21][22][23] |
| 2,4-Pentanediol | pentane-2,4-diol | 625-69-4[24][25][26] |
| Neopentyl Glycol | 2,2-dimethylpropane-1,3-diol | 126-30-7[27][28][29][30][31] |
Logical Relationship of this compound Isomers
The structural diversity of this compound isomers arises from the different possible positions of the two hydroxyl groups on the five-carbon chain, as well as branching of the carbon skeleton. The following diagram illustrates the logical relationship between the core pentane (B18724) structure and its various diol isomers.
Physical Properties of this compound Isomers
The physical properties of the this compound isomers are crucial for their handling, application, and for the design of experimental protocols. The following table provides a summary of key physical data for each isomer.
| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 1,2-Pentanediol | 104.15[2] | - | - | - |
| 1,3-Pentanediol | 104.14904000[32] | - | - | 0.96600 to 0.97600 @ 25.00 °C[32] |
| 1,4-Pentanediol | 104.15[11] | 202[11] | - | 0.9883[11] |
| 1,5-Pentanediol | 104.14758[14] | 242[14] | -18[14] | 0.994 @ 25 °C[14] |
| 2,3-Pentanediol | 104.15[22] | - | - | - |
| 2,4-Pentanediol | 104.149[26] | - | - | - |
| Neopentyl Glycol | 104.148[27] | 208[27] | 129.13[27] | - |
Note: Data for some isomers were not available in the initial search and will require further investigation.
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings. While specific, detailed protocols for the synthesis and analysis of each this compound isomer are extensive and beyond the scope of this initial guide, a general workflow for the characterization of a this compound sample is presented below. This workflow is typical in a research or quality control setting.
General Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the components of a sample and to identify them based on their mass-to-charge ratio. For pentanediols, a typical GC method would involve a polar column (e.g., a wax-type column) and a temperature gradient to ensure the separation of the isomers. The mass spectrometer would then be used to confirm the molecular weight and fragmentation pattern of each isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the exact structure of the this compound isomers. The chemical shifts, splitting patterns, and integration of the signals in the 1H NMR spectrum, along with the number of signals in the 13C NMR spectrum, allow for unambiguous identification of the positions of the hydroxyl groups and the carbon skeleton.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For pentanediols, the characteristic broad absorption band in the region of 3200-3600 cm-1 confirms the presence of the O-H bonds of the hydroxyl groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound samples to determine their purity. A reversed-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is typically employed. Detection can be achieved using a refractive index detector (RID) or, after derivatization, a UV detector.
This guide will be updated with more specific experimental protocols and further data as they become available.
References
- 1. PENTANE-1,2-DIOL | CAS 5343-92-0 [matrix-fine-chemicals.com]
- 2. 1,2-Pentanediol, 96% | Fisher Scientific [fishersci.ca]
- 3. 1,2-Pentanediol, 96% 250 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 1,2-Pentanediol [webbook.nist.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 1,3-Pentanediol [webbook.nist.gov]
- 7. 1,3-Pentanediol [webbook.nist.gov]
- 8. 1,3-Pentanediol | C5H12O2 | CID 151085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-Pentanediol [webbook.nist.gov]
- 10. 1,4-Pentanediol [webbook.nist.gov]
- 11. 1,4-Pentandiol – Wikipedia [de.wikipedia.org]
- 12. Page loading... [guidechem.com]
- 13. 1,4-pentanediol [stenutz.eu]
- 14. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]
- 15. 1,5-Pentanediol [webbook.nist.gov]
- 16. atamankimya.com [atamankimya.com]
- 17. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. 1,5-Pentanediol 96 111-29-5 [sigmaaldrich.com]
- 20. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2,3-Pentanediol [webbook.nist.gov]
- 22. 2,3-Pentanediol (CAS 42027-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 23. Human Metabolome Database: Showing metabocard for Pentane-2,3-diol (HMDB0256276) [hmdb.ca]
- 24. 2,4-Pentanediol [webbook.nist.gov]
- 25. 2,4-Pentanediol | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 2,4-Pentanediol, (+/-) + meso, 99% | Fisher Scientific [fishersci.ca]
- 27. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 28. atamankimya.com [atamankimya.com]
- 29. NEOPENTYL GLYCOLï¼NPGï¼CAS NO:126-30-7 with full reach - Blog [m.gpcchem.com]
- 30. Neopentyl glycol [webbook.nist.gov]
- 31. Neopentyl glycol [webbook.nist.gov]
- 32. 1,3-pentane diol, 3174-67-2 [thegoodscentscompany.com]
The Solubility of Pentanediol in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of various pentanediol isomers in common organic solvents. Understanding the solubility characteristics of these diols is crucial for their application in diverse fields, including pharmaceutical formulations, chemical synthesis, and materials science. This document presents available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and provides a visual representation of a key application in drug delivery.
Introduction to Pentanediols
Pentanediols are dihydroxy alcohols with a five-carbon chain. The position of the two hydroxyl groups on the carbon chain defines the isomer and significantly influences its physicochemical properties, including solubility. The most common isomers include 1,2-pentanediol, 1,5-pentanediol, 2,4-pentanediol, and neopentyl glycol (2,2-dimethyl-1,3-propanediol). Their ability to act as both hydrogen bond donors and acceptors governs their interaction with various solvents. Generally, pentanediols exhibit good solubility in polar organic solvents and are less soluble in non-polar hydrocarbon solvents.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for various this compound isomers in a range of common organic solvents.
Table 1: Solubility of 1,5-Pentanediol
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Methanol | Alcohol | Miscible[1] | - |
| Ethanol | Alcohol | Miscible[1] | - |
| Acetone | Ketone | Miscible[1][2] | - |
| Ethyl Acetate | Ester | Miscible[1] | - |
| Diethyl Ether | Ether | 11% w/w[1] | 25 |
| Benzene | Aromatic Hydrocarbon | Limited[1] | - |
| Trichloroethylene | Halogenated Hydrocarbon | Limited[1] | - |
| Methylene Chloride | Halogenated Hydrocarbon | Limited[1] | - |
| Petroleum Ether | Aliphatic Hydrocarbon | Limited[1] | - |
| Heptane | Aliphatic Hydrocarbon | Limited[1] | - |
Table 2: Solubility of 1,2-Pentanediol
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Alcohol | Alcohol | Soluble | - |
| Ether | Ether | Soluble | - |
| Ethyl Acetate | Ester | Soluble | - |
| Chloroform | Halogenated Hydrocarbon | Soluble[3] | - |
| Methanol | Alcohol | Slightly Soluble[3] | - |
| Non-polar solvents (e.g., hexane, toluene) | Hydrocarbon | Generally not miscible[4] | - |
Table 3: Solubility of Neopentyl Glycol (2,2-dimethyl-1,3-propanediol)
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Methanol | Alcohol | Highly Soluble[5] | - |
| Ethanol | Alcohol | Highly Soluble[5] | - |
| Diethyl Ether | Ether | Very Soluble[6] | - |
| Acetone | Ketone | Good Solubility[5] | 286.85 - 332.7 K |
| Benzene | Aromatic Hydrocarbon | Soluble[6] | - |
| Chloroform | Halogenated Hydrocarbon | Soluble[6] | - |
| Toluene | Aromatic Hydrocarbon | Moderately soluble (hot) | - |
| Butyl Acetate | Ester | Data available[7] | 286.85 - 332.7 K |
| Ethyl Acetate | Ester | Data available[7] | 286.85 - 332.7 K |
| Aliphatic and Cycloaliphatic Solvents | Hydrocarbon | Relatively Insoluble[8] | - |
Table 4: Solubility of 2,4-Pentanediol
| Solvent | Chemical Class | Solubility |
| Water | Protic | Fully miscible[9] |
| Organic Solvents | - | Soluble in many[10] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The shake-flask method followed by gravimetric or chromatographic analysis is a common and reliable technique.
Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a solute in a solvent.[11]
Methodology:
-
Preparation: An excess amount of the this compound isomer is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial or flask).
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution phase remains constant over time.
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solute is allowed to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn.
-
Analysis: The concentration of the this compound in the saturated solution is determined using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[12][13]
-
Gas Chromatography (GC): This is a highly accurate method for determining the concentration of volatile and semi-volatile compounds. A calibrated GC instrument is used to quantify the amount of this compound in the sample.
-
High-Performance Liquid Chromatography (HPLC): For less volatile diols or when derivatization is preferred, HPLC can be employed for accurate quantification.
-
Gravimetric Analysis Protocol
This protocol outlines the steps for determining solubility using the gravimetric method after equilibration via the shake-flask method.
Materials:
-
This compound isomer
-
Selected organic solvent
-
Analytical balance
-
Temperature-controlled shaker
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Prepare a saturated solution using the shake-flask method as described above.
-
Allow the undissolved solid to settle.
-
Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.
-
Gently evaporate the solvent under a fume hood or in a rotary evaporator.
-
Once the solvent is removed, place the evaporating dish in an oven at a temperature below the boiling point of the this compound to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.
-
Calculate the solubility in the desired units (e.g., g/100 mL).
Visualization of this compound's Role as a Penetration Enhancer
In pharmaceutical sciences, particularly in topical and transdermal drug delivery, pentanediols are utilized as penetration enhancers. They facilitate the transport of active pharmaceutical ingredients (APIs) through the skin's primary barrier, the stratum corneum. The following diagram illustrates the logical workflow of this process.
Caption: Logical workflow of this compound as a skin penetration enhancer.
Conclusion
The solubility of this compound isomers is a critical parameter that dictates their utility in a wide range of applications. While qualitative data is readily available, more comprehensive quantitative studies, particularly for 1,2- and 2,4-pentanediol, would be beneficial for formulators and researchers. The methodologies outlined in this guide provide a framework for the systematic determination of solubility. Furthermore, the role of pentanediols as effective penetration enhancers in drug delivery highlights the practical importance of their solvent properties in advanced pharmaceutical formulations.
References
- 1. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Pentanediol | 111-29-5 [chemicalbook.com]
- 3. 1,2-Pentanediol CAS#: 5343-92-0 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. What is the solubility of Neopentyl Glycol (CAS 126 - 30 - 7) in organic solvents? - Blog [zbchemic.com]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. 2,4-PENTANEDIOL - Safety Data Sheet [chemicalbook.com]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Thermochemical Properties and Phase Behavior of Pentanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties and phase behavior of various pentanediol isomers. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This guide includes tabulated thermochemical data, detailed experimental protocols for property determination, and visualizations of experimental workflows.
Thermochemical Properties of this compound Isomers
Pentanediols are dihydroxy alcohols with the chemical formula C₅H₁₂O₂. Their various isomers exhibit distinct physical and thermochemical properties due to differences in the positions of the hydroxyl groups along the carbon chain. These properties are critical for a wide range of applications, including their use as solvents, humectants, and intermediates in chemical synthesis. Below are tabulated data for several common this compound isomers.
Table 1: General Properties of this compound Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) |
| 1,2-Pentanediol | 5343-92-0 | 104.15 |
| 1,3-Pentanediol | 3174-67-2 | 104.15 |
| 1,4-Pentanediol | 626-95-9 | 104.15 |
| 1,5-Pentanediol | 111-29-5 | 104.15 |
| 2,3-Pentanediol | 42027-23-6 | 104.15 |
| 2,4-Pentanediol | 625-69-4 | 104.15 |
| Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol) | 126-30-7 | 104.15 |
| 2-Methyl-1,3-propanediol | 2163-42-0 | 90.12 |
| 2-Methyl-1,4-butanediol | 2938-98-9 | 104.15 |
Table 2: Phase Transition Temperatures of this compound Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Pentanediol | -40 | 206-210[1] |
| 1,3-Pentanediol | 50.86 (estimate)[2] | 209.24 (rough estimate)[2] |
| 1,4-Pentanediol | - | 225-227 |
| 1,5-Pentanediol | -18[3] | 240-244[4] |
| 2,3-Pentanediol | - | - |
| 2,4-Pentanediol | 45 | 198 |
| Neopentyl Glycol | 126–128[5] | 208[5] |
| 2-Methyl-1,3-propanediol | -91 | 123-125 (at 20 mmHg) |
| 2-Methyl-1,4-butanediol | - | 127 (at 14 mmHg)[6] |
Table 3: Enthalpic Properties of this compound Isomers
| Isomer | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Enthalpy of Vaporization (ΔHvap) (kJ/mol) | Standard Enthalpy of Combustion (ΔHc°) (kJ/mol) |
| 1,2-Pentanediol | - | 74.6 - 81.6[7] | - |
| 1,3-Pentanediol | - | - | - |
| 1,4-Pentanediol | - | - | - |
| 1,5-Pentanediol | - | 82.4[3] | -3151.05[3] |
| 2,3-Pentanediol | - | - | - |
| 2,4-Pentanediol | - | 72.5[8] | - |
| Neopentyl Glycol | - | - | - |
| 2-Methyl-1,3-propanediol | - | - | - |
| 2-Methyl-1,4-butanediol | - | - | - |
Experimental Protocols
Accurate determination of thermochemical properties is essential for the safe and effective use of pentanediols. The following sections detail the experimental protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a fundamental technique for identifying phase transitions such as melting and crystallization and quantifying their associated enthalpy changes.[9]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it.[9][10]
-
Instrument Setup: Place the sealed sample pan and an empty, hermetically sealed reference pan into the DSC cell.[9][11]
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., -50 °C).[9]
-
Heat the sample at a controlled rate of 10 °C/min to a temperature above its melting point.[9]
-
Hold the sample at this temperature for 2-3 minutes to ensure complete melting and to erase any prior thermal history.[9]
-
Cool the sample at a controlled rate of 10 °C/min back to the initial temperature.[9]
-
Perform a second heating scan under the same conditions as the first to analyze the thermal behavior of the recrystallized sample.[9]
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any endothermic (melting) or exothermic (crystallization) events. The enthalpy of fusion is determined by integrating the area under the melting peak.[5][9]
Figure 1: Experimental workflow for DSC analysis.
Vapor Pressure Determination
The vapor pressure of a substance is a critical property for understanding its volatility and for the design of distillation and purification processes.
The static method involves measuring the pressure of the vapor in equilibrium with the liquid or solid phase in a closed system at a constant temperature.[12]
Experimental Protocol:
-
Apparatus Setup: Assemble a thermostatted sample container connected to a pressure-measuring device (e.g., a capacitance manometer).[1]
-
Sample Degassing: Introduce the this compound sample into the container and thoroughly degas it to remove any dissolved gases. This can be achieved by several freeze-pump-thaw cycles.
-
Equilibration: Bring the sample to the desired temperature using the thermostat and allow the system to reach thermal and vapor-liquid equilibrium.[12]
-
Pressure Measurement: Record the pressure reading from the manometer.
-
Temperature Variation: Repeat the measurement at different temperatures to obtain the vapor pressure curve.
The Knudsen effusion method is suitable for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.[13]
Experimental Protocol:
-
Cell Preparation: Place a known mass of the this compound sample into a Knudsen cell, which is a small container with a precisely drilled orifice in its lid.[14]
-
Vacuum System: Place the Knudsen cell into a high-vacuum chamber.
-
Temperature Control: Heat the cell to a constant, known temperature.
-
Mass Loss Measurement: Monitor the mass loss of the sample over time using a high-precision microbalance.[7]
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
Figure 2: Workflows for vapor pressure determination.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume.[15]
Experimental Protocol:
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter by combusting a known mass of a standard substance with a certified heat of combustion, such as benzoic acid.[16]
-
Sample Preparation: Place a precisely weighed liquid this compound sample (typically 0.5-1.0 g) into a crucible.
-
Bomb Assembly: Place the crucible in the bomb, and attach a fuse wire so that it is in contact with the sample. Add a small, known amount of water to the bomb to saturate the atmosphere and ensure that the water formed during combustion is in the liquid state.
-
Pressurization: Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.[17]
-
Combustion: Submerge the bomb in a known volume of water in the calorimeter jacket. Once thermal equilibrium is reached, ignite the sample by passing an electric current through the fuse wire.[17]
-
Temperature Measurement: Record the temperature of the water in the calorimeter jacket before and after combustion. The maximum temperature rise is used to calculate the heat released.
-
Calculation: Calculate the heat of combustion of the sample, making corrections for the heat released by the combustion of the fuse wire and for the formation of any side products like nitric acid.
Figure 3: Workflow for bomb calorimetry.
References
- 1. Apparatus for Vapor Pressure Determination - Parr Instrument Company [parrinst.com]
- 2. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. calnesis.com [calnesis.com]
- 6. (R)-2-Methyl-1,4-butanediol CAS#: 22644-28-6 [m.chemicalbook.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. 2-METHYL-1,3-PROPANEDIOL | 2163-42-0 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 12. consilab.de [consilab.de]
- 13. pragolab.cz [pragolab.cz]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 17. moorparkcollege.edu [moorparkcollege.edu]
Methodological & Application
Application of Pentanediol in the Synthesis of Polyesters and Polyurethanes: Application Notes and Protocols
Introduction
Pentanediols (C5H12O2) are a versatile class of diols utilized as key building blocks in the synthesis of various polymers. Their five-carbon backbone offers a unique balance of properties that can be tailored by selecting specific isomers. This document provides detailed application notes and experimental protocols for the use of pentanediol isomers, such as 1,5-Pentanediol (1,5-PDO), 1,4-Pentanediol (1,4-PDO), and Neopentyl Glycol (NPG), in the synthesis of polyesters and polyurethanes. These polymers find extensive applications in coatings, adhesives, plasticizers, and biomedical materials.[1][2] The choice of this compound isomer significantly influences the final polymer's characteristics, including its thermal stability, mechanical strength, and flexibility.
Section 1: Synthesis of Polyesters using this compound
Application Notes
Pentanediols are crucial monomers for producing both amorphous and semi-crystalline polyesters. The structure of the this compound isomer directly impacts the properties of the resulting polymer.
-
1,5-Pentanediol (1,5-PDO): This linear diol imparts flexibility and good adhesive properties to polyester (B1180765) chains.[1] High molecular weight aliphatic polyesters synthesized from bio-based 1,5-PDO and various aliphatic diacids exhibit promising thermo-mechanical properties, with melting temperatures (Tm) ranging from 50-62 °C and good thermal stability.[3][4] These bio-based polyesters are considered promising alternatives to petroleum-derived polymers for applications in coatings and hot-melt adhesives.[5] The resulting polyesters often have a polyethylene-like crystal structure.[4]
-
1,4-Pentanediol (1,4-PDO): Novel polyester polyols prepared from bio-based 1,4-PDO are often amorphous when combined with C4-C10 diacids.[6] However, when used with long-chain aliphatic diacids (greater than C12), they can form crystalline polyesters with low melting points, making them suitable for creating bio-based shape-memory polymers.[7][8]
-
Neopentyl Glycol (NPG or 2,2-dimethyl-1,3-propanediol): The unique gem-dimethyl structure of NPG provides exceptional thermal and chemical stability to polyesters.[9] When incorporated into polyester resins, NPG enhances resistance to heat, light, and water, making it a standard diol for high-performance coatings.[2][10][11] The steric hindrance provided by the two methyl groups protects the ester linkages from hydrolysis.[11]
Data Presentation: Properties of this compound-Based Polyesters
The properties of polyesters are highly dependent on the specific this compound and diacid monomers used in their synthesis. The following table summarizes key quantitative data from literature.
| Polyester Name | Diol | Diacid | Weight-Average Molecular Weight ( g/mol ) | Melting Temperature (Tm) (°C) | Tensile Modulus (MPa) | Elongation at Break (%) |
| Poly(1,5-pentylene succinate) (PPeS) | 1,5-Pentanediol | Succinic Acid | >100,000 | 24.1 | 183 ± 15 | 450 ± 40 |
| Poly(1,5-pentylene adipate) (PPeA) | 1,5-Pentanediol | Adipic Acid | <100,000 (less stable) | 36.8 | 195 ± 12 | 510 ± 30 |
| Poly(1,5-pentylene azelate) (PPeAz) | 1,5-Pentanediol | Azelaic Acid | >100,000 | 50.1 | 254 ± 18 | 480 ± 50 |
| Poly(1,5-pentylene sebacate) (PPeSe) | 1,5-Pentanediol | Sebacic Acid | >100,000 | 56.4 | 298 ± 21 | 420 ± 40 |
| Poly(1,5-pentylene dodecanedioate) (PPeDo) | 1,5-Pentanediol | Dodecanedioic Acid | >100,000 | 61.8 | 344 ± 25 | 390 ± 30 |
Note: Data for the table above is synthesized from research by Zhu et al. on high molecular weight polyesters from biobased 1,5-pentanediol.[3][4]
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Polyesters via Melt Polycondensation
This protocol describes a two-stage melt polycondensation method applicable for synthesizing polyesters from this compound and a dicarboxylic acid.
Materials:
-
1,5-Pentanediol (or other this compound isomer)
-
Dicarboxylic acid (e.g., Succinic acid, Adipic acid, Sebacic acid)
-
Catalyst (e.g., Titanium(IV) isopropoxide (TIPT) or Antimony(III) oxide)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck reaction flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Esterification Stage:
-
Charge the reaction flask with equimolar amounts of the this compound and the dicarboxylic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio) can be used to compensate for losses during distillation.
-
Add the catalyst (e.g., 50-200 ppm of TIPT relative to the diacid).
-
Assemble the apparatus and begin purging the system with a slow stream of nitrogen.
-
Heat the mixture to 180-200°C with continuous stirring. Water will be generated as a byproduct and collected in the receiving flask.
-
Maintain this temperature for 2-4 hours, or until at least 95% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour. This facilitates the removal of excess diol and water, driving the polymerization reaction.
-
Continue the reaction under high vacuum with vigorous stirring for an additional 3-6 hours. The viscosity of the molten polymer will increase significantly.
-
To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.
-
Allow the polymer to cool to room temperature under the nitrogen atmosphere before collection.
-
Characterization: The synthesized polyester can be characterized by Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal properties (Tg, Tm), and tensile testing for mechanical properties.[4]
Mandatory Visualization
Caption: Workflow for polyester synthesis via two-stage melt polycondensation.
Section 2: Synthesis of Polyurethanes using this compound
Application Notes
In polyurethane (PU) synthesis, pentanediols can be used in two primary ways: as a monomer to create polyester polyols, which then act as the soft segment, or directly as a chain extender for the hard segment.
-
As a Monomer in Polyester Polyols: Pentanediols are reacted with dicarboxylic acids to form low molecular weight, hydroxyl-terminated polyesters (polyester polyols). These polyols form the "soft segment" of the final polyurethane, imparting flexibility, elasticity, and influencing low-temperature performance.[12] Bio-based 1,5-PDO has been successfully used to create polyester polyols as a sustainable alternative to 1,6-hexanediol.[5] Using branched diols like 2,4-diethyl-1,5-pentanediol (B1339001) can significantly improve the hydrolysis resistance of the resulting polyurethane.[13]
-
As a Chain Extender: Pentanediols can be used directly as chain extenders, reacting with isocyanate-terminated prepolymers. In this role, the diol becomes part of the "hard segment," increasing molecular weight and enhancing mechanical properties like tensile strength, hardness, and thermal stability.[12] The linear structure of 1,5-PDO contributes to improved abrasion resistance.
Data Presentation: Properties of this compound-Based Polyurethanes
Quantitative data for specific this compound-based polyurethanes is often application-specific. The table below provides a general overview of how this compound incorporation affects PU properties.
| Role of this compound | Isomer Example | Resulting Polyurethane Properties |
| In Polyester Polyol (Soft Segment) | 1,5-Pentanediol | Good balance of hardness and flexibility, good adhesion and weatherability.[1] |
| In Polyester Polyol (Soft Segment) | 2,4-diethyl-1,5-pentanediol | Excellent hydrolysis resistance, increased flexibility, lower hardness.[13] |
| Chain Extender (Hard Segment) | 1,5-Pentanediol | Increased tensile strength, abrasion resistance, and thermal stability.[12] |
| In Polyester Polyol (Soft Segment) | Neopentyl Glycol | Enhanced stability against hydrolysis and heat.[9][14] |
Experimental Protocols
Protocol 2: Synthesis of a this compound-Based Polyester Polyol
This protocol is for synthesizing a hydroxyl-terminated polyester oligomer suitable for polyurethane production.
Materials:
-
This compound (e.g., 1,5-Pentanediol)
-
Dicarboxylic acid (e.g., Adipic Acid)
-
Esterification catalyst (e.g., Phosphoric acid or TIPT)[7]
-
Nitrogen gas
Procedure:
-
Monomer Ratio: Charge the reactor with the dicarboxylic acid and an excess of the this compound. The molar ratio of diol to diacid (e.g., 1.2:1) will determine the final molecular weight and ensure hydroxyl end-groups.
-
Reaction:
-
Add the catalyst (e.g., 0.1-0.3 mol% H3PO4).[7]
-
Heat the mixture under a nitrogen blanket to 160-200°C with stirring.
-
Collect the water byproduct via distillation.
-
Once the reaction slows (water evolution ceases), apply a mild vacuum (20-50 mbar) to remove remaining water and some excess diol.
-
-
Monitoring: The reaction is monitored by measuring the acid number of the mixture. The reaction is stopped when the acid number drops to the target value (typically < 2 mg KOH/g).[6]
-
Completion: Cool the resulting viscous liquid (the polyester polyol) under nitrogen. The product should be characterized for hydroxyl number, acid number, and viscosity.
Protocol 3: Synthesis of a Polyurethane via a Two-Step Prepolymer Method
This protocol describes the synthesis of a polyurethane using the polyester polyol from Protocol 2 and a this compound as a chain extender.
Materials:
-
Polyester Polyol (from Protocol 2)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Isophorone diisocyanate (IPDI))
-
Chain Extender (e.g., 1,5-Pentanediol)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Methyl ethyl ketone (MEK)), if not a bulk polymerization.
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyester polyol under vacuum at 80-90°C for 1-2 hours in the reaction vessel.[15]
-
Cool to 60-70°C and add the diisocyanate under a nitrogen atmosphere with vigorous stirring. The NCO:OH molar ratio should be greater than 1 (typically between 1.5:1 and 2.5:1).
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Maintain the temperature at 70-80°C and monitor the reaction by titrating the %NCO content. Continue until the theoretical %NCO value is reached (typically 2-4 hours). This product is the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 50-60°C.
-
In a separate vessel, dissolve the this compound chain extender in anhydrous solvent (if used).
-
Slowly add the chain extender solution to the stirring prepolymer. The amount of diol added should be calculated to react with the remaining NCO groups (a molar ratio of OH from chain extender to remaining NCO of approximately 0.95:1 to 1.0:1).
-
The viscosity will increase rapidly. Continue stirring for 1-2 hours.
-
Pour the viscous polymer solution into a mold lined with a release agent.
-
-
Curing:
-
Cure the polymer in an oven. The curing profile (temperature and time) depends on the specific monomers used but can range from 60°C to 120°C for several hours to complete the reaction.
-
Mandatory Visualization
Caption: Workflow for two-step synthesis of polyurethane.
Section 3: Influence of this compound Structure on Polymer Properties
The selection of a specific this compound isomer is a critical design choice that leverages structure-property relationships to achieve desired polymer characteristics.
-
Linear vs. Branched: Linear diols like 1,5-PDO allow for close chain packing, leading to semi-crystalline polyesters with higher tensile strength.[4] Branched diols like NPG introduce steric hindrance, which restricts chain rotation and mobility. This leads to amorphous polymers with high glass transition temperatures (Tg) and excellent thermal and hydrolytic stability.[9][11]
-
Symmetry: The symmetrical structure of NPG contributes to its ability to form stable crystalline structures in some polyester formulations, which is advantageous for applications like powder coatings.[9] The asymmetry of 1,4-PDO, on the other hand, tends to disrupt packing and favor the formation of amorphous polyols.[6]
Mandatory Visualization
Caption: Influence of this compound isomer structure on polymer properties.
References
- 1. atamankimya.com [atamankimya.com]
- 2. gantrade.com [gantrade.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Properties of Novel Polyesters Made from Renewable 1,4‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties of Novel Polyesters Made from Renewable 1,4-Pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factory Supply industrial standard Neopentyl glycol (2,2-Dimethyl-1,3-propanediol) 126-30-7 In Stock [finerchem.com]
- 10. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 11. gantrade.com [gantrade.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development_Chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,2-Pentanediol as a Humectant and Moisturizing Agent
Introduction to 1,2-Pentanediol (B41858)
1,2-Pentanediol (CAS No. 5343-92-0), also known as Pentylene Glycol, is a multifunctional ingredient widely utilized in the cosmetics and personal care industry.[1] It is a colorless, odorless, and slightly viscous liquid that is soluble in water.[2] Derived naturally from sources like sugar cane or synthesized, 1,2-Pentanediol is valued for its versatile properties.[2] In cosmetic science, it serves primarily as a humectant and moisturizing agent, but also functions as a solvent, emulsion stabilizer, and a broad-spectrum antimicrobial, which can help in creating preservative-free formulations.[2][3][4] Its mild and non-irritating nature makes it suitable for sensitive skin.[2][5]
Mechanism of Action as a Humectant and Moisturizer
The primary moisturizing effect of 1,2-Pentanediol stems from its function as a humectant. Due to its polyhydric alcohol structure, it has the ability to attract and bind water molecules from the surrounding environment and the deeper layers of the skin to the stratum corneum, the outermost layer of the epidermis.[2][6] This action increases the water content of the skin, leading to improved hydration, a plumper appearance, and a smoother feel.[2][7]
Beyond its humectant properties, 1,2-Pentanediol can also enhance the penetration of other active ingredients into the skin.[2][8] Studies have shown that it can increase the permeation of both hydrophilic and lipophilic compounds.[2][9][10] While the exact molecular signaling pathways are not extensively detailed in the provided search results, its penetration-enhancing effect is thought to be related to its interaction with the hydrophilic regions of the stratum corneum.[8] Longer-chained alkanediols have been shown to disorder the lipid structure of the stratum corneum, which can also facilitate drug penetration.[8]
Figure 1: Humectant action of 1,2-Pentanediol.
Efficacy Data of 1,2-Pentanediol
Table 1: Summary of Expected Efficacy of Humectants like 1,2-Pentanediol
| Parameter | Method | Expected Outcome with 1,2-Pentanediol | Reference |
| Skin Hydration | Corneometry | Significant increase in arbitrary units (AU) | [14][15][16] |
| Skin Barrier Function | TEWL Measurement | Reduction in g/m²/h, indicating improved barrier | [11][17] |
| Sensory Perception | Sensory Analysis | Improved feel, reduced dryness, enhanced smoothness | [18][19] |
Experimental Protocols
To substantiate claims of moisturizing and humectant properties of formulations containing 1,2-Pentanediol, the following experimental protocols are recommended.
Protocol for Measuring Skin Hydration using Corneometry
Objective: To quantify the hydration level of the stratum corneum before and after the application of a cosmetic product containing 1,2-Pentanediol.
Apparatus: Corneometer® (e.g., CM 825).[20]
Procedure:
-
Subject Acclimatization: Subjects should acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 15-30 minutes before measurements.[20][21]
-
Baseline Measurement: Identify the test area on the skin (e.g., forearm). Take at least three baseline readings with the Corneometer probe by gently pressing it onto the skin surface.[14][15] The device measures electrical capacitance, which correlates with skin hydration, and provides a value in arbitrary units (AU).[14][16]
-
Product Application: Apply a standardized amount of the test product containing 1,2-Pentanediol to the designated skin area. A control area with no product application should also be maintained.[15]
-
Post-Application Measurements: Take measurements at specified time intervals (e.g., immediately after application, and at 2, 4, 6, and 8 hours post-application) to assess immediate and long-term hydration effects.[13][15]
-
Data Analysis: Calculate the mean and standard deviation of the Corneometer readings for each time point. Compare the post-application values to the baseline and the control area to determine the statistical significance of the change in skin hydration.
Figure 2: Corneometry experimental workflow.
Protocol for Measuring Transepidermal Water Loss (TEWL)
Objective: To evaluate the effect of a cosmetic product with 1,2-Pentanediol on the skin's barrier function by measuring the rate of water evaporation from the skin.
Apparatus: TEWL measurement device such as an AquaFlux or Tewameter.[22][23]
Procedure:
-
Subject Acclimatization: Similar to corneometry, subjects must be acclimatized to a controlled environment to ensure the skin surface is dry and there is no sweat gland activity.[21]
-
Baseline Measurement: Place the probe of the TEWL device gently on the test area of the skin, ensuring a good seal.[22] The device will measure the water vapor flux from the skin in g/m²/h.[23] Record the baseline TEWL value.
-
Product Application: Apply the test product containing 1,2-Pentanediol to the designated skin area.
-
Post-Application Measurements: Measure TEWL at predetermined time points after product application. It is important to hold the probe steady and perpendicular to the skin surface for accurate readings.[22]
-
Data Analysis: A decrease in the TEWL value compared to the baseline and control indicates an improvement in the skin's barrier function.[17] Analyze the data for statistical significance.
Protocol for Sensory Analysis
Objective: To assess the sensory attributes of a cosmetic formulation containing 1,2-Pentanediol as perceived by consumers or a trained panel.[18]
Procedure:
-
Define Objectives: Clearly define the sensory attributes to be evaluated, such as texture, spreadability, absorbency, after-feel (e.g., stickiness, smoothness, hydration).[18][24]
-
Panel Selection: Recruit and train a panel of evaluators. For consumer acceptance tests, the panel should represent the target consumer demographic.[18]
-
Test Design: Design a standardized protocol for product application and evaluation. This may include a monadic test (evaluating one product) or a comparative test (comparing with a placebo or competitor product).
-
Evaluation: Panelists apply a standardized amount of the product and rate the predefined sensory attributes on a structured scale.[19] The evaluation should be conducted in a controlled environment to minimize bias.[19]
-
Data Analysis: Analyze the collected data statistically to determine the sensory profile of the product and identify any significant differences in perception.[25]
Figure 3: Logical flow for sensory analysis.
Safety and Regulatory Information
1,2-Pentanediol is generally recognized as safe for use in cosmetic products.[2][4] The Cosmetic Ingredient Review (CIR) has assessed 1,2-glycols and concluded that they are safe in the present practices of use and concentration.[1][26] While some reports suggest that glycols can be skin sensitizers, the amount and formulation are key factors.[2] In general, 1,2-Pentanediol is considered to have a low potential for skin irritation and is well-tolerated, even in products for sensitive skin.[4][5] Acute toxicity studies have shown a low order of toxicity.[27]
Applications in Cosmetic Formulations
1,2-Pentanediol is incorporated into a wide range of cosmetic products due to its multifunctional benefits. It is typically used at concentrations up to 5%.[2]
-
Moisturizers, Creams, and Lotions: Provides and maintains skin hydration.[4]
-
Serums and Toners: Acts as a humectant and can improve the clarity of aqueous gel formulations.[2]
-
Sunscreens: Can enhance the water resistance of the formula.[2]
-
Cleansers and Wipes: Contributes to moisturization and can act as a preservative.[3]
-
Hair Care and Decorative Cosmetics: Used for its moisturizing and solvent properties.[2]
In formulations, it also helps to solubilize and stabilize lipophilic ingredients in aqueous solutions and can improve the texture and feel of the final product, leaving the skin feeling soft and smooth.[2] Its antimicrobial properties can also boost the efficacy of traditional preservatives, allowing for their reduced use.[2]
References
- 1. 1,2-Pentanediol | C5H12O2 | CID 93000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. specialchem.com [specialchem.com]
- 4. PENTANE-1,2-DIOL - Ataman Kimya [atamanchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. echochemtech.com [echochemtech.com]
- 7. echochemtech.com [echochemtech.com]
- 8. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The influence of alcohol, propylene glycol and 1,2-pentanediol on the permeability of hydrophilic model drug through excised pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of 1,3-propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 19. testinglab.com [testinglab.com]
- 20. scielo.br [scielo.br]
- 21. The AquaFlux TEWL measurement device [bioxsystems.com]
- 22. bioxsystems.com [bioxsystems.com]
- 23. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SENSORIAL ANALYSIS | Inovapotek [inovapotek.com]
- 25. researchgate.net [researchgate.net]
- 26. Safety Assessment of 1,2-Glycols as Used in Cosmetics | Semantic Scholar [semanticscholar.org]
- 27. carlroth.com [carlroth.com]
Pentanediol as a versatile solvent for active pharmaceutical ingredients (APIs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanediol, existing as isomers 1,5-pentanediol (B104693) and 1,2-pentanediol (B41858) (also known as pentylene glycol), is emerging as a highly versatile and beneficial solvent for a wide range of Active Pharmaceutical Ingredients (APIs). Its unique physicochemical properties offer significant advantages in various pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. These application notes provide a comprehensive overview of this compound's utility as an API solvent, supported by detailed experimental protocols for solubility determination, formulation, and characterization.
Key Advantages of this compound as a Pharmaceutical Solvent
This compound offers a compelling alternative to traditional solvents in pharmaceutical formulations due to a combination of desirable characteristics:
-
Enhanced Solubility: this compound exhibits excellent solubilizing capacity for a broad spectrum of APIs, including those that are poorly water-soluble. This property is crucial for improving drug bioavailability and enabling the development of effective formulations.
-
Improved Skin Permeation: Both 1,5-pentanediol and 1,2-pentanediol act as effective penetration enhancers, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin. This is particularly advantageous for topical and transdermal drug delivery systems.
-
Antimicrobial Properties: this compound possesses inherent antimicrobial and antifungal properties, allowing it to function as a preservative in formulations, potentially reducing the need for additional preservatives that can cause skin irritation.[1]
-
Favorable Safety Profile: this compound generally has a low toxicity and skin irritation potential compared to other glycols, making it a safer choice for topical applications.[2]
-
Humectant Properties: Its ability to attract and retain moisture makes it a valuable excipient in dermatological products, contributing to skin hydration.
-
Versatility in Formulations: this compound is miscible with water and many organic solvents, providing flexibility in formulating various dosage forms such as gels, creams, lotions, and solutions.[1]
Data Presentation: API Solubility
The following tables summarize the solubility of several common APIs in various solvents. It is important to note that while extensive data exists for traditional solvents, specific quantitative solubility data for many APIs in 1,5-pentanediol and 1,2-pentanediol is not widely published. The provided protocols are therefore essential for determining the precise solubility of a target API in these promising solvents.
Table 1: Solubility of Selected APIs in Common Pharmaceutical Solvents
| Active Pharmaceutical Ingredient (API) | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ibuprofen | Water (pH 7.2) | < 1[3] | 25 |
| Ethanol | ~60[4] | 25 | |
| Propylene Glycol | 300[5] | Not Specified | |
| 1,5-Pentanediol | Data not available | - | |
| 1,2-Pentanediol | Data not available | - | |
| Ketoconazole | Water | 0.017[6] | 25 |
| Methanol | ~5[7] | 22 | |
| Propylene Glycol | Data not available | - | |
| 1,5-Pentanediol | Data not available | - | |
| 1,2-Pentanediol | Data not available | - | |
| Diclofenac (B195802) Sodium | Water | 11.12 µg/mL[8] | Not Specified |
| Ethanol | ~35[9] | 25 | |
| Propylene Glycol | Negative deviation at low volume fractions[10] | Not Specified | |
| 1,5-Pentanediol | Data not available | - | |
| 1,2-Pentanediol | Data not available | - | |
| Salicylic Acid | Water | 2.48[11] | 25 |
| Ethanol | ~140[12] | Not Specified | |
| Propylene Glycol | 30-60[12] | Not Specified | |
| 1,5-Pentanediol | Data not available | - | |
| 1,2-Pentanediol | Data not available | - | |
| Naproxen | Water (pH 7.4) | ~3.347[13] | 35 |
| Ethanol | 55 | 25 | |
| Propylene Glycol | Varies with temperature and co-solvents[14] | 20-40 | |
| 1,5-Pentanediol | Data not available | - | |
| 1,2-Pentanediol | Data not available | - |
Note: The solubility of APIs can be significantly influenced by factors such as pH, temperature, and the presence of co-solvents.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate this compound as a solvent for your specific API.
Protocol 1: Determination of API Solubility in this compound (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of an API in a solvent.
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API) powder
-
1,5-Pentanediol and/or 1,2-Pentanediol (pharmaceutical grade)
-
Volumetric flasks
-
Scintillation vials or sealed glass containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter (if applicable)
2. Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the API powder to a known volume of this compound in separate sealed vials.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved API.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved API in the diluted sample using a validated HPLC method.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
3. Data Analysis:
-
Calculate the average concentration of the API in the saturated this compound solution.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
References
- 1. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. news-medical.net [news-medical.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. sec.gov [sec.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubility of Naproxen in Polyethylene Glycol 200 + Water Mixtures at Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 1,5-Pentanediol as a Chain Extender in Polyurethane Synthesis
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers, with applications ranging from flexible foams and elastomers to rigid coatings and adhesives.[1] Their diverse properties are achieved by carefully selecting the constituent monomers: a diisocyanate, a polyol (which forms the soft segment, SS), and a chain extender (which forms the hard segment, HS).[2] The chain extender, typically a short-chain diol, reacts with isocyanate groups to increase the polymer's molecular weight and create the hard segments. These hard segments, through physical crosslinking via hydrogen bonding, largely determine the mechanical properties of the final material.[2][3]
1,5-Pentanediol (1,5-PDO), a linear diol with a five-carbon chain, is a valuable chain extender in polyurethane formulations.[1][4] Its unique structure, with an odd number of methylene (B1212753) groups, influences the morphology and properties of the resulting polyurethane in distinct ways compared to more common even-carbon chain extenders like 1,4-butanediol (B3395766) (BDO).[3] These Application Notes detail the role of 1,5-PDO, its effects on polyurethane properties, and provide protocols for its use in synthesis.
Chemical Structure and Influence on Polyurethane Properties
The primary role of 1,5-PDO is to react with isocyanate-terminated prepolymers, thereby building the hard segments of the polyurethane chain. The chemical structure of 1,5-PDO, featuring hydroxyl groups at both ends of a flexible five-carbon chain, imparts specific characteristics to the polymer.[4]
-
Morphology and Phase Separation : In segmented polyurethanes, the hard segments tend to aggregate into ordered domains through hydrogen bonding, leading to microphase separation from the soft segments.[3] The structure of the chain extender is critical in this process. Linear chain extenders with an even number of carbon atoms, such as 1,4-butanediol, promote more efficient packing and association of hard segments.[3] In contrast, the odd-numbered carbon chain of 1,5-PDO can disrupt the symmetry and packing efficiency of the hard segments. This leads to a less ordered arrangement and can influence the degree of phase separation.[3]
-
Mechanical Properties : The incorporation of 1,5-PDO significantly enhances the mechanical properties of polyurethanes.[4] Studies on MDI-based polyurethane foams have shown that adding 1,5-PDO can substantially increase tensile strength, fracture strain, and overall toughness.[5] For instance, the addition of 10% 1,5-PDO resulted in a 37.9% increase in strength and a 137.5% increase in toughness.[5] This makes 1,5-PDO suitable for applications requiring flexibility, durability, and abrasion resistance, such as in coatings and elastomers.[1][4]
-
Flexibility and Thermal Properties : The linear and flexible nature of the five-carbon chain in 1,5-PDO contributes to the flexibility of the final polyurethane.[6] Compared to shorter or more rigid chain extenders, 1,5-PDO can lower the glass transition temperature (Tg) of the hard segment, which is beneficial for applications requiring good low-temperature performance.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of incorporating 1,5-Pentanediol as a chain extender in polyurethane formulations, based on experimental studies.
Table 1: Effect of 1,5-Pentanediol on Mechanical Properties of MDI Polyurethane Foam [5]
| Property | Control (0% 1,5-PDO) | 5% 1,5-PDO | 10% 1,5-PDO |
| Tensile Strength | Base Value | - | Increased by 37.9% |
| Fracture Strain | Base Value | - | Increased by 57.1% |
| Foam Toughness | Base Value | - | Increased by 137.5% |
| Tensile Elastic Modulus | Base Value | - | Increased by 6.9% |
| Specific Absorbed Energy | Base Value | Increased by 11.7% | Increased by 12.6% |
Table 2: Viscosity and Thermal Properties of Urethane Prepolymers with Different Chain Extenders [9]
| Sample ID (Synthesis-CE-Molar Ratio)* | Viscosity (mPa·s) | Melting Temp (Tm) of Hard Segment (°C) |
| UP2-PEN-0.54 | 6820 | - |
| UP2-PEN-0.74 | 45,600 | 53.25 |
| UP2-PEN-0.94 | 52,600 | 56.52 |
| UP2-BUT-0.74 | 44,000 | 81.41 |
*UP2: Two-stage process; PEN: Pentanediol; BUT: Butanediol; Molar ratio relative to PPG 2000 polyol. Note: The lower melting temperature for this compound-extended PUs compared to butanediol-extended PUs suggests less ordered hard segment domains.[3][9]
Diagrams and Workflows
Caption: General reaction scheme for a two-step polyurethane synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. lume.ufrgs.br [lume.ufrgs.br]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Experimental Study on the Effect of this compound as a Chain Extender on the Mechanical Properties of MDI Polyurethane Foams [jips.ippi.ac.ir]
- 6. atamankimya.com [atamankimya.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Formulation of Topical Dermatological Products Using Pentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanediol, a diol with the chemical formula C5H12O2, is a versatile ingredient increasingly utilized in the formulation of topical dermatological products.[1] It exists in different isomeric forms, with 1,2-pentanediol (B41858) and 1,5-pentanediol (B104693) being the most common in cosmetic and pharmaceutical applications.[2] These compounds are valued for their multifunctional properties, serving not only as basic vehicle components but also as active excipients that can enhance the stability, efficacy, and aesthetic appeal of a formulation.[3] This document provides a detailed overview of the roles of this compound, quantitative data on its performance, and comprehensive protocols for formulation and evaluation.
This compound's utility stems from its dual hydrophilic (from the two hydroxyl groups) and lipophilic (from the five-carbon chain) nature. This amphiphilic character allows it to act as a humectant, solvent, penetration enhancer, and antimicrobial agent, often enabling the development of "preservative-free" formulations and improving the delivery of active pharmaceutical ingredients (APIs).[3]
Multifunctional Roles of this compound in Topical Formulations
This compound is a multifunctional ingredient that can play several key roles in a single dermatological formulation. Its versatility allows formulators to create more elegant and efficient products, often reducing the need for multiple single-function ingredients.
-
Humectant: By attracting and retaining water, this compound helps to hydrate (B1144303) the skin, making it a beneficial ingredient for products aimed at dry or dehydrated skin conditions.[4][5] This moisturizing effect helps to maintain the skin's elasticity and smoothness.[5]
-
Solvent: this compound is an effective solvent for a variety of cosmetic and pharmaceutical ingredients, ensuring a uniform and consistent texture in the final product.[4][5] It can dissolve insoluble active ingredients and help stabilize lipophilic components within aqueous solutions.[5]
-
Penetration Enhancer: this compound can improve the absorption of other active ingredients into the skin, thereby increasing the effectiveness of the formulation.[4] It achieves this by interacting with the stratum corneum, the outermost layer of the skin, to temporarily and reversibly reduce its barrier function.[6][7]
-
Antimicrobial Preservative: Both 1,2-pentanediol and 1,5-pentanediol exhibit broad-spectrum antimicrobial activity against bacteria, yeast, and mold.[4][8] This allows them to function as effective preservatives, extending the shelf life of products and enabling the creation of formulations with reduced or no traditional preservatives, which can be a source of skin irritation and allergies.[9]
-
Emulsion Stabilizer & Texture Enhancer: In emulsions like creams and lotions, this compound can contribute to stability.[5] It also helps to control the viscosity and improves the sensory feel of the product, leaving the skin feeling soft and smooth without a sticky residue.[5]
Data Presentation
Physical and Chemical Properties
The selection between 1,2-pentanediol and 1,5-pentanediol can depend on the specific requirements of the formulation, such as desired solubility, viscosity, and interaction with other ingredients.
Table 1: Physical and Chemical Properties of 1,2-Pentanediol
| Property | Value | References |
|---|---|---|
| CAS Number | 5343-92-0 | [4][10] |
| Molecular Formula | C5H12O2 | [1][4] |
| Molar Mass | 104.15 g/mol | [10] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 206 °C | [4][10] |
| Melting Point | ~ -50 °C (estimate) | |
| Density | 0.971 g/mL at 25 °C | [4][10] |
| Refractive Index | ~1.439 at 20 °C | [4][10] |
| Solubility | Miscible with water, alcohol, ether | [4] |
| Flash Point | 104 - 110 °C |[4][10] |
Table 2: Physical and Chemical Properties of 1,5-Pentanediol
| Property | Value | References |
|---|---|---|
| CAS Number | 111-29-5 | [9][11] |
| Molecular Formula | C5H12O2 | [9][12] |
| Molar Mass | 104.15 g/mol | [9][13] |
| Appearance | Colorless, viscous, oily liquid | [9][12] |
| Boiling Point | 242 °C | [9][11][13] |
| Melting Point | -18 °C | [9][13] |
| Density | 0.994 g/mL at 20-25 °C | [9][13] |
| Refractive Index | ~1.450 at 20 °C | [9][11][14] |
| Solubility | Miscible with water, alcohol, acetone | [9][11] |
| Flash Point | 129 °C |[9][14] |
Performance Data
Table 3: Antimicrobial Efficacy (Minimal Inhibitory Concentration - MIC)
| This compound Isomer | Microorganism Type | MIC Range (% v/v) | Notes | References |
|---|---|---|---|---|
| 1,5-Pentanediol | Gram-positive & Gram-negative bacteria | 2.5% - 15.0% | Effective against both antibiotic-susceptible and multi-resistant strains. | [8] |
| 1,2-Alkanediols | Gram-positive & Gram-negative bacteria | 0.5% - 2.0% | Data for 1,2-hexanediol (B41856); activity is dependent on alkyl chain length. 1,2-pentanediol is expected to have similar, though potentially slightly lower, activity. | [15] |
| 1,2-Alkanediols | S. aureus & S. epidermidis | Active | 1,2-alkanediols with 6-12 carbons showed activity. |[16][17] |
Table 4: Skin Penetration Enhancement
| This compound Isomer | Active Ingredient | Formulation Base | Enhancement Effect | References |
|---|---|---|---|---|
| 1,5-Pentanediol | Hydrocortisone | Cream | Increased absorption into the skin by 50% vs. propylene (B89431) glycol. | [3] |
| 1,5-Pentanediol | Hydrocortisone | Cream | Increased absorption through the skin 4.4x vs. control. | [3] |
| 1,2-Pentanediol | Dihydroavenanthramide D | Hydrophilic Cream | 41% of dose in viable skin layers after 300 min vs. 12% for control. | [18] |
| 1,2-Pentanediol | Triamcinolone Acetonide | Anionic Hydrophilic Cream | Showed the highest penetration rates compared to other tested alkanediols. | [6] |
| 1,2-Pentanediol | Metronidazole | Aqueous Solution | Acted as a penetration enhancer (Retardation Ratio: 0.96). |[19] |
Experimental Protocols
Protocol 1: Formulation of a Basic Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a simple O/W cream to serve as a base for incorporating this compound and an active pharmaceutical ingredient (API).
Materials:
-
Oil Phase: Cetearyl Alcohol (3.0%), Glyceryl Stearate (2.0%), Ceteareth-20 (2.0%), Caprylic/Capric Triglyceride (8.0%)
-
Aqueous Phase: Deionized Water (q.s. to 100%), Glycerin (3.0%), this compound (e.g., 1,2-Pentanediol at 5.0%)
-
Heat-Sensitive Phase: API (as required), Phenoxyethanol (if additional preservation is tested)
-
Equipment: Beakers, heating/stirring plate, overhead propeller mixer, water bath, pH meter.
Procedure:
-
Phase Preparation:
-
In a beaker, combine all oil phase ingredients. Heat to 75°C with gentle stirring until all components are melted and uniform.
-
In a separate beaker, combine the aqueous phase ingredients (water, glycerin, this compound). Heat to 75°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with the overhead mixer at a moderate speed (e.g., 500-800 rpm).
-
Increase the mixing speed (e.g., 1000-1500 rpm) for 5-10 minutes to ensure a fine emulsion is formed.
-
-
Cooling:
-
Begin cooling the emulsion in a water bath while continuing to stir at a lower speed (e.g., 300-500 rpm).
-
-
Addition of Heat-Sensitive Ingredients:
-
When the emulsion has cooled to below 40°C, add the API and any other heat-sensitive components.
-
Continue mixing until the cream is uniform.
-
-
Final Adjustments:
-
Check the pH of the cream and adjust if necessary using a suitable buffering agent.
-
Homogenize the final product if required to ensure long-term stability and a uniform droplet size.
-
Protocol 2: Evaluation of Skin Penetration Enhancement
This protocol uses in vitro Franz diffusion cells to quantify the effect of this compound on the penetration of an API through a skin sample.
Materials & Apparatus:
-
Franz diffusion cells.
-
Excised human or animal (e.g., porcine) skin.
-
Test formulations (with and without this compound).
-
Receptor fluid (e.g., phosphate-buffered saline, PBS).
-
Stirring/heating unit for diffusion cells.
-
Syringes and collection vials.
-
Analytical instrument for API quantification (e.g., HPLC).
Procedure:
-
Skin Preparation: Thaw frozen skin and cut sections to fit the Franz diffusion cells. Ensure the skin is free of defects.
-
Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the chamber.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method.
-
Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated. Compare the results from formulations with and without this compound to determine the enhancement ratio.
Protocol 3: Assessment of Antimicrobial Efficacy (Preservative Challenge Test)
This protocol is based on standard methods like USP <51> or ISO 11930 to evaluate the effectiveness of this compound as a preservative.
Materials:
-
Test product formulation.
-
Standard challenge microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).
-
Sterile culture media (e.g., Tryptic Soy Agar (B569324), Sabouraud Dextrose Agar).
-
Sterile containers, pipettes, and plating loops.
-
Incubator.
Procedure:
-
Preparation: Prepare separate, standardized inocula for each challenge microorganism.
-
Inoculation: Inoculate individual samples of the test product with a known concentration of each microorganism (typically to achieve 10^5 to 10^6 CFU/g or mL).
-
Incubation: Store the inoculated samples at a specified temperature (e.g., 20-25°C) for 28 days.
-
Sampling & Plating: At specified intervals (e.g., Day 0, 7, 14, and 28), remove an aliquot from each sample, perform serial dilutions, and plate onto appropriate agar to determine the concentration of viable microorganisms.
-
Data Analysis: Calculate the log reduction in microbial concentration from the initial inoculum level at each time point. Compare these values to the acceptance criteria outlined in the relevant standard (e.g., for bacteria, a ≥3-log reduction by day 14; for fungi, a ≥1-log reduction by day 14).[5]
Protocol 4: Stability Assessment of a Topical Formulation
This protocol outlines key tests to assess the physical and chemical stability of a this compound-containing formulation.
Procedure:
-
Sample Preparation: Package the formulation in its intended final packaging and, for comparison, in inert glass containers.[20]
-
Storage Conditions: Place samples in stability chambers under various conditions:
-
Testing Intervals: At specified time points (e.g., initial, 1 month, 3 months, 6 months), remove samples and perform a battery of tests.
-
Tests to Perform:
-
Physical Evaluation: Assess for changes in color, odor, appearance, and phase separation.[15]
-
Physicochemical Tests: Measure pH and viscosity to detect any drift from the initial specifications.[19][21]
-
Chemical Tests: Use a validated analytical method (e.g., HPLC) to assay the concentration of the API and check for the formation of degradation products.[15]
-
Microbiological Tests: Perform microbial limit testing to ensure the preservative system remains effective.[15][19]
-
-
Data Analysis: Analyze the data to identify trends. Significant changes in any parameter under accelerated conditions may predict long-term instability. The results are used to establish the product's shelf life and recommended storage conditions.
Safety and Regulatory Considerations
Both 1,2-pentanediol and 1,5-pentanediol are generally considered to have a low risk of toxicity and are non-irritating to the skin at typical use concentrations.[8][12][22] However, as with many glycols, there have been some reports of skin sensitization, making it crucial to evaluate the final formulation for its irritation and sensitization potential.[5] Formulators should always consult the latest safety assessments and regulatory guidelines for the intended market to ensure compliance regarding use levels and required safety data.
Conclusion
This compound, in its 1,2- and 1,5-isomeric forms, is a highly effective and versatile ingredient for modern topical dermatological formulations. Its ability to function as a humectant, solvent, penetration enhancer, and antimicrobial agent allows for the development of stable, effective, and cosmetically elegant products. By following rigorous formulation and testing protocols, researchers and drug development professionals can successfully leverage the benefits of this compound to create advanced dermatological treatments.
References
- 1. macsenlab.com [macsenlab.com]
- 2. 1,2-Pentanediol [chembk.com]
- 3. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-Pentanediol | 5343-92-0 [chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2-戊二醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1,5-Pentanediol | 111-29-5 [chemicalbook.com]
- 12. atamankimya.com [atamankimya.com]
- 13. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]
- 14. 1,5-pentane diol, 111-29-5 [thegoodscentscompany.com]
- 15. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of dihydroavenanthramide D release and skin penetration by 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transepidermal Water Loss (TEWL) and Corneometry With Hydrogel Vehicle in the Treatment of Atopic Dermatitis: A Randomized, Investigator-Blind Pilot Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Transepidermal water loss in healthy adults: a systematic review and meta-analysis update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentanediol as a Key Intermediate in the Synthesis of Propiconazole Fungicide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propiconazole (B1679638) is a broad-spectrum systemic fungicide belonging to the triazole class. Its synthesis involves a multi-step chemical process where 1,2-pentanediol (B41858) serves as a crucial intermediate. The use of 1,2-pentanediol is fundamental in forming the dioxolane ring structure, which is a core component of the propiconazole molecule.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of propiconazole, highlighting the pivotal role of 1,2-pentanediol. The synthesis is typically achieved through a three-step process: cyclization (ketalization), bromination, and condensation.[4][5]
Synthesis Pathway Overview
The commercial production of propiconazole commences with 2,4-dichloroacetophenone, which undergoes a condensation reaction with 1,2-pentanediol to form a dioxolane intermediate.[1][6] This intermediate is subsequently brominated to produce a bromomethyl derivative.[1][6] The final step involves a nucleophilic substitution reaction with a sodium triazole salt to yield propiconazole.[1][6]
Experimental Protocols
Step 1: Cyclization (Ketalization) of 2,4-Dichloroacetophenone
This step involves the formation of a dioxolane ring by reacting 2,4-dichloroacetophenone with 1,2-pentanediol in the presence of an acid catalyst.
Materials:
-
2,4-Dichloroacetophenone
-
1,2-Pentanediol
-
Solvent (e.g., Benzene, Cyclohexane)
-
Catalyst (e.g., p-toluenesulfonic acid, solid heteropolyacid)
Protocol:
-
To a reaction vessel, add 2,4-dichloroacetophenone and the chosen solvent.
-
Add 1,2-pentanediol and the acid catalyst to the mixture. The molar ratio of 2,4-dichloroacetophenone to 1,2-pentanediol is typically in the range of 1:1.07 to 1:1.20.[7]
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by analyzing the disappearance of the starting ketone.
-
Upon completion, cool the reaction mixture.
-
If a solid catalyst is used, it can be recovered by filtration for reuse.[7][8]
-
The resulting solution containing the cyclized product, 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane, is used in the subsequent bromination step.
Step 2: Bromination of the Dioxolane Intermediate
The intermediate from the cyclization step is brominated to form 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.
Materials:
-
Solution of 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
-
Bromine
-
Solvent (e.g., Dichloromethane)
Protocol:
-
Cool the solution of the dioxolane intermediate to the desired reaction temperature, typically between 10°C and 45°C.[5]
-
Slowly add bromine to the reaction mixture. In some procedures, a small initial amount of bromine is added to initiate the reaction before adding the remainder.[5]
-
Maintain the reaction temperature throughout the addition of bromine.
-
After the addition is complete, stir the mixture for an additional 0.5 to 3.0 hours.[5]
-
The reaction progress can be monitored by chromatographic techniques.
-
Upon completion, the solvent can be removed to yield the crude brominated product. The bromide yield can reach over 98%wt.[8]
Step 3: Condensation with 1,2,4-Triazole
The final step is the nucleophilic substitution of the bromide with a triazole salt to form propiconazole.
Materials:
-
2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane
-
1,2,4-Triazole
-
Base (e.g., Potassium Carbonate, Sodium Hydroxide to form sodium triazole salt)
-
Solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Phase Transfer Catalyst (optional)
Protocol:
-
Prepare the triazole salt by reacting 1,2,4-triazole with a suitable base like potassium carbonate or by using a pre-formed sodium triazole salt. The molar ratio of the brominated intermediate to 1,2,4-triazole is approximately 1:1.2 to 1:1.5.[7]
-
Dissolve the brominated intermediate in the chosen solvent (e.g., DMSO).
-
Add the triazole salt to the solution. A phase transfer catalyst can be added to facilitate the reaction.[4]
-
Heat the reaction mixture to an elevated temperature, for instance, 160°C, for several hours (e.g., 16 hours).[6]
-
Monitor the reaction for the formation of propiconazole.
-
After the reaction is complete, the crude propiconazole is isolated. Purification can be achieved through methods such as distillation or by salification followed by neutralization.[4] A final yield of 45% for this step has been reported.[6]
Experimental Workflow Diagram
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Bromination | Step 3: Condensation |
| Key Reactants | 2,4-Dichloroacetophenone, 1,2-Pentanediol | Dioxolane Intermediate, Bromine | Brominated Intermediate, 1,2,4-Triazole |
| Molar Ratios | 2,4-Dichloroacetophenone : 1,2-Pentanediol = 1 : 1.07-1.20[7] | - | Brominated Intermediate : 1,2,4-Triazole = 1 : 1.2-1.5[7] |
| Catalyst | p-toluenesulfonic acid or solid heteropolyacid[5][7] | - | Phase Transfer Catalyst (optional)[4] |
| Solvent | Benzene or Cyclohexane[4][5] | Dichloromethane[1][6] | Dimethyl Sulfoxide (DMSO)[1][6] |
| Reaction Temperature | Reflux | 10°C - 45°C[5] | ~160°C[6] |
| Reaction Time | Varies (until water removal is complete) | 0.5 - 3.0 hours[5] | ~16 hours[6] |
| Yield | - | >98%[8] | 45%[6] |
Conclusion
The synthesis of propiconazole is a well-established process where 1,2-pentanediol plays an indispensable role in the formation of the core dioxolane structure. The protocols outlined provide a detailed guide for the laboratory-scale synthesis of this important fungicide. Careful control of reaction conditions, particularly temperature and stoichiometry, is critical for maximizing the yield and purity of the final product. The provided data and workflows offer a comprehensive resource for researchers and professionals in the field of agrochemical synthesis and development.
References
- 1. Propiconazole (Ref: CGA 64250) [sitem.herts.ac.uk]
- 2. Page loading... [guidechem.com]
- 3. Supply 1,2-Pentanediol (Agrochemical) Wholesale Factory - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. CN113444077A - Process method for synthesizing propiconazole - Google Patents [patents.google.com]
- 5. CN101781290A - New method for producing propiconazole - Google Patents [patents.google.com]
- 6. "Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." by Hazel Delaney [arrow.tudublin.ie]
- 7. scribd.com [scribd.com]
- 8. Manufacturing method of proPiconazole - Eureka | Patsnap [eureka.patsnap.com]
Application of Pentanediols in Coatings, Adhesives, and Resins: A Detailed Guide for Researchers
Introduction: Pentanediols, a class of di-functional alcohols with a five-carbon backbone, are versatile building blocks in the synthesis of a wide array of polymers. Their unique structural characteristics, which vary among isomers, allow for the fine-tuning of polymer properties, making them invaluable in the development of high-performance coatings, adhesives, and resins. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the benefits of different pentanediol isomers, including 1,5-pentanediol (B104693) (1,5-PDO), neopentyl glycol (NPG), 1,2-pentanediol (B41858) (1,2-PDO), and 2-methyl-1,3-propanediol (B1210203) (MPO).
The Role of this compound Isomers in Polymer Synthesis
The properties of polymers are significantly influenced by the structure of the diol monomer used in their synthesis. The linearity, branching, and proximity of the hydroxyl groups in this compound isomers play a crucial role in determining the final characteristics of the resulting polyester (B1180765), polyurethane, and alkyd resins.
-
1,5-Pentanediol (1,5-PDO): As a linear diol, 1,5-PDO imparts flexibility and good adhesive properties to polymers.[1][2][3] It is a key raw material for polyester polyols, polyurethane coatings, and polycarbonate diol resins, offering a good balance of hardness and flexibility, as well as weatherability and hydrolysis resistance.[1][2] Its low melting point also makes it easier to handle than other diols like 1,6-hexanediol.[3]
-
Neopentyl Glycol (NPG): The unique branched structure of NPG, with two methyl groups on the alpha-carbon, provides exceptional thermal and chemical stability to the polymers it forms.[4] This structure leads to resins with excellent weather resistance, hydrolytic stability, and a good balance of hardness and flexibility.[4][5] NPG is widely used in the production of high-quality coatings, especially powder coatings, where it contributes to improved impact and scratch resistance, as well as high gloss.[6]
-
1,2-Pentanediol (1,2-PDO): This isomer is often used as a modifier in polyester and urethane (B1682113) systems.[7] In the context of waterborne coatings, it can act as a coalescing agent, aiding in film formation. Its primary applications in this field are as a solvent and plasticizer.
-
2-Methyl-1,3-Propanediol (MPO): MPO is a branched diol that offers a unique combination of properties, including flexibility, reduced crystallinity, and excellent compatibility with other raw materials.[8] In resin systems, it contributes to lower viscosity, improved hydrolytic stability, and transparency.[8] MPO is a valuable alternative to other glycols, offering performance advantages in unsaturated polyester resins, polyurethanes, and saturated polyesters.[8][9]
Data Presentation: Performance of Pentanediols in Various Applications
The following tables summarize quantitative data on the performance of coatings, adhesives, and resins formulated with different this compound isomers.
Table 1: Comparative Performance of Unsaturated Polyester Resins (UPR)
| Property | UPR with 2-Methyl-1,3-Propanediol (MPO) and Isophthalic Acid | UPR with Propylene (B89431) Glycol (PG) and Isophthalic Acid |
| Elongation | Higher | Lower |
| Corrosion Resistance | Better | Good |
Source: This table is a qualitative summary based on findings that UPR prepared with MPO and isophthalic acid (IPA) has better performance in terms of elongation and corrosion resistance compared to UPR prepared with propylene glycol.[9]
Table 2: Properties of Bio-Based Unsaturated Polyester Resins (UPRs) with Different Diols
| Property | UPR with Propylene Glycol (PG) | UPR with Neopentyl Glycol (NPG) | UPR with Equimolar PG and NPG |
| Viscosity at 25 °C | ~20 times lower than UPR-IS | ~37 times lower than UPR-IS | - |
| Glass Transition Temperature (Tg) | 63.7 °C to 70.8 °C (range for all samples) | 63.7 °C to 70.8 °C (range for all samples) | 63.7 °C to 70.8 °C (range for all samples) |
| Young's Modulus | 1.23 to 1.74 GPa (range for all samples) | 1.23 to 1.74 GPa (range for all samples) | 1.23 to 1.74 GPa (range for all samples) |
| Ultimate Strength | 12.5 to 35.1 MPa (range for all samples) | 12.5 to 35.1 MPa (range for all samples) | 12.5 to 35.1 MPa (range for all samples) |
| Elongation at Break | 0.90 to 4.39% (range for all samples) | 0.90 to 4.39% (range for all samples) | 0.90 to 4.39% (range for all samples) |
Note: UPR-IS refers to a resin synthesized with isosorbide (B1672297) as the diol component and is used as a reference for viscosity comparison. The data ranges for Tg, Young's Modulus, Ultimate Strength, and Elongation at Break are for a series of UPRs synthesized with different diols and their mixtures.[10]
Table 3: Performance of Two-Component Polyurethane Adhesives
| Property | Inventive Adhesive Composition 4 | Comparative Adhesive Composition 1 |
| Bond Strength | Significantly Improved | - |
| Heat Seal Strength | Significantly Improved | - |
| Boil in Bag Resistance | Significantly Improved | - |
Source: This table is a qualitative summary indicating that the inventive adhesive compositions, which may contain diols like 2-methyl-1,3-propanediol, showed significant improvements in bond strength, heat seal strength, and boil in bag resistance compared to the comparative compositions.[11]
Experimental Protocols
This section provides detailed methodologies for the synthesis and testing of coatings, adhesives, and resins containing pentanediols.
Protocol 1: Synthesis of an Alkyd Resin using Neopentyl Glycol
This protocol describes a two-step method for synthesizing a low-odor alkyd resin.[12]
Materials:
-
Soybean oleic acid
-
Pentaerythritol
-
Ethylene (B1197577) glycol
-
Neopentyl glycol
-
Phthalic anhydride
-
Maleic anhydride
-
Auxiliary agent
-
Solvent (e.g., xylene)
-
Diluting solvent (e.g., xylene, butyl acetate)
Equipment:
-
Four-neck flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water separator.
-
Heating mantle
Procedure:
-
Step 1: Initial Esterification
-
Charge the four-neck flask with soybean oleic acid, pentaerythritol, an auxiliary agent, and a solvent.
-
Introduce nitrogen to create an inert atmosphere.
-
Heat the mixture to 205-215 °C and maintain this temperature for 1 hour.
-
Cool the reaction mixture to 120 °C.
-
-
Step 2: Second Esterification and Polymerization
-
Add ethylene glycol, neopentyl glycol, phthalic anhydride, maleic anhydride, and solvent to the flask.
-
Heat the mixture to 160-170 °C and hold for 1 hour.
-
Increase the temperature to 180-190 °C and hold for another hour.
-
Further increase the temperature to 205-215 °C and maintain for esterification, monitoring the viscosity and acid value of the resin.
-
Once the desired viscosity and acid value are reached, cool the reactor.
-
Add the diluting solvent to achieve the desired solids content.
-
Filter the final resin.
-
Characterization:
-
Acid Value: Determine the acid value of the resin by titration with a standard potassium hydroxide (B78521) solution according to ASTM D1639.
-
Viscosity: Measure the viscosity of the resin solution using a suitable viscometer (e.g., Brookfield viscometer) according to ASTM D2196.
-
Film Properties: Apply the resin as a coating on a substrate and evaluate properties such as drying time (ASTM D1640), hardness (ASTM D3363 - Pencil Hardness[13][14][15][16][17] or ASTM D4366 - Pendulum Hardness[4][11][12][18][19]), and adhesion (ASTM D3359).
Protocol 2: Synthesis of a Polyester Polyol for Powder Coatings using Neopentyl Glycol
This protocol outlines the synthesis of a hydroxyl-functional polyester resin for use in powder coating compositions.[20]
Materials:
-
Terephthalic acid (TPA)
-
Isophthalic acid (IPA)
-
Neopentyl glycol (NPG)
-
1,3-Propanediol (PDO) (as a modifier, optional)
-
Trimethylolpropane (B17298) (TMP) (as a branching agent)
-
Esterification catalyst (e.g., dibutyltin (B87310) oxide)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column connected to a condenser and a collection flask.
-
Heating mantle
Procedure:
-
Stage 1: Prepolymer Formation
-
Charge the reactor with terephthalic acid and the diols (NPG and optionally PDO) and the catalyst.
-
Heat the mixture under a nitrogen blanket to a temperature in the range of 170-230 °C to form a prepolymer. Water from the esterification reaction is collected.
-
-
Stage 2: Final Polyester Synthesis
-
Add isophthalic acid and trimethylolpropane to the reactor.
-
Continue the esterification reaction at a temperature of up to 240 °C until the acid value is below 3 mg KOH/g. The total reaction time is typically 15 to 20 hours.
-
The resulting polyester resin is then cooled and discharged.
-
Characterization:
-
Hydroxyl Value: Determine the hydroxyl value of the polyester resin according to ASTM E222.
-
Acid Value: Determine the acid value according to ASTM D1639.
-
Glass Transition Temperature (Tg): Measure the Tg of the resin using Differential Scanning Calorimetry (DSC).
-
Melt Viscosity: Determine the melt viscosity at a specified temperature using a cone-and-plate viscometer.
Protocol 3: Preparation of a Waterborne Polyurethane Dispersion (PUD)
This protocol describes a general prepolymer mixing process for the synthesis of a waterborne polyurethane dispersion.[2][14][15][21][22]
Materials:
-
Polyol (e.g., polyester polyol or polyether polyol)
-
Diisocyanate (e.g., isophorone (B1672270) diisocyanate - IPDI)
-
Hydrophilic chain extender (e.g., dimethylolpropionic acid - DMPA)
-
Neutralizing agent (e.g., triethylamine (B128534) - TEA)
-
Chain extender (e.g., ethylene diamine - EDA)
-
Deionized water
Equipment:
-
Four-neck flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser.
-
High-speed disperser
-
Heating mantle
Procedure:
-
Prepolymer Synthesis:
-
Charge the flask with the polyol and DMPA. Heat and stir under vacuum to remove moisture.
-
Cool the mixture and add the diisocyanate under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-90 °C and maintain until the desired NCO content is reached (monitored by titration).
-
-
Neutralization and Dispersion:
-
Cool the prepolymer to 40-50 °C and add the neutralizing agent (TEA) to neutralize the carboxylic acid groups of the DMPA.
-
Under high-speed stirring, add deionized water to the neutralized prepolymer to form a dispersion.
-
-
Chain Extension:
-
Add a solution of the chain extender (EDA) in deionized water to the dispersion to increase the molecular weight of the polyurethane.
-
Continue stirring for a period to complete the chain extension reaction.
-
Characterization:
-
Particle Size and Distribution: Determine the particle size and distribution of the PUD using dynamic light scattering (DLS).
-
Solid Content: Determine the solid content of the dispersion by gravimetric analysis.
-
Film Properties: Cast a film of the PUD on a substrate and dry. Evaluate the mechanical properties of the film, such as tensile strength and elongation at break (ASTM D882), and water absorption (ASTM D570).
Visualization of Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships between this compound structure and polymer properties.
Conclusion
Pentanediols are a critical class of monomers that offer a wide range of possibilities for tailoring the properties of coatings, adhesives, and resins. By understanding the structure-property relationships of different isomers and utilizing well-defined experimental protocols, researchers can develop advanced materials with superior performance characteristics. The information and protocols provided in this document serve as a valuable resource for scientists and professionals working in the field of polymer synthesis and material development.
References
- 1. gantrade.com [gantrade.com]
- 2. ruicoglobal.com [ruicoglobal.com]
- 3. atamankimya.com [atamankimya.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. nbinno.com [nbinno.com]
- 6. alterchem.ru [alterchem.ru]
- 7. researchgate.net [researchgate.net]
- 8. gantrade.com [gantrade.com]
- 9. Page loading... [guidechem.com]
- 10. The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters [mdpi.com]
- 11. intertekinform.com [intertekinform.com]
- 12. ASTM D4366-2021 "Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests" | NBCHAO [en1.nbchao.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of waterborne polyurethanes based on the organic solvent-free process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. industrialphysics.com [industrialphysics.com]
- 19. standards.globalspec.com [standards.globalspec.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of waterborne polyurethane using snow as dispersant: Structures and properties controlled by polyols utilization [jmst.org]
- 22. Synthesis of Waterborne Polyurethane Using Phosphorus-Modified Rigid Polyol and its Physical Properties [mdpi.com]
Application Notes and Protocols: The Use of Pentanediol Isomers in Diagnostic Reagent Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability and performance of diagnostic reagents are paramount for accurate and reliable assay results. Various additives are incorporated into reagent formulations to enhance stability, reduce non-specific binding, and improve overall assay sensitivity. Among these, pentanediol isomers, such as 1,2-pentanediol (B41858) and 1,5-pentanediol (B104693), have emerged as valuable components. These diols can act as effective preservatives, stabilizers, and blocking agents, contributing to the robustness and longevity of diagnostic kits.
This document provides detailed application notes and experimental protocols for the use of this compound isomers in the formulation of diagnostic reagents, with a focus on immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and Lateral Flow Assays (LFA).
Key Applications of this compound Isomers in Diagnostic Reagents
This compound isomers offer several advantages in the formulation of diagnostic reagents:
-
Preservative Action: 1,2-Pentanediol exhibits broad-spectrum antimicrobial properties, making it an effective preservative to prevent microbial growth in buffer solutions and reagent preparations.
-
Protein Stabilization: Polyols, including this compound isomers, are known to stabilize proteins by promoting a more compact, hydrated state.[1] This is crucial for maintaining the conformational integrity and activity of antibodies and enzymes used in immunoassays. 1,5-Pentanediol, with its linear structure, can be particularly effective in this role.
-
Reduction of Non-Specific Binding: By blocking unoccupied sites on solid phases (e.g., ELISA plates, nitrocellulose membranes), this compound isomers can reduce the non-specific binding of assay components, thereby lowering background noise and improving the signal-to-noise ratio.[2][3]
-
Enhanced Reagent Dispensing and Flow: In lateral flow assays, the inclusion of diols in the conjugate pad treatment solution can aid in the uniform dispensing and efficient release of conjugate particles, ensuring consistent assay performance.
Data Presentation: Performance Evaluation of this compound Isomers
The following tables summarize hypothetical yet expected quantitative data illustrating the benefits of incorporating this compound isomers into diagnostic reagent formulations. These tables are designed for easy comparison and to guide researchers in their own optimization experiments.
Table 1: Effect of 1,2-Pentanediol as a Co-Blocker on ELISA Signal-to-Noise Ratio
| Blocking Buffer Formulation | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1.85 | 0.25 | 7.4 |
| 1% Casein in PBS | 1.92 | 0.18 | 10.7 |
| 1% BSA + 1% 1,2-Pentanediol in PBS | 1.88 | 0.15 | 12.5 |
| 1% Casein + 1% 1,2-Pentanediol in PBS | 1.95 | 0.12 | 16.3 |
Table 2: Impact of 1,5-Pentanediol on the Stability of HRP-Conjugated Antibody
| Storage Condition (4°C) | Formulation | HRP Activity (U/mL) - Day 0 | HRP Activity (U/mL) - Day 30 | % Activity Retained |
| Standard Conjugate Diluent | Control | 150 | 105 | 70% |
| Standard Conjugate Diluent + 2% 1,5-Pentanediol | Test | 152 | 140 | 92% |
| Standard Conjugate Diluent + 5% 1,5-Pentanediol | Test | 151 | 145 | 96% |
Table 3: Influence of this compound Isomers on Lateral Flow Assay Sensitivity (Limit of Detection)
| Analyte | Running Buffer Additive | Limit of Detection (LOD) |
| hCG | None (Standard Buffer) | 25 mIU/mL |
| hCG | 1% 1,2-Pentanediol | 15 mIU/mL |
| hCG | 1% 1,5-Pentanediol | 20 mIU/mL |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate and utilize this compound isomers in diagnostic reagent formulations.
Protocol 1: Evaluation of 1,2-Pentanediol as a Blocking Agent Enhancer in ELISA
This protocol outlines the methodology to assess the effectiveness of 1,2-pentanediol in reducing non-specific binding in an ELISA.
Materials:
-
96-well polystyrene microtiter plates
-
Capture antibody specific to the target antigen
-
Target antigen
-
Detection antibody conjugated to Horseradish Peroxidase (HRP)
-
Bovine Serum Albumin (BSA)
-
Casein
-
1,2-Pentanediol
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in PBS.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Prepare the following blocking buffers:
-
1% BSA in PBS
-
1% Casein in PBS
-
1% BSA + 1% (v/v) 1,2-Pentanediol in PBS
-
1% Casein + 1% (v/v) 1,2-Pentanediol in PBS
-
-
Add 200 µL of the respective blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Antigen Incubation:
-
Prepare serial dilutions of the target antigen in the corresponding blocking buffer.
-
Add 100 µL of the antigen dilutions to the wells. Include a zero-antigen control (blank).
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated detection antibody in the corresponding blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the signal-to-noise ratio for each blocking condition.
-
Protocol 2: Formulation and Stability Testing of a Lateral Flow Assay Conjugate Pad with 1,5-Pentanediol
This protocol describes how to incorporate 1,5-pentanediol into the conjugate pad of a lateral flow assay to enhance the stability of the gold nanoparticle-antibody conjugate.
Materials:
-
Gold nanoparticles (40 nm)
-
Detection antibody
-
Conjugate pad material (e.g., glass fiber)
-
1,5-Pentanediol
-
Sucrose
-
Trehalose
-
Bovine Serum Albumin (BSA)
-
Borate buffer (e.g., 2 mM, pH 7.4)
-
Lateral flow test strips (nitrocellulose membrane with test and control lines, sample pad, absorbent pad)
-
Laminator
-
Dispensing system for conjugate application
Procedure:
-
Conjugate Preparation:
-
Conjugate the detection antibody to the gold nanoparticles using a standard passive adsorption or covalent coupling method.
-
Centrifuge and resuspend the conjugate in a storage buffer.
-
-
Conjugate Pad Treatment Solution Formulation:
-
Prepare two formulations of the conjugate pad treatment solution in 2 mM Borate buffer:
-
Control Solution: 10% Sucrose, 5% Trehalose, 1% BSA
-
Test Solution: 10% Sucrose, 5% Trehalose, 1% BSA, 2% (v/v) 1,5-Pentanediol
-
-
-
Conjugate Pad Treatment:
-
Dilute the gold-antibody conjugate to the desired optical density (e.g., OD 10) in both the Control and Test Solutions.
-
Using a dispensing system, uniformly apply the conjugate solutions onto separate sheets of conjugate pad material.
-
Dry the treated conjugate pads at 37°C for 2 hours.
-
-
Test Strip Assembly:
-
Assemble the lateral flow test strips by laminating the sample pad, the treated conjugate pad, the nitrocellulose membrane, and the absorbent pad onto a backing card.
-
Cut the assembled cards into individual test strips of the desired width.
-
-
Stability Study:
-
Package the test strips in sealed foil pouches with a desiccant.
-
Store the pouches at accelerated stability conditions (e.g., 37°C) and room temperature.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), test the strips with a known concentration of the target analyte.
-
Visually assess or use a strip reader to quantify the test line intensity.
-
Compare the performance and stability of the strips with and without 1,5-pentanediol.
-
Visualizations
Experimental Workflow for Evaluating this compound in ELISA
Caption: Workflow for evaluating this compound as a blocking agent in ELISA.
Signaling Pathway in a Lateral Flow Immunoassay
Caption: Molecular interactions in a this compound-stabilized LFA.
Conclusion
This compound isomers, particularly 1,2-pentanediol and 1,5-pentanediol, are versatile and effective additives for enhancing the performance and stability of diagnostic reagents. Their roles as preservatives, protein stabilizers, and blocking agents contribute to more robust and reliable immunoassays. The protocols and data presented in these application notes provide a framework for researchers and developers to systematically evaluate and incorporate these valuable components into their diagnostic product formulations. Empirical testing is always recommended to determine the optimal concentration and specific isomer for each unique assay system.
References
- 1. Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifouling Surface Layers for Improved Signal-to-Noise of Particle-Based Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibodiesinc.com [antibodiesinc.com]
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield pentanediol synthesis
Welcome to the technical support center for the optimization of pentanediol synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1,2-pentanediol (B41858) and 1,5-pentanediol (B104693). Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance your reaction yields and product selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic pathways for synthesizing 1,5-pentanediol from biomass-derived feedstocks?
A1: The main routes for 1,5-pentanediol (1,5-PDO) synthesis from biomass, typically starting from furfural (B47365), involve a few key strategies. One common pathway is the hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), which is itself derived from furfural hydrogenation.[1][2] Another economically promising route is a multi-step process involving the dehydration of THFA to dihydropyran (DHP), followed by hydration to 2-hydroxytetrahydropyran (B1345630) (2-HY-THP), and subsequent hydrogenation to 1,5-PDO.[3][4] A more direct, one-pot approach aims to convert furfural or furfuryl alcohol (FAL) directly to 1,5-PDO using bifunctional catalysts.[5][6]
Q2: Which catalysts are most effective for the selective synthesis of 1,5-pentanediol?
A2: Catalyst selection is critical and depends on the chosen reaction pathway. For the direct hydrogenolysis of THFA, bimetallic catalysts such as Rh-ReOₓ/SiO₂ and Ir-ReOₓ/SiO₂ have shown high yields.[7] For the dehydration-hydration-hydrogenation (DHH) pathway, catalysts like γ-Al₂O₃ are used for dehydration, and Ru-based catalysts are effective for the final hydrogenation step.[3] Non-noble metal catalysts, such as Ni/Y₂O₃, have also been developed as a cost-effective alternative, demonstrating high selectivity for 1,5-PDO from THFA.[8][9]
Q3: What are the typical reaction conditions for high-yield 1,5-pentanediol synthesis?
A3: Optimal reaction conditions vary significantly with the catalyst and substrate. For instance, the hydrogenolysis of THFA over a Rh-ReOₓ/SiO₂ catalyst can achieve high yields at temperatures around 120-140°C and hydrogen pressures of 4-8 MPa.[2] The final hydrogenation step in the DHH pathway using a Ru/C catalyst can be effectively carried out at temperatures around 120°C and a hydrogen pressure of approximately 3.4 MPa.[10]
Q4: How can I improve the selectivity towards 1,2-pentanediol instead of 1,5-pentanediol?
A4: Achieving high selectivity for 1,2-pentanediol (1,2-PDO) often involves the direct hydrogenolysis of furfural or furfuryl alcohol using specific catalytic systems. For example, a Rh/OMS-2 catalyst has been shown to produce 1,2-PDO with high selectivity (87%) from furfural at 160°C and 3 MPa of hydrogen pressure.[11][12] The choice of support material can also influence selectivity; for instance, Pt supported on basic materials like MgO has been used for the selective hydrogenolysis of furfuryl alcohol to 1,2-PDO.[13]
Troubleshooting Guide
Problem 1: Low Yield of 1,5-Pentanediol
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Catalyst deactivation can occur due to coking (carbon deposition) or oxidation of the active metal.[3][8] Regeneration of the catalyst through calcination to remove coke or re-reduction under a hydrogen stream can restore activity.[3][8] For instance, a deactivated Ru/C catalyst's activity can be partially restored by re-reduction at 573 K.[3] |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts both conversion and selectivity. For the hydrogenolysis of furfuryl alcohol, lower temperatures (<140°C) may favor the formation of intermediates like THFA, while very high temperatures (>180°C) can lead to undesired side reactions.[13] A systematic study of the temperature profile for your specific catalytic system is recommended to find the optimal point. |
| Incorrect Hydrogen Pressure | Hydrogen pressure is a critical parameter. While higher pressure generally increases the rate of hydrogenation, excessively high pressures can sometimes lead to reduced selectivity for the desired this compound isomer.[13] It is important to optimize the pressure for the specific catalyst and reaction. |
| Poor Catalyst-Substrate Interaction | The choice of solvent and support material can influence the interaction between the catalyst and the substrate. The use of a suitable solvent can enhance the solubility of the reactants and facilitate their transport to the active sites of the catalyst. |
Problem 2: Poor Selectivity (Undesired Byproducts)
| Possible Cause | Suggested Solution |
| Formation of 1,2-Pentanediol instead of 1,5-Pentanediol | The selectivity between 1,5-PDO and 1,2-PDO is highly dependent on the catalyst and reaction pathway. Acidic sites on the catalyst support can promote the ring-opening of furfuryl alcohol to form 1,5-PDO.[14] To favor 1,5-PDO, consider using catalysts with a balance of metal and acidic sites. Conversely, basic supports tend to favor the formation of 1,2-PDO.[13] |
| Formation of Other Byproducts (e.g., 1-pentanol (B3423595), 2-methyltetrahydrofuran) | The formation of byproducts such as 1-pentanol and 2-methyltetrahydrofuran (B130290) can occur, particularly during the purification process.[15] Optimizing the reaction conditions (temperature, pressure, reaction time) can minimize the formation of these byproducts. Additionally, careful distillation is required to separate the desired this compound from these impurities.[15][16] |
| Incomplete Conversion of Intermediates | In multi-step reaction pathways, the accumulation of intermediates can be an issue. For example, in the DHH pathway, incomplete hydrogenation of 2-HY-THP can lead to lower yields of 1,5-PDO.[10] Increasing the catalyst loading or reaction time for the final hydrogenation step can drive the reaction to completion. |
Data Presentation
Table 1: Comparison of Catalytic Systems for 1,5-Pentanediol Synthesis
| Catalyst | Substrate | Temp (°C) | Pressure (MPa) | Yield of 1,5-PDO (%) | Reference |
| Rh-ReOₓ/SiO₂ | THFA | 120 | 8 | 77 | [2] |
| Pd(0.66 wt%)-Ir-ReOₓ/SiO₂ | Furfural | 80-120 | 8 | 71.4 | [6] |
| Ru/C | 2-HY-THP | 120 | 3.4 | >95 | [17] |
| Ni/Y₂O₃-5 | THFA | 150 | 3 | >99.5 (selectivity) | [8][9] |
| Pt/12MgAl₂O₄@WAl | THFA | N/A | 4.0 | 88.4 (selectivity) | [2] |
| Cu₄.₅Co₃.₅Zr₁ | Furfural | N/A | N/A | 56 | [18] |
Table 2: Comparison of Catalytic Systems for 1,2-Pentanediol Synthesis
| Catalyst | Substrate | Temp (°C) | Pressure (MPa) | Yield of 1,2-PDO (%) | Reference |
| 1% Rh/OMS-2 | Furfural | 160 | 3 | 87 (selectivity) | [11][12] |
| 2% Pt/MgO | Furfuryl Alcohol | 160 | 1 | 59.4 (selectivity) | [13] |
| Ru/MnOₓ | Furfuryl Alcohol | 150 | 1.5 | 42.1 | [11] |
| Ni₃Sn₂/ZnO | Furfuryl Alcohol | N/A | N/A | 91 | [19] |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Pentanediol via Hydrogenolysis of THFA over Rh-ReOₓ/SiO₂
-
Catalyst Preparation: Prepare the 4 wt% Rh-ReOₓ/SiO₂ catalyst by co-impregnating SiO₂ with aqueous solutions of RhCl₃·3H₂O and NH₄ReO₄. Dry the impregnated support at 120°C overnight, followed by calcination in air at 400°C for 3 hours.
-
Reaction Setup: Place the catalyst in a high-pressure batch reactor. Add tetrahydrofurfuryl alcohol (THFA) and a suitable solvent (e.g., water).
-
Reaction Conditions: Seal the reactor and purge with H₂ several times. Pressurize the reactor with H₂ to 8 MPa and heat to 120°C. Maintain the reaction for 24 hours with constant stirring.
-
Product Analysis: After cooling and depressurizing the reactor, analyze the liquid products using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of THFA and the yield of 1,5-pentanediol.
Protocol 2: Synthesis of 1,2-Pentanediol from Furfural using Rh/OMS-2
-
Catalyst Synthesis: Synthesize the octahedral molecular sieve (OMS-2) support via a hydrothermal method. Impregnate the OMS-2 with a rhodium precursor (e.g., RhCl₃) to achieve a 1% w/w loading.
-
Reaction Procedure: In a batch reactor, add the 1% Rh/OMS-2 catalyst, furfural, and a solvent (e.g., isopropanol).
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to 3 MPa. Heat the reactor to 160°C and maintain for 8 hours with vigorous stirring.
-
Analysis: Cool the reactor, collect the liquid sample, and analyze by GC and GC-MS to quantify the conversion of furfural and the selectivity to 1,2-pentanediol.
Visualizations
Caption: Reaction pathways for the synthesis of 1,5-pentanediol and 1,2-pentanediol.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. osti.gov [osti.gov]
- 4. Chemicals from Biomass: Combining Ring-Opening Tautomerization and Hydrogenation Reactions to Produce 1,5-Pentanediol from Furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. One-pot selective conversion of furfural into 1,5-pentanediol over a Pd-added Ir–ReOx/SiO2 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nam.confex.com [nam.confex.com]
- 11. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00302D [pubs.rsc.org]
- 15. US20140309461A1 - Method for producing high-purity 1,5-pentanediol - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Continuous production of 1,2-pentanediol from furfuryl alcohol over highly stable bimetallic Ni–Sn alloy catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purity Analysis of Synthesized Pentanediol using GC-MS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purity analysis of synthesized pentanediol using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for polar compounds like this compound is common in GC analysis. The hydroxyl (-OH) groups in this compound can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner and column, causing the peaks to tail.[1]
-
Solution 1: Use a Deactivated Liner and Column: Ensure you are using an inert, deactivated inlet liner and a high-quality, low-bleed GC column designed for polar analytes.[2]
-
Solution 2: Derivatization: Chemically modifying the this compound to mask the polar hydroxyl groups is a highly effective solution. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique that replaces the active hydrogens on the hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups, resulting in sharper, more symmetrical peaks.[3][4]
Q2: I am seeing unexpected peaks ("ghost peaks") in my chromatogram. What are they?
A2: Ghost peaks are typically caused by contamination within the GC-MS system.[5]
-
Possible Source 1: Septum Bleed: Overused or degraded injector septa can release contaminants. It is crucial to replace the septum regularly.[6]
-
Possible Source 2: Contaminated Solvents or Vials: Ensure you are using high-purity solvents and clean glassware.[5] Avoid plastic vials as plasticizers can leach into the solvent.[7]
-
Possible Source 3: Carryover: A highly concentrated previous sample may not have been fully purged from the system. Run a solvent blank to check for carryover.[8]
-
Possible Source 4: Inlet Liner Contamination: The glass liner in the injector can accumulate non-volatile residues. Regular cleaning or replacement is recommended.[9]
Q3: Do I need to derivatize my this compound sample before analysis?
A3: While not always mandatory, derivatization is highly recommended for analyzing diols like this compound.[7] Derivatization improves volatility and thermal stability, and it significantly reduces the peak tailing caused by the polar hydroxyl groups.[4] This leads to better peak shape, improved resolution from impurities, and more accurate quantification.
Q4: My results are not reproducible. What are the common causes?
A4: Poor reproducibility can stem from several factors throughout the analytical process.
-
Injection Variability: Manual injections can be inconsistent. An autosampler is highly recommended for precise and reproducible injections.[10] If injecting manually, ensure a consistent, rapid injection technique.[10]
-
System Leaks: Leaks in the carrier gas lines, fittings, or septum can cause pressure and flow fluctuations, leading to shifting retention times and variable responses.[5] Use an electronic leak detector to check the system.[10]
-
Inconsistent Sample Preparation: Ensure that sample dilutions and preparations are performed accurately and consistently for all samples and standards.[8]
-
Inlet Backflash: Injecting too large a sample volume for the liner and inlet conditions can cause the sample to expand beyond the liner's capacity, leading to contamination and poor reproducibility.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Peaks Detected | 1. Syringe Issue: Syringe may be clogged or not drawing sample properly. 2. Incorrect Injection Parameters: Split ratio might be too high, or the injector temperature is too low for volatilization. 3. System Leak: A major leak could prevent the sample from reaching the column. 4. Detector Issue: The mass spectrometer may be off or not functioning correctly. | 1. Clean or replace the syringe. Ensure the sample volume is appropriate (at least 10% of syringe capacity).[10] 2. Decrease the split ratio or run in splitless mode for trace analysis. Ensure the injector temperature is above the boiling point of this compound and any derivatives. 3. Perform a leak check on the entire system.[10] 4. Check the detector status and run a system tune to verify performance.[2] |
| High Baseline Noise or Drift | 1. Carrier Gas Impurity: The carrier gas (e.g., Helium, Hydrogen) may be contaminated with oxygen, water, or hydrocarbons.[10] 2. Column Bleed: The column may be old, damaged by oxygen, or operated above its maximum temperature limit.[10] 3. Contaminated System: Contamination in the injector or detector. | 1. Ensure high-purity carrier gas and install/replace gas purifiers (oxygen, moisture, and hydrocarbon traps).[10] 2. Condition the column according to the manufacturer's instructions. If bleed remains high, the column may need to be trimmed or replaced.[10] 3. Clean the injector and detector source according to the instrument manual.[9] |
| Poor Resolution / Overlapping Peaks | 1. Inappropriate GC Column: The column phase may not be suitable for separating this compound from its impurities. 2. Incorrect Temperature Program: The oven temperature ramp may be too fast. 3. Column Overloading: The sample concentration is too high. | 1. Use a column with appropriate polarity. A mid-polarity phase (e.g., containing 5% phenyl) is often a good starting point. 2. Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting compounds.[1] 3. Dilute the sample. A typical concentration for GC-MS is around 0.1 to 1 mg/mL.[7] |
| Incorrect Mass Spectra | 1. MS Tune Issue: The mass spectrometer may need to be tuned. 2. Contamination/Co-elution: An impurity may be co-eluting with your target peak, resulting in a mixed spectrum. 3. Thermal Degradation: The analyte may be degrading in the hot injector. | 1. Perform an autotune or manual tune of the mass spectrometer. 2. Improve chromatographic separation (see "Poor Resolution" above). Check the purity of the peak using deconvolution software. 3. Lower the injector temperature. Consider derivatization to increase the thermal stability of the analyte.[4] |
Quantitative Data Summary
The following table summarizes key mass-to-charge ratios (m/z) for common this compound isomers based on electron ionization (EI) mass spectra. These values are useful for identification.
| Compound | Molecular Weight | Key Mass Fragments (m/z) | Notes |
| 1,2-Pentanediol | 104.15 | 43, 45, 57, 73 | The mass spectrum for 1,2-Pentanediol is available in the NIST WebBook.[11] |
| 1,5-Pentanediol | 104.15 | 41, 43, 55, 69, 86 | The mass spectrum for 1,5-Pentanediol is available in the NIST WebBook.[12] Fragmentation can be complex, with signals at m/z 41 and 56 being notable.[13] |
| 2,4-Pentanediol | 104.15 | 43, 45, 60, 89 | The mass spectrum for 2,4-Pentanediol is available in the NIST WebBook.[14] |
Experimental Protocol: Purity Analysis via GC-MS
This protocol provides a general methodology. Instrument parameters may require optimization.
1. Sample Preparation (Derivatization)
This silylation procedure is recommended for improved peak shape and reproducibility.
-
Accurately weigh approximately 10 mg of the synthesized this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). Ensure the solvent is high-purity or GC-grade.[7]
-
Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[4][15]
-
Cool the sample to room temperature before placing it in the autosampler.
2. GC-MS Instrument Parameters
| Parameter | Setting | Notes |
| GC System | Agilent GC or equivalent | --- |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar or low-polarity column is suitable for the silylated derivatives. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use splitless for trace impurity analysis.[16] |
| Injector Temp. | 250°C | Ensure temperature is sufficient to vaporize the derivatized sample. |
| Injection Volume | 1 µL | --- |
| Carrier Gas | Helium | Set to a constant flow rate (e.g., 1.0 - 1.2 mL/min). |
| Oven Program | 1. Initial Temp: 60°C (hold 2 min) 2. Ramp: 10°C/min to 280°C 3. Hold: 5 min at 280°C | This program should be optimized based on the separation achieved. |
| MS System | Quadrupole or Ion Trap MS | --- |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating fragment libraries. |
| Source Temp. | 230°C | --- |
| Quadrupole Temp. | 150°C | --- |
| Scan Range | 35 - 400 m/z | This range covers the expected fragments of this compound and its derivatives. |
3. Data Analysis
-
Peak Integration: Integrate all peaks in the total ion chromatogram (TIC).
-
Identification: Identify the main this compound peak by its retention time and mass spectrum. Compare the spectrum to a reference library (e.g., NIST) for confirmation.[17]
-
Impurity Identification: Identify impurity peaks by comparing their mass spectra against the NIST library.
-
Purity Calculation: Calculate the purity of the synthesized this compound using the area percent method. The purity is determined by dividing the peak area of the main component by the total area of all integrated peaks and multiplying by 100.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualized Workflows
The following diagrams illustrate key workflows for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound purity analysis.
Caption: Troubleshooting flowchart for common GC-MS issues.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1,2-Pentanediol [webbook.nist.gov]
- 12. 1,5-Pentanediol [webbook.nist.gov]
- 13. organic chemistry - 1,5-Pentanediol MS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. 2,4-Pentanediol [webbook.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. uoguelph.ca [uoguelph.ca]
- 17. researchgate.net [researchgate.net]
Overcoming challenges in the catalytic hydrogenation of furfural to pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of furfural (B47365) to 1,2-pentanediol (B41858) and 1,5-pentanediol (B104693).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the catalytic hydrogenation of furfural to pentanediol?
The main challenges include:
-
Selectivity Control: Directing the reaction to selectively produce either 1,2-pentanediol or 1,5-pentanediol while minimizing the formation of byproducts is a primary hurdle. The reaction pathway can lead to various intermediates and side products such as furfuryl alcohol (FA), tetrahydrofurfuryl alcohol (THFA), 2-methylfuran, and polymeric humins.[1][2]
-
Catalyst Deactivation: Catalysts can deactivate due to coking (formation of carbonaceous deposits), poisoning of active sites, or leaching of the active metal components into the reaction medium.[3]
-
Harsh Reaction Conditions: Often, high temperatures and pressures are required to achieve good conversion and selectivity, which can lead to increased energy consumption and potential safety concerns.[4][5]
-
Product Separation: The final reaction mixture can be complex, making the separation and purification of the desired this compound isomer challenging.
Q2: Which catalysts are most effective for producing 1,2-pentanediol?
Noble metal-based catalysts, particularly those based on Platinum (Pt) and Ruthenium (Ru), have shown high efficiency in producing 1,2-pentanediol.[6] For instance, a hydrotalcite-supported platinum nanoparticle catalyst has been reported to yield up to 73% 1,2-pentanediol.[7] Rhodium-based catalysts, such as Rh/OMS-2, have also demonstrated high selectivity, achieving up to 87% selectivity for 1,2-pentanediol.[4]
Q3: Which catalysts are recommended for the selective synthesis of 1,5-pentanediol?
For the production of 1,5-pentanediol, catalysts based on Rhodium (Rh) and Iridium (Ir) are often preferred.[6] Bimetallic catalysts, such as those containing Ni-Fe or Cu-Co, have also been investigated for this conversion.[1][8] For example, a Zr-doped CuCo-based catalyst has achieved a 56% yield of 1,5-pentanediol from furfural in a one-pot reaction.[9] The reaction to 1,5-pentanediol often proceeds through the intermediate tetrahydrofurfuryl alcohol (THFA).[8][10]
Q4: What is the role of the catalyst support?
The catalyst support plays a crucial role in the overall catalytic performance. The acidity or basicity of the support can significantly influence the reaction pathway and product selectivity.[10][11] For instance, basic supports like hydrotalcite or MgO can promote the desired C-O bond cleavage.[3][10][12] The support also helps in dispersing the active metal nanoparticles, preventing their aggregation and thereby maintaining catalytic activity.
Troubleshooting Guide
Issue 1: Low Furfural Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | - Ensure the catalyst was properly pre-treated (e.g., reduced) as per the protocol. - Consider increasing the catalyst loading. - Verify the quality and purity of the catalyst. |
| Sub-optimal Reaction Conditions | - Increase the reaction temperature. Low temperatures may favor the formation of intermediates like furfuryl alcohol.[12] - Increase the hydrogen pressure. Low pressure can lead to slow reaction rates.[12] - Ensure efficient stirring to overcome mass transfer limitations.[5] |
| Catalyst Deactivation | - Check for signs of coking on the catalyst. If so, regeneration (e.g., calcination) may be necessary. - Analyze the reaction mixture for leached metals, which would indicate catalyst instability. |
Issue 2: Poor Selectivity to the Desired this compound Isomer
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst Choice | - For 1,2-pentanediol, consider using Pt or Ru-based catalysts.[6] - For 1,5-pentanediol, Rh or Ir-based catalysts are generally more selective.[6] |
| Unfavorable Reaction Conditions | - Adjust the reaction temperature. Higher temperatures can sometimes favor rearrangement reactions leading to undesired byproducts.[12] - Optimize hydrogen pressure. Very high pressures may lead to over-hydrogenation to THFA or other saturated products.[12] |
| Inappropriate Solvent | - The choice of solvent can influence the reaction pathway. Protic solvents like water or alcohols are commonly used. Experiment with different solvents to see the effect on selectivity. |
| Support Effects | - The acidity/basicity of the support is critical. For 1,5-pentanediol, a synergy between metal and acid sites is often important.[11] For 1,2-pentanediol, basic supports can be beneficial.[10] |
Issue 3: Catalyst Deactivation Over Multiple Runs
| Possible Cause | Troubleshooting Step |
| Coking | - Formation of carbonaceous deposits (coke) on the catalyst surface can block active sites. Attempt to regenerate the catalyst by calcination in air followed by reduction. |
| Metal Leaching | - If the active metal is leaching into the solvent, this indicates instability of the catalyst. Consider using a different support or preparation method to improve metal-support interactions. |
| Sintering of Metal Particles | - High reaction temperatures can cause the metal nanoparticles to agglomerate (sinter), reducing the active surface area. Characterize the used catalyst (e.g., by TEM) to check for particle size increase. Using a support with strong metal-support interaction can mitigate sintering. |
| Hydrolysis of Support | - In aqueous media, some supports like MgO can undergo hydrolysis, leading to catalyst degradation.[3] |
Quantitative Data Presentation
Table 1: Performance of Various Catalysts in the Hydrogenation of Furfural to 1,2-Pentanediol.
| Catalyst | Support | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Furfural Conv. (%) | 1,2-PeD Selectivity (%) | Reference |
| Ru/PVP | - | 125 | 20 | 48 | ~100 | 36 | [6] |
| 1% Rh/OMS-2 | OMS-2 | 160 | 30 | 8 | ~100 | 87 | [4] |
| Pt/HT | Hydrotalcite | 150 | - | - | - | 73 (Yield) | [7] |
| 2% Pt/MgO | MgO | 160 | 10 | 10 | 100 | 59.4 | [3][12] |
| 30Cu_R | CeO₂ | 170 | 40 | - | 100 | 22.1 | [13] |
Table 2: Performance of Various Catalysts in the Hydrogenation of Furfural to 1,5-Pentanediol.
| Catalyst | Support | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Furfural Conv. (%) | 1,5-PeD Selectivity (%) | Reference |
| Cu₀.₂Co₅.₈/Al₂O₃ | Al₂O₃ | 140 | 40 | 2 | - | 44.7 (Yield from FA) | [1] |
| 30Co_R | CeO₂ | 170 | 40 | - | 100 | 38.4 | [13] |
| Cu₄.₅Co₃.₅Zr₁ | - | - | - | - | - | 56 (Yield) | [9] |
| 2% Pt/MgO | MgO | 160 | 10 | 10 | 100 | 15.2 | [3][12] |
| Pd/Ir-ReOx/SiO₂ | SiO₂ | 120 | 60 | - | - | 71.4 (Yield) | [4] |
Experimental Protocols
Representative Protocol for Catalytic Hydrogenation of Furfural
This protocol is a generalized procedure based on common practices reported in the literature.[4][5][12] Researchers should adapt it to their specific catalyst and experimental setup.
-
Catalyst Preparation/Pre-treatment:
-
Synthesize the catalyst using the desired method (e.g., impregnation, co-precipitation).[9]
-
Calcine the catalyst precursor in air at a specified temperature (e.g., 450 °C) for several hours.[9]
-
Prior to the reaction, reduce the calcined catalyst in a tube furnace under a flow of H₂/Ar mixture (e.g., 15% H₂) at a specific temperature (e.g., 450 °C) for several hours.[9]
-
-
Reaction Setup:
-
Charge a high-pressure batch reactor with the desired amount of furfural, solvent (e.g., methanol, water, isopropanol), and an internal standard (e.g., n-dodecane) for chromatographic analysis.[5]
-
Add the pre-reduced catalyst to the reactor.
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 atm).
-
Heat the reactor to the target temperature (e.g., 160 °C) while stirring at a constant speed (e.g., 800 rpm) to ensure good mixing.[5]
-
Maintain the desired temperature and pressure for the specified reaction time (e.g., 8 hours).
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Collect the liquid sample and separate the catalyst by centrifugation or filtration.
-
Analyze the liquid products using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of furfural and the selectivity to pentanediols and other products.
-
Visualizations
Caption: Reaction pathways in the hydrogenation of furfural to pentanediols.
Caption: Troubleshooting workflow for furfural hydrogenation to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00302D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Production of 1,5-Pentanediol from Tetrahydrofurfuryl Alcohol
Welcome to the technical support center for the synthesis of 1,5-pentanediol (B104693) (1,5-PeD) from tetrahydrofurfuryl alcohol (THFA). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during this selective hydrogenolysis reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for converting tetrahydrofurfuryl alcohol (THFA) to 1,5-pentanediol (1,5-PeD)?
A1: There are two main pathways for the conversion of THFA to 1,5-PeD:
-
Direct Hydrogenolysis: This is a one-step process where the C-O bond in the tetrahydrofuran (B95107) ring is cleaved in the presence of a catalyst and hydrogen. This method is sought after for its atom economy.
-
Dehydration-Hydration-Hydrogenation (DHH): This multi-step approach involves the dehydration of THFA to dihydropyran (DHP), followed by hydration to 2-hydroxy-tetrahydropyran (2-HY-THP), and finally, hydrogenation to 1,5-PeD.[1][2][3] While more complex, this route can be advantageous as it may not require noble metal catalysts and can lead to high overall yields.[1][2][3]
Q2: Which types of catalysts are most effective for the direct hydrogenolysis of THFA to 1,5-PeD?
A2: A variety of catalysts have been investigated, with performance depending on the metal, support, and promoters.
-
Noble Metal Catalysts: Rhodium (Rh) and Iridium (Ir) based catalysts, often modified with an oxophilic promoter like Rhenium oxide (ReOx), have demonstrated high selectivity and yield for 1,5-PeD.[4] Platinum (Pt) based catalysts have also been extensively studied.
-
Non-Noble Metal Catalysts: To reduce costs, significant research has focused on non-precious metal catalysts. Nickel (Ni) based catalysts, particularly when supported on materials like Yttria (Y₂O₃) or in composite forms like Ni-La(OH)₃, have shown promising results with high selectivity to 1,5-PeD.[5][6][7] Copper-based catalysts have also been explored.
Q3: What is the role of the catalyst support and promoters in this reaction?
A3: The support and promoters play a crucial role in the catalyst's activity, selectivity, and stability.
-
Support: The support material can influence the dispersion of the active metal particles and can possess acidic or basic properties that affect the reaction pathway. For instance, acidic supports can facilitate the ring-opening of THFA.[8] Materials like γ-Al₂O₃, SiO₂, and various mixed metal oxides are commonly used.[9][10]
-
Promoters: Oxophilic promoters like ReOx and MoOx are often paired with noble metals to enhance the cleavage of the C-O bond in the THFA molecule.[4]
Q4: What are the common side products observed during the synthesis of 1,5-PeD from THFA?
A4: Several side products can be formed, and their prevalence depends on the catalyst and reaction conditions. Common byproducts include:
-
1,2-Pentanediol (1,2-PeD)
-
Tetrahydropyran (THP)
-
1-Pentanol (1-PeOH)
-
Methyltetrahydrofuran (MTHF)
-
Furan
The formation of these byproducts reduces the selectivity towards the desired 1,5-PeD.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low THFA Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. 2. Low Reaction Temperature or Pressure: The temperature or hydrogen pressure may be too low to drive the reaction forward effectively. 3. Catalyst Deactivation: The catalyst may have become deactivated due to coking, poisoning, or sintering of metal particles. | 1. Catalyst Screening: Test different catalysts, including those with higher activity like Rh-ReOx/SiO₂ or activated Ni-based catalysts. 2. Optimize Reaction Conditions: Systematically increase the reaction temperature and/or hydrogen pressure. Note that higher temperatures can sometimes negatively impact selectivity.[8] 3. Catalyst Regeneration/Fresh Catalyst: Attempt to regenerate the catalyst (e.g., by calcination) or use a fresh batch. |
| Low Selectivity to 1,5-Pentanediol | 1. Unfavorable Reaction Conditions: High temperatures can sometimes favor the formation of side products.[8] 2. Inappropriate Catalyst: The catalyst may favor alternative reaction pathways. For example, some Pt- and Ru-based catalysts are more selective towards 1,2-PeD.[5] 3. Incorrect Catalyst Support/Promoter: The acidity or basicity of the support, or the absence of a suitable promoter, can lead to undesired side reactions. | 1. Optimize Reaction Temperature: Conduct a temperature screening study to find the optimal balance between conversion and selectivity. 2. Select a More Selective Catalyst: Consider using catalysts known for high 1,5-PeD selectivity, such as Rh-ReOx systems or specific Ni-based catalysts.[4] 3. Modify the Catalyst: Experiment with different catalyst supports or add a promoter like ReOx to a noble metal catalyst to enhance selectivity for the C-O bond cleavage leading to 1,5-PeD. |
| Catalyst Deactivation over Time | 1. Coke Formation: Carbonaceous deposits can block active sites on the catalyst. 2. Leaching of Active Components: The active metal or promoter may leach from the support under the reaction conditions. 3. Sintering of Metal Particles: High temperatures can cause the small metal nanoparticles to agglomerate into larger, less active particles. | 1. Regeneration: Attempt to burn off the coke by calcination in air. 2. Use a More Stable Catalyst: Choose a catalyst with strong metal-support interactions to minimize leaching. 3. Lower Reaction Temperature: If possible, operate at a lower temperature to reduce the rate of sintering. |
Data Presentation
Table 1: Performance of Various Catalysts in the Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | THFA Conversion (%) | 1,5-PeD Selectivity (%) | Reference |
| Pt/ASA(61) | Amorphous Silica-Aluminate | 150 | 10 | 100 (in 3h) | ~65 | [8] |
| Pt/12MgAl₂O₄@WAl | MgAl₂O₄ modified WOx/γ-Al₂O₃ | 150 | 40 | 47.3 | 88.4 | [9][10] |
| Ni/Y₂O₃-5 | Y₂O₃ | 150 | 30 | 84.2 | >99.5 | [5] |
| Rh-ReOx/SiO₂ | SiO₂ | Not Specified | Not Specified | High | High | [4] |
| Ni-WOx/SiO₂ | SiO₂ | 250 | 34 | 28.7 | 47.3 | [9] |
| 4 wt% Ir-MoOx/SiO₂ | SiO₂ | 200 | 60 | 70 | ~68 | [9] |
Experimental Protocols
1. Catalyst Preparation (Example: Impregnation Method for Pt/WOx/γ-Al₂O₃)
This protocol is a generalized procedure based on common impregnation techniques described in the literature.[9]
-
Support Preparation: The γ-Al₂O₃ support is calcined at a high temperature (e.g., 500-600 °C) for several hours to remove any adsorbed moisture and impurities.
-
Tungsten Precursor Impregnation: An aqueous solution of a tungsten precursor, such as ammonium (B1175870) metatungstate, is prepared. The volume of the solution should be equal to the pore volume of the γ-Al₂O₃ support (incipient wetness impregnation). The solution is added dropwise to the support with constant mixing.
-
Drying and Calcination: The impregnated support is dried in an oven (e.g., 110-120 °C) overnight, followed by calcination in air at a high temperature (e.g., 500-600 °C) to decompose the precursor and form WOx on the support.
-
Platinum Precursor Impregnation: An aqueous solution of a platinum precursor, such as chloroplatinic acid, is prepared. The impregnation is carried out using the incipient wetness method as described in step 2.
-
Drying and Reduction: The Pt-impregnated material is dried in an oven. The final catalyst is then reduced in a stream of hydrogen at an elevated temperature (e.g., 300-500 °C) to convert the platinum precursor to its metallic state.
2. Catalytic Hydrogenolysis of Tetrahydrofurfuryl Alcohol (Batch Reactor)
This is a general procedure for a batch reaction.
-
Reactor Setup: A high-pressure batch reactor (e.g., a Parr autoclave) is used. The reactor is equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and gas inlet/outlet valves.
-
Charging the Reactor: The catalyst (e.g., 50-100 mg) and a solution of tetrahydrofurfuryl alcohol in a suitable solvent (e.g., water or an alcohol, 50-100 mL) are loaded into the reactor.
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 30-80 bar) and heated to the reaction temperature (e.g., 150-250 °C) with vigorous stirring.
-
Sampling and Analysis: The reaction is allowed to proceed for a set amount of time. After cooling the reactor to room temperature and releasing the pressure, the liquid products are collected, filtered to remove the catalyst, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of THFA and the selectivity to 1,5-PeD and other products.
Visualizations
Caption: Reaction network for the hydrogenolysis of THFA.
Caption: General experimental workflow for THFA hydrogenolysis.
References
- 1. US10077224B1 - Production of 1,5-pentanediol via upgrading of tetrahydrofurfuryl alcohol - Google Patents [patents.google.com]
- 2. nam.confex.com [nam.confex.com]
- 3. US20170210688A1 - Production of 1,5-pentanediol via upgrading of tetrahydrofufuryl alcohol - Google Patents [patents.google.com]
- 4. Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00302D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phase Separation in Pentanediol-Based Polymer Blends
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pentanediol-based polymer blends. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to phase separation in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound-based polymer blends?
A1: Phase separation is the phenomenon where a mixture of two or more polymers, or a polymer and a plasticizer like this compound, separates into distinct regions with different compositions rather than forming a single, homogeneous phase.[1][2] This occurs when the components are not fully miscible at the molecular level, leading to thermodynamic instability.[1] The process can manifest through two primary mechanisms: spinodal decomposition, which involves the spontaneous growth of concentration fluctuations, and nucleation and growth, where small clusters of a new phase form and then expand.[1] The final morphology, such as the size and shape of the separated domains, significantly impacts the material's properties, including mechanical strength, optical clarity, and, crucially for drug delivery, the drug release profile.[1]
Q2: How does the choice of this compound isomer (e.g., 1,2-pentanediol (B41858) vs. 1,5-pentanediol) affect phase separation?
A2: The isomer of this compound plays a critical role based on its intended function in the polymer blend.
-
1,5-Pentanediol (B104693) is often used as a monomer in the synthesis of polyesters and polyurethanes.[3] In this role, it is chemically incorporated into the polymer backbone. Phase separation in such systems would depend on the miscibility of the resulting copolyester or polyurethane with other polymers in the blend.
-
1,2-Pentanediol , along with 1,5-Pentanediol, can also act as a plasticizer.[4] A plasticizer is a small molecule added to a polymer to increase its flexibility by lowering the glass transition temperature (Tg).[5] As a plasticizer, its miscibility with the polymer is crucial. Differences in polarity and hydrogen bonding capacity between the isomers will influence their interaction with the polymer matrix. Incompatibility between the plasticizer and the polymer can lead to phase separation, where the plasticizer may leach out over time, affecting the material's long-term stability and performance.[6]
Q3: What are the common signs of phase separation in my this compound-based polymer blend?
A3: Visual and analytical indicators can signal phase separation:
-
Visual Cues: The most apparent sign is a loss of transparency, leading to haziness or opacity in a previously clear film or solution.[7] You might also observe surface roughness, streaks, or the formation of visible domains.
-
Microscopic Examination: Techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) can directly visualize the phase-separated morphology, revealing distinct domains of the different components.[8]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is a powerful tool. A miscible blend will show a single glass transition temperature (Tg) that is intermediate to the Tgs of the individual components.[9][10] Immiscible or phase-separated blends will exhibit two or more distinct Tgs corresponding to the individual components.[9][10]
-
Spectroscopic Changes: Fourier Transform Infrared (FTIR) spectroscopy can indicate changes in intermolecular interactions. Shifts in characteristic peaks (e.g., carbonyl or hydroxyl groups) can suggest whether the components are interacting at a molecular level or are separated.[11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound-based polymer blends.
Problem 1: My solvent-cast film is cloudy or opaque.
| Possible Cause | Suggested Solution |
| Polymer-Polymer or Polymer-Pentanediol Immiscibility | - Review Miscibility: Assess the miscibility of your components. A significant difference in Hansen Solubility Parameters (HSP) between the polymers or between the polymer and this compound can predict immiscibility. - Add a Compatibilizer: Incorporate a block or graft copolymer that has segments compatible with each phase. This can reduce interfacial tension and promote finer dispersion.[13] - Reactive Compatibilization: If your polymers have reactive functional groups, an in-situ reaction during processing can form a compatibilizer at the interface.[14] |
| Solvent Evaporation Rate | - Slow Down Evaporation: A rapid evaporation rate can induce phase separation.[15] Try slowing down the evaporation process by covering the casting dish or placing it in a controlled environment with reduced airflow. - Solvent Choice: The solvent system plays a crucial role. A solvent that is good for all components is ideal. If a co-solvent system is used, ensure the evaporation rates of the solvents are balanced to avoid preferential precipitation of one component. |
| Crystallization of a Component | - Check Thermal Properties: Use DSC to check for melting points. If one of your polymers or the this compound is crystallizing, this will cause opacity. - Rapid Cooling (Quenching): If the blend is processed from a melt, rapid cooling can sometimes "freeze" the blend in a miscible amorphous state before crystallization or phase separation can occur. |
Problem 2: The mechanical properties of my blend are poor (e.g., brittle, weak).
| Possible Cause | Suggested Solution |
| Poor Interfacial Adhesion | - Compatibilization: As with opacity, poor adhesion between phases in an immiscible blend leads to weak mechanical properties. The use of a compatibilizer is essential to strengthen the interface.[13] |
| Plasticizer Leaching | - Check for Surface Residue: If this compound is used as a plasticizer, it may migrate to the surface if it is not fully miscible, leaving the polymer matrix brittle. This can sometimes be detected as an oily or tacky surface.[7] - Optimize Plasticizer Concentration: Reduce the concentration of this compound. There is often an optimal concentration for plasticization without inducing phase separation. |
| Degradation of Polymers | - Verify Processing Conditions: High processing temperatures or shear can degrade polymers, leading to a loss of mechanical integrity. Use Thermogravimetric Analysis (TGA) to determine the degradation temperatures of your components and ensure processing occurs well below these temperatures. |
Problem 3: Inconsistent drug release from my amorphous solid dispersion (ASD).
| Possible Cause | Suggested Solution |
| Phase Separation in the ASD | - Assess Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable amorphous solid dispersion.[16] DSC can be used to check for a single Tg of the drug-polymer system. - Screen Different Polymers: Test a range of polymers to find one with better miscibility with your active pharmaceutical ingredient (API). - Control Processing Parameters: For methods like hot-melt extrusion or spray drying, the processing parameters (temperature, solvent, evaporation rate) are critical to achieving and maintaining a single-phase amorphous system.[17] |
| Recrystallization of the Drug | - Monitor Stability: Over time, an amorphous drug can recrystallize, especially in the presence of moisture or if the Tg of the blend is too low. This will drastically alter the release profile. Use X-ray Powder Diffraction (XRPD) to check for crystallinity.[16] - Increase Polymer Concentration: A higher polymer-to-drug ratio can help to stabilize the amorphous drug by reducing molecular mobility.[18] |
Data Presentation
Table 1: Hansen Solubility Parameters (HSP) for this compound Isomers and Common Solvents
Hansen Solubility Parameters can be used to predict the miscibility of a polymer with a solvent or plasticizer. The total solubility parameter (δt) is derived from three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Materials with similar HSP values are more likely to be miscible. The distance (Ra) between the HSP of two components can be calculated, with a smaller Ra indicating a higher likelihood of miscibility.
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate (Texanol) | 15.1 | 6.1 | 9.8 |
| 2-Methyl-2,4-pentanediol (Hexylene Glycol) | 15.8 | 8.4 | 12.9 |
Experimental Protocols
Protocol 1: Preparation of a Polymer Blend Film by Solvent Casting
This protocol provides a general method for preparing polymer blend films. Specific concentrations, solvents, and drying conditions should be optimized for your particular system.
-
Polymer Solution Preparation:
-
Individually dissolve each polymer in a suitable solvent or a common solvent mixture to a predetermined concentration (e.g., 5-10% w/v). Vigorous stirring or sonication may be required.
-
If using this compound as a plasticizer, add the desired amount to the polymer solution and stir until fully dissolved.[21]
-
-
Blending:
-
Combine the individual polymer solutions in the desired ratio.
-
Stir the mixture thoroughly for several hours to ensure homogeneity.
-
-
Casting:
-
Drying:
-
Allow the solvent to evaporate slowly at room temperature or in a low-temperature oven (e.g., 40-60 °C, ensuring the temperature is below the boiling point of the solvent and the Tg of the polymers).
-
The drying process may take several hours to days depending on the solvent's volatility and film thickness.
-
-
Film Detachment and Final Drying:
-
Once the film is solid and appears dry, carefully peel it from the substrate.
-
Place the film in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the Tg of the polymers for 24-48 hours to remove any residual solvent.
-
Protocol 2: Characterization of Blend Miscibility using Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature(s) of the polymer blend.
-
Sample Preparation:
-
Cut a small piece of the polymer blend film (typically 5-10 mg) and place it in an aluminum DSC pan.
-
Seal the pan using a crimper.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical procedure is:
-
First Heat: Ramp the temperature from room temperature to a temperature well above the highest expected Tg (e.g., 20-30 °C above) at a heating rate of 10-20 °C/min.
-
Cool: Cool the sample back down to the starting temperature at a similar rate.
-
Second Heat: Ramp the temperature again at the same heating rate. The Tg is determined from this second heating scan.
-
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
A single, sharp step-change in the heat flow indicates a single Tg, suggesting a miscible blend.[9]
-
Two distinct step-changes indicate two Tgs, characteristic of an immiscible, phase-separated blend.[9]
-
Broad transitions or shifted Tgs may suggest partial miscibility.[14]
-
Visualizations
Caption: Troubleshooting workflow for phase separation in polymer blends.
Caption: Miscibility vs. immiscibility in this compound-polymer blends.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymer Characterization [afmworkshop.com]
- 4. svc.org [svc.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. AFM for Polymer Research | Bruker [bruker.com]
- 17. researchgate.net [researchgate.net]
- 18. eng.uc.edu [eng.uc.edu]
- 19. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 20. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Cosmetic Emulsions with 1,2-Pentanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the stability of cosmetic emulsions containing 1,2-Pentanediol.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during the formulation of cosmetic emulsions with 1,2-Pentanediol.
Issue 1: Reduction in Emulsion Viscosity
Symptom: The final emulsion has a lower viscosity than desired, appearing thin or watery after the addition of 1,2-Pentanediol.
Possible Causes & Solutions:
-
Inherent Property of 1,2-Alkanediols: 1,2-Pentanediol, like other 1,2-alkanediols, is known to reduce the viscosity of emulsions.[1] This effect is attributed to their amphiphilic nature and high surface activity.[1]
-
Solution 1: Adjust Order of Addition: Add 1,2-Pentanediol during the cool-down phase of the emulsification process (post-emulsification) rather than in the water phase. This has been shown to minimize the viscosity-reducing effect.[1]
-
Solution 2: Optimize Thickener System: Incorporate or increase the concentration of a suitable thickener. Polymeric thickeners and gums can help build back the desired viscosity.
-
Solution 3: Co-emulsifiers: Utilize a co-emulsifier that can help to build a stronger interfacial film and increase viscosity.
-
Issue 2: Phase Separation (Creaming or Coalescence)
Symptom: The emulsion separates over time into distinct layers, with an oil-rich cream layer at the top (creaming) or the merging of oil droplets (coalescence).
Possible Causes & Solutions:
-
Insufficient Emulsifier Concentration: The amount of emulsifier may be inadequate to properly stabilize the oil droplets, especially with the presence of 1,2-Pentanediol which can affect the interfacial film.
-
Solution: Increase the concentration of the primary emulsifier or introduce a co-emulsifier to strengthen the interfacial layer.
-
-
Inappropriate HLB Value: The Hydrophile-Lipophile Balance (HLB) of the emulsifier system may not be optimal for the specific oil phase used in the formulation.
-
Solution: Calculate the required HLB of your oil phase and select an emulsifier or blend of emulsifiers with a matching HLB value.
-
-
Large Droplet Size: The homogenization process may not have been sufficient to create small, uniform oil droplets, making them more prone to coalescence.
-
Solution: Optimize the homogenization speed and time to reduce the average droplet size.
-
-
Electrolyte Imbalance: The presence of electrolytes can impact the stability of the emulsion.
-
Solution: Evaluate the compatibility of 1,2-Pentanediol with the electrolyte concentration in your formulation. In some cases, the addition of electrolytes like Magnesium Sulfate can improve the stability of water-in-oil emulsions.[2]
-
Issue 3: Changes in Texture and Sensory Feel
Symptom: The emulsion has an undesirable texture, such as a tacky, greasy, or overly thin feel on the skin.
Possible Causes & Solutions:
-
Concentration of 1,2-Pentanediol: While 1,2-Pentanediol can improve the sensory profile by reducing tackiness from polymers, at high concentrations it might contribute to a thinner feel.[3]
-
Solution 1: Optimize Concentration: Adjust the concentration of 1,2-Pentanediol to balance its preservative and sensory benefits with the desired final texture. Concentrations typically range up to 5%.[3]
-
Solution 2: Incorporate Sensory Modifiers: Utilize sensory modifiers such as esters or silicones to improve the skin feel of the final product.
-
-
Interaction with Other Ingredients: The interaction of 1,2-Pentanediol with other ingredients in the formulation can influence the final texture.
-
Solution: Conduct a systematic study of how different components of your formulation interact with 1,2-Pentanediol to identify any ingredients that negatively impact the texture.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1,2-Pentanediol in a cosmetic emulsion?
A1: 1,2-Pentanediol is a multifunctional ingredient in cosmetic emulsions. It serves as a humectant to hydrate (B1144303) the skin, a solvent for other ingredients, a broad-spectrum antimicrobial to help preserve the product, and an emulsion stabilizer.[3] It can also improve the texture and feel of the final product.[3]
Q2: How does 1,2-Pentanediol contribute to emulsion stability?
A2: 1,2-Pentanediol can act as a co-emulsifier, helping to reduce the particle size of the emulsion and leading to less coalescence and improved stability.[3] It can also enhance the antimicrobial properties of the formulation, contributing to its overall preservation and shelf-life.[4]
Q3: Can 1,2-Pentanediol replace traditional preservatives in my formulation?
A3: 1,2-Pentanediol has broad-spectrum antimicrobial activity and can enable the creation of "preservative-free" claims by reducing or eliminating the need for traditional preservatives.[4] However, the efficacy of any preservative system, including one based on 1,2-Pentanediol, must be verified through microbiological challenge testing.
Q4: At what stage of the emulsification process should I add 1,2-Pentanediol?
A4: To minimize the potential for viscosity reduction, it is often recommended to add 1,2-Pentanediol during the cooling phase of the emulsion preparation (post-emulsification).[1]
Q5: What is the typical usage concentration of 1,2-Pentanediol in cosmetic emulsions?
A5: The typical concentration of 1,2-Pentanediol in skin and hair care products, as well as decorative cosmetics, can be up to 5%.[3]
Q6: Are there any known incompatibilities of 1,2-Pentanediol with other cosmetic ingredients?
A6: 1,2-Pentanediol is generally compatible with a wide range of cosmetic ingredients. However, as with any formulation, it is crucial to conduct stability testing to ensure compatibility with all components of your specific emulsion system.
Data Presentation
Table 1: Representative Impact of 1,2-Alkanediol Chain Length on Emulsion Viscosity
| 1,2-Alkanediol (at 1% w/w) | Representative Viscosity (mPa·s) |
| Control (No Alkanediol) | ~25,000 |
| 1,2-Pentanediol | Lower than control |
| 1,2-Hexanediol | Lower than 1,2-Pentanediol |
| 1,2-Octanediol | Lowest among the tested |
Note: This table is based on the general trend that longer chain 1,2-alkanediols have a more pronounced viscosity-reducing effect.[1] Actual values will vary depending on the specific emulsion system.
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion with 1,2-Pentanediol
Objective: To prepare a stable O/W cream incorporating 1,2-Pentanediol.
Materials:
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Oil Phase:
-
Cetearyl Alcohol (3.0%)
-
Glyceryl Stearate (2.0%)
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Caprylic/Capric Triglyceride (10.0%)
-
-
Water Phase:
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Deionized Water (q.s. to 100%)
-
Glycerin (3.0%)
-
-
Cool-Down Phase:
-
1,2-Pentanediol (3.0%)
-
Phenoxyethanol (B1677644) (as needed, if not relying solely on 1,2-Pentanediol for preservation)
-
Fragrance (as desired)
-
Procedure:
-
Phase A (Oil Phase): In a suitable vessel, combine Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride. Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Phase B (Water Phase): In a separate vessel, combine deionized water and glycerin. Heat to 75-80°C with stirring.
-
Emulsification: Slowly add the hot oil phase (Phase A) to the hot water phase (Phase B) under continuous high-shear homogenization (e.g., 5000-10000 rpm). Maintain homogenization for 5-10 minutes to form a fine emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently with a paddle stirrer.
-
Cool-Down Phase Addition: When the temperature of the emulsion reaches below 40°C, add 1,2-Pentanediol, phenoxyethanol (if used), and fragrance.
-
Final Mixing: Continue gentle stirring until the emulsion is uniform and has cooled to room temperature.
-
Quality Control: Measure the pH and viscosity of the final emulsion.
Protocol 2: Accelerated Stability Testing of the Emulsion
Objective: To assess the physical stability of the prepared emulsion under accelerated conditions.
Methods:
-
Centrifugation Test:
-
Place 10 mL of the emulsion in a graduated centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Visually inspect for any signs of phase separation, creaming, or sedimentation. A stable emulsion should show no separation.
-
-
Freeze-Thaw Cycle Test:
-
Place a sample of the emulsion in a sealed container.
-
Subject the sample to three to five cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.
-
After each cycle, visually inspect the emulsion for any changes in color, odor, texture, or signs of phase separation.
-
-
Elevated Temperature Stability Test:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months.
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for changes in physical properties (color, odor, pH, viscosity) and signs of instability.
-
Mandatory Visualization
Caption: Troubleshooting workflow for emulsion instability.
Caption: O/W emulsion preparation workflow.
References
Methods for the purification of crude pentanediol from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude pentanediol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Crude this compound, particularly from the hydrogenolysis of tetrahydrofurfuryl alcohol, can contain a variety of impurities. These include unreacted starting materials, byproducts from side reactions, and residual catalyst. Common impurities include tetrahydrofurfuryl alcohol, 1,2-pentanediol, 1-pentanol, n-amyl alcohol, 2-methyltetrahydrofuran, and water.[1][2] High-boiling point compounds, such as oligomers, may also be present.[3] Lactone compounds can also be a problematic impurity.[3]
Q2: What is the most common method for purifying crude this compound?
A2: Fractional distillation under reduced pressure (vacuum distillation) is the most widely used and effective method for purifying this compound.[1][4] This technique separates compounds based on their boiling points. Given that this compound has a high boiling point, vacuum distillation is necessary to prevent decomposition at elevated temperatures.
Q3: Why is vacuum distillation preferred over atmospheric distillation?
A3: 1,5-Pentanediol (B104693) has a high boiling point (approximately 242°C at atmospheric pressure).[4] Distilling at this high temperature can lead to thermal decomposition of the product and byproducts, reducing the overall yield and purity. Vacuum distillation lowers the boiling point, allowing for efficient separation at a lower, non-destructive temperature.[1]
Q4: How can I remove residual catalyst from my crude this compound mixture?
A4: Solid catalysts, such as copper chromite or Raney nickel, can typically be removed by physical separation methods.[1][3] Centrifugation followed by decantation of the supernatant, or filtration of the reaction mixture, are common and effective approaches.[1][2]
Q5: What analytical methods are suitable for determining the purity of this compound?
A5: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for assessing the purity of this compound and identifying impurities.[5][6] These techniques provide both quantitative data on the percentage of this compound and qualitative identification of other components in the mixture.
Troubleshooting Guides
Issue 1: Poor separation of this compound from impurities during distillation.
-
Question: I'm performing a vacuum distillation, but my collected this compound is still contaminated with lower-boiling point impurities. What could be the cause?
-
Answer: This issue often stems from an inefficient fractional distillation setup or improper distillation parameters.
-
Inefficient Fractionating Column: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A Vigreux column or a column packed with glass helices or Raschig rings can improve separation efficiency.[1]
-
Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady distillation.
-
Vacuum Fluctuations: Unstable vacuum pressure can cause bumping and inconsistent boiling points, carrying lower-boiling impurities over with the product. Ensure your vacuum system is stable and free of leaks.
-
Issue 2: The crude this compound mixture is dark in color.
-
Question: My crude reaction mixture is very dark. Will this affect my purification?
-
Answer: A dark color often indicates the presence of high molecular weight byproducts or degradation products. While distillation can remove many of these, some colored impurities may co-distill. If the color persists in the distilled product, you might consider a pre-treatment step. The use of activated charcoal can help remove colored impurities.[7] However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[8]
Issue 3: Difficulty removing water from the crude mixture.
-
Question: There appears to be a significant amount of water in my crude this compound. How can I remove it before final purification?
-
Answer: Water can be removed by a preliminary distillation step at atmospheric pressure before the final vacuum distillation of the this compound.[1] Alternatively, for smaller scales, drying agents like anhydrous sodium sulfate (B86663) or magnesium sulfate can be used, followed by filtration.[9] For larger scales, azeotropic distillation with a suitable solvent (e.g., toluene) can be effective.
Issue 4: Presence of acidic impurities in the reaction mixture.
-
Question: My crude this compound has a low pH. How can I neutralize it?
-
Answer: Acidic impurities can be neutralized by washing the crude mixture with a dilute basic solution, such as a 5-10% sodium bicarbonate or sodium carbonate solution, in a separatory funnel.[9] After washing, the aqueous layer should be removed, and the organic layer washed with water to remove any remaining base. The organic layer should then be dried before proceeding to distillation.
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| 1,5-Pentanediol | 242 | 118-120 @ 6 mmHg[1] |
| Tetrahydrofurfuryl alcohol | 177-178 | 65-70 @ 10 mmHg[1] |
| n-Amyl alcohol | 137-138 | - |
| α-Methyltetrahydrofuran | 80-81 | - |
| Water | 100 | - |
Table 2: Typical Purity Levels of this compound
| Purification Method | Typical Purity | Reference |
| Fractional Vacuum Distillation | >98% | [5] |
| Saponification and Distillation | High Purity (exact % not specified) | [3] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of Crude this compound
-
Catalyst Removal: If a solid catalyst is present, centrifuge the crude reaction mixture and decant the liquid, or filter the mixture to remove the catalyst.
-
Atmospheric Distillation (Optional): If significant amounts of low-boiling solvents (e.g., acetone) or water are present, perform a simple distillation at atmospheric pressure to remove these components.[1]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which will contain lower-boiling impurities like unreacted tetrahydrofurfuryl alcohol.[1]
-
As the temperature rises and stabilizes at the boiling point of this compound at the applied pressure (approx. 118-120°C at 6 mmHg), change the receiving flask to collect the purified 1,5-pentanediol.[1]
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small volume of high-boiling residue remains in the distillation flask.
-
Analysis: Analyze the purity of the collected this compound fraction using gas chromatography (GC).
Protocol 2: Saponification for Lactone Removal Followed by Extraction
This protocol is for removing lactone impurities prior to distillation.[3]
-
Saponification:
-
To the crude this compound mixture, add a saponifying agent, such as an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating to facilitate the conversion of lactones to their corresponding carboxylate salts.
-
-
Phase Separation/Extraction:
-
Allow the mixture to cool and separate into two phases.
-
If a solid precipitate of the carboxylate salt forms, it can be removed by filtration.
-
If an aqueous phase containing the dissolved salt is present, separate it from the organic this compound layer using a separatory funnel.
-
The organic layer can be further washed with water to remove any remaining saponifying agent.
-
-
Drying: Dry the organic layer containing the this compound with a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Final Purification: The resulting saponification-treated product can then be further purified by fractional vacuum distillation as described in Protocol 1.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for low purity after distillation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20140309461A1 - Method for producing high-purity 1,5-pentanediol - Google Patents [patents.google.com]
- 3. EP2781499A1 - Method for producing high-purity 1,5-pentanediol - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JP2001316311A - High purity 1,5-pentanediol - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Strategies to minimize by-product formation in pentanediol synthesis
Welcome to the technical support center for pentanediol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing by-product formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 1,5-Pentanediol (B104693) and what are the common by-products for each?
A1: The two main routes for synthesizing 1,5-Pentanediol are the hydrogenation of glutaric acid or its esters, and the hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), which is often derived from biomass.[1]
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Hydrogenation of Glutaric Acid/Esters: This is a common industrial method. Potential by-products can include other diols like 1,4-butanediol (B3395766) and 1,6-hexanediol, depending on the purity of the starting material and reaction conditions.[1] A two-step process involving esterification of glutaric acid to dimethyl glutarate followed by hydrogenation is often employed to enhance selectivity.[2]
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Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA): This sustainable route can yield various by-products, including 1,2-pentanediol, 1-pentanol (B3423595), 2-pentanol, and 2-methyltetrahydrofuran.[3][4] The formation of these by-products is highly dependent on the catalyst system and reaction parameters.
Q2: How can I minimize the formation of 1,2-Pentanediol during the synthesis of 1,5-Pentanediol from furfural (B47365) derivatives?
A2: Minimizing 1,2-Pentanediol formation hinges on catalyst selection and reaction pathway control. The synthesis from furfural can proceed through two main intermediates: furfuryl alcohol (FFA) or tetrahydrofurfuryl alcohol (THFA).[5][6] The pathway via THFA is generally favored for 1,5-Pentanediol synthesis.[5] Using catalysts that promote the complete hydrogenation of the furan (B31954) ring to THFA before C-O bond cleavage is crucial.[5][7] For instance, noble metal catalysts like Pd-based systems at lower temperatures (≤ 313 K) can selectively produce THFA, which can then be converted to 1,5-Pentanediol using catalysts like Rh-ReOx/SiO2 at higher temperatures (≥ 373 K).[5] In contrast, catalysts with basic supports tend to favor the ring-opening of furfuryl alcohol, leading to the formation of 1,2-Pentanediol.[5]
Q3: What is the role of the catalyst support in controlling selectivity in this compound synthesis from furfural?
A3: The catalyst support plays a critical role in directing the reaction towards the desired this compound isomer. Basic supports, such as hydrotalcite, tend to promote the formation of 1,2-Pentanediol via the ring-opening of furfuryl alcohol.[5][8] Conversely, supports that facilitate the hydrogenation of the furan ring, leading to THFA, are more suitable for 1,5-Pentanediol synthesis. The acidity of the support can also influence by-product formation; a lower acid content in the catalyst has been correlated with higher selectivity towards 1,5-Pentanediol.[9]
Q4: My reaction is producing significant amounts of 1-pentanol and other over-reduction products. How can I prevent this?
A4: The formation of 1-pentanol and other hydrodeoxygenation by-products is a common issue, particularly in the synthesis of 1,5-Pentanediol from THFA.[4] This can be addressed by:
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Catalyst Modification: The addition of a second metal (promoter) to the primary catalyst can suppress over-reduction. For example, modifying a rhodium catalyst with rhenium (Re), molybdenum (Mo), or tungsten (W) can improve selectivity to 1,5-Pentanediol.[4]
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Controlling Reaction Conditions: Limiting the conversion of the starting material can sometimes improve selectivity. For instance, in the hydrogenolysis of THFA, keeping the conversion rate at or below 80% has been shown to favor the formation of 1,5-pentanediol while minimizing 1-pentanol.[3]
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Catalyst Choice: Some catalyst systems are inherently more selective. For example, MgAl2O4-modified Pt/WOx/γ-Al2O3 catalysts have demonstrated high selectivity to 1,5-Pentanediol from THFA.[9]
Troubleshooting Guides
Issue 1: Low Yield of 1,5-Pentanediol from Furfural
| Possible Cause | Troubleshooting Step |
| Inefficient initial hydrogenation to THFA | Ensure a two-step temperature profile. Use a selective catalyst like a Pd-based one at a lower temperature (e.g., ≤ 313 K) to first convert furfural to THFA before proceeding to the higher temperature hydrogenolysis step.[5] |
| Incorrect Catalyst System | For the THFA to 1,5-Pentanediol step, employ a catalyst known for high selectivity, such as Rh-ReOx/SiO2 or Ir-MoOx/SiO2.[9] Avoid catalysts with strong basic supports which favor 1,2-Pentanediol formation.[5] |
| Suboptimal Reaction Conditions | Optimize hydrogen pressure and reaction time. Insufficient pressure can lead to incomplete hydrogenation, while excessive reaction time can promote the formation of over-reduction by-products. |
| Catalyst Deactivation | Check for catalyst poisoning or coking. Consider regenerating the catalyst according to the manufacturer's protocol or using a fresh batch. |
Issue 2: High Levels of By-products in 1,2-Pentanediol Synthesis from Furfuryl Alcohol
| Possible Cause | Troubleshooting Step |
| Formation of 1,5-Pentanediol and THFA | Use a catalyst system that favors the direct ring-opening of furfuryl alcohol. Catalysts with basic supports, such as Pt on hydrotalcite (Pt/HT), are effective.[10][11] The presence of an unsaturated C=C bond in furfuryl alcohol is crucial for the formation of 1,2-Pentanediol.[12] |
| Over-hydrogenation to Pentanols | Optimize the reaction temperature. Excessive temperatures (e.g., above 200-220 °C) can promote the formation of by-products like n-pentanol and 2-methyltetrahydrofuran.[12] |
| Incorrect Hydrogen Pressure | Adjust the hydrogen pressure. An optimal pressure (e.g., 2.0-3.0 MPa) can maximize the yield of 1,2-Pentanediol while minimizing side reactions.[12] |
| Solvent Effects | The choice of solvent can influence the reaction pathway. Methanol (B129727) is commonly used in these reactions.[11] |
Data Presentation
Table 1: Comparison of Catalyst Systems for this compound Synthesis from Furfural Derivatives
| Desired Product | Starting Material | Catalyst | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Key By-products | Reference |
| 1,5-Pentanediol | THFA | 4 wt% Rh-ReOx/SiO2 | - | - | - | ~77 (Yield) | - | [9] |
| 1,5-Pentanediol | THFA | 4 wt% Ir-MoOx/SiO2 | 200 | 60 | 70 | 68 | - | [9] |
| 1,5-Pentanediol | Furfuryl Alcohol | 5Co/CeO2 | 170 | 40 | 100 | 54 | - | [13] |
| 1,2-Pentanediol | Furfural | 1% Rh/OMS-2 | 160 | 30 | ~100 | 87 | Furfuryl Alcohol | [10] |
| 1,2-Pentanediol | Furfuryl Alcohol | 5Pt0.5Y/MgO | 200 | 20 | 98.1 | 68.9 (Yield) | THFA (19.8% Yield) | [12] |
| 1,2- & 1,5-Pentanediol | Furfuryl Alcohol | 10 wt% Cu/Al2O3 | 140 | 80 | 86 | 48 (1,2-), 22 (1,5-) | - | [8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1,5-Pentanediol from Glutaric Acid
This protocol involves the esterification of glutaric acid to dimethyl glutarate, followed by its catalytic hydrogenation.[2]
Step 1: Esterification of Glutaric Acid
-
Materials: Glutaric acid, Methanol, Acid catalyst (e.g., sulfuric acid), Reaction vessel with reflux condenser.
-
Procedure:
-
Charge the reaction vessel with glutaric acid and an excess of methanol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
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Cool the reaction mixture and neutralize the acid catalyst.
-
Remove the excess methanol by distillation.
-
Purify the resulting dimethyl glutarate by vacuum distillation.
-
Step 2: Catalytic Hydrogenation of Dimethyl Glutarate
-
Materials: Dimethyl glutarate, Hydrogenation catalyst (e.g., copper chromite), High-pressure autoclave, Solvent (e.g., dioxane).
-
Procedure:
-
Charge the autoclave with dimethyl glutarate, the catalyst, and the solvent.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 200-300 atm).
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Heat the reaction mixture to the target temperature (e.g., 250-300 °C) with stirring.
-
Maintain these conditions for the specified reaction time (e.g., 6-10 hours).
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After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Remove the catalyst by filtration.
-
Purify the 1,5-pentanediol from the reaction mixture by distillation.
-
Protocol 2: One-Pot Synthesis of 1,2-Pentanediol from Furfural
This protocol is based on the use of a bifunctional catalyst for the direct conversion of furfural.[10]
-
Materials: Furfural, 1% Rh/OMS-2 catalyst, Methanol, High-pressure batch reactor.
-
Procedure:
-
Add furfural (0.0073 mol), 1% Rh/OMS-2 catalyst (0.25 g), and methanol (20 cm³) to the batch reactor.
-
Seal the reactor and purge with hydrogen.
-
Pressurize the reactor with hydrogen to 30 atm.
-
Heat the reactor to 160 °C while stirring at 800 rpm.
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Maintain the reaction for 8 hours.
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After the reaction, cool the reactor to room temperature and vent the pressure.
-
Separate the catalyst from the product mixture by filtration or centrifugation.
-
Analyze the product mixture using GC to determine conversion and selectivity.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. EP2781499A1 - Method for producing high-purity 1,5-pentanediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts [mdpi.com]
- 13. Selective hydrogenolysis of furfuryl alcohol towards 1,5-pentanediol over a Co/CeO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Optimizing the performance of pentanediol as a penetration enhancer in transdermal drug delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentanediol as a penetration enhancer in transdermal drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances transdermal drug delivery?
A1: this compound, an alkanediol, primarily enhances drug penetration by altering the barrier properties of the stratum corneum (SC), the outermost layer of the skin.[1][2][3] The proposed mechanisms include:
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Disruption of Intercellular Lipids: this compound can insert itself into the lipid matrix of the stratum corneum, disrupting the highly ordered structure of these lipids. This disruption increases the fluidity of the lipid bilayers, creating more pathways for the drug to diffuse through.[1][2][3]
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Interaction with Intracellular Proteins: It may also interact with the keratin (B1170402) proteins within the corneocytes.[2]
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Increased Drug Partitioning: this compound can act as a solvent for the drug within the skin, which can increase the drug's solubility and partitioning from the formulation into the stratum corneum.[2]
Q2: Is there an optimal concentration for this compound in a transdermal formulation?
A2: The optimal concentration of this compound is drug and formulation dependent. Studies have shown that the enhancing effect of 1,2-pentanediol (B41858) is concentration-dependent. For instance, with caffeine (B1668208) as a model drug, increasing the concentration from 2.5% to 5% resulted in significantly increased penetration.[4] However, some studies suggest that beyond a certain concentration, the enhancing effect may plateau or even decrease. For example, a 20% concentration of 1,2-pentanediol showed a lower increase in terbinafine (B446) penetration compared to a 5% concentration.[4] Therefore, it is crucial to determine the optimal concentration for each specific drug and formulation through experimental studies.
Q3: How does this compound compare to other common penetration enhancers like propylene (B89431) glycol?
A3: this compound has been shown to be a highly effective penetration enhancer, in some cases superior to propylene glycol.[5][6] For example, a study using caffeine as a model drug demonstrated that 5% 1,2-pentanediol was more effective at enhancing penetration than a mixture of propylene glycol and ethanol.[5] In another study, the release of tri-iodothyroacetic acid (TRIAC) was 21% higher with pentane-1,5-diol compared to propane-1,2-diol (propylene glycol).[6] this compound is also noted for its favorable cosmetic properties, low potential for skin irritation compared to other diols, and antimicrobial properties that allow it to act as a preservative.[6][7]
Q4: What are the potential side effects or toxicity concerns associated with this compound?
A4: 1,5-Pentanediol is generally considered to have a low risk of skin and eye irritation and low toxicity.[6][7][8] It is described as a safe and effective ingredient for use in topical pharmaceutical formulations.[7] However, as with any chemical, sensitization or allergic contact dermatitis can occur in susceptible individuals, although this is rare.[9] It is always recommended to conduct appropriate safety and toxicity studies for any new formulation.
Troubleshooting Guides
Issue 1: Low or No Enhancement of Drug Permeation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | The enhancing effect of this compound is concentration-dependent.[4] Perform a dose-response study by formulating a range of this compound concentrations (e.g., 1%, 2.5%, 5%, 10%) to identify the optimal concentration for your specific active pharmaceutical ingredient (API) and vehicle. |
| Incompatible Formulation | The overall formulation can significantly impact the effectiveness of the penetration enhancer.[1] Ensure the pH, viscosity, and other excipients in your formulation are compatible with both the drug and this compound. Consider simplifying the formulation to isolate the effect of this compound before adding other components. |
| Drug Properties | Highly lipophilic or hydrophilic drugs may require different enhancement strategies.[1] For highly lipophilic drugs that may form a reservoir in the stratum corneum, the permeation into deeper skin layers might be limited.[1] Consider co-enhancers or alternative delivery systems. |
| Poor Drug Release from Vehicle | The drug must be released from the formulation to partition into the skin. Ensure the drug is sufficiently soluble in the vehicle at the tested this compound concentration. You may need to adjust the solvent system. |
| Experimental Setup Issues | Inaccurate results can stem from problems with the in vitro permeation setup. Verify the integrity of the skin membrane, ensure proper temperature control (37°C), and confirm the appropriate receptor medium is being used and is properly degassed.[10][11] |
Issue 2: High Variability in Permeation Data
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Skin Samples | The thickness and integrity of skin samples can vary significantly. Use a dermatome for consistent skin thickness.[12] Always perform a skin integrity test (e.g., by measuring transepidermal water loss or electrical resistance) before starting the permeation study to ensure barrier function is intact.[13] |
| Air Bubbles in Franz Cell | Air bubbles between the skin and the receptor medium can impede diffusion. Ensure no air bubbles are trapped under the skin when mounting it in the Franz diffusion cell. |
| Inadequate Sample Size | A small number of replicates can lead to high variability. Increase the number of replicates for each formulation to obtain statistically significant results. |
| Analytical Method Variability | The method used to quantify the drug in the receptor fluid may not be sufficiently sensitive or reproducible. Validate your analytical method (e.g., HPLC) according to ICH Q2(R1) guidelines, ensuring adequate sensitivity, linearity, accuracy, and precision.[11][12] |
Issue 3: Signs of Skin Irritation in In Vitro or In Vivo Models
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | While generally having a low irritation potential, high concentrations of any chemical can cause irritation. If irritation is observed, try reducing the concentration of this compound in the formulation. |
| Interaction with Other Excipients | The combination of this compound with other excipients in the formulation could be causing the irritation. Evaluate the irritation potential of the vehicle without the active drug and this compound, and then systematically add components to identify the irritant. |
| Pre-existing Skin Condition | For in vivo studies, ensure the animal or human subjects do not have pre-existing skin conditions that could be exacerbated by the formulation. |
Quantitative Data Summary
Table 1: Effect of 1,2-Pentanediol Concentration on Caffeine Permeation
| Vehicle Composition (v/v) | Maximum Flux (J) (µg/cm²/h) | Enhancement Factor (EF) | 24-h Receptor Concentration (Q₂₄h) (µg/mL) |
| Water (Control) | 1.23 | 1.00 | 29.5 |
| 2.5% 1,2-Pentanediol in Water | 2.45 | 1.99 | 58.8 |
| 5% 1,2-Pentanediol in Water | 3.67 | 2.98 | 88.1 |
| 5% Propylene Glycol in Water | 1.89 | 1.54 | 45.4 |
| 5% Ethanol in Water | 1.45 | 1.18 | 34.8 |
| 25% Propylene Glycol / 25% Ethanol in Water | 2.89 | 2.35 | 69.4 |
Data adapted from a study on the permeability of caffeine through excised pig skin.[4][5]
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for assessing the permeation of a drug through an excised skin membrane.
1. Skin Preparation:
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Obtain full-thickness abdominal skin from a suitable animal model (e.g., pig or rat) or human cadaver skin.[5]
-
Carefully remove any subcutaneous fat and connective tissue.
-
If required, prepare split-thickness skin of a specific thickness (e.g., 400 µm) using a dermatome.[12]
-
Cut the prepared skin into sections large enough to be mounted on the Franz diffusion cells.
2. Franz Diffusion Cell Setup:
-
Use a Franz diffusion cell with a known diffusion area (e.g., 1 cm²).[10]
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4), ensuring it is degassed to prevent bubble formation. The solubility of the drug in the receptor medium should be at least ten times higher than the expected maximum concentration.[11]
-
Maintain the temperature of the receptor medium at 37°C using a circulating water bath to simulate physiological conditions.[10]
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Ensure there are no air bubbles between the skin and the receptor medium.
3. Application of Formulation:
-
Apply a precise amount of the test formulation (containing the drug and this compound) to the surface of the skin in the donor compartment.
4. Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
5. Drug Quantification:
-
Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
6. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the formulation with the enhancer to that of a control formulation without the enhancer.
Visualizations
Caption: Workflow for an in vitro skin permeation study.
Caption: Mechanism of this compound as a penetration enhancer.
Caption: Key factors influencing this compound's performance.
References
- 1. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The influence of alcohol, propylene glycol and 1,2-pentanediol on the permeability of hydrophilic model drug through excised pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of pentane-1,5-diol to other diols for use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcia-bigdr.jp [jcia-bigdr.jp]
- 9. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-Vitro Permeation Studies - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing the Skin Irritation Potential of Pentanediol in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the skin irritation potential of pentanediol in cosmetic formulations.
Troubleshooting Guides
Issue 1: Unexpected Skin Irritation Observed in a this compound-Containing Formulation
Question: Our formulation containing this compound is showing unexpected irritation in preliminary in vitro or in vivo tests. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors could contribute to unexpected irritation. Here's a systematic approach to identify the root cause:
-
This compound Isomer and Purity:
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Isomer: Verify the isomer of this compound used (1,2-pentanediol vs. 1,5-pentanediol). While both are generally considered to have low irritation potential, their properties can differ.
-
Purity: Impurities from the manufacturing process can sometimes be irritants. Request a certificate of analysis (CoA) from your supplier to check for impurities.
-
-
Concentration of this compound:
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While generally safe at typical use levels (up to 5% for 1,2-pentanediol), higher concentrations can increase irritation potential.[1] Review the concentration in your formulation. Consider a dose-response study to determine the irritation threshold.
-
-
Penetration Enhancement Effects:
-
This compound can act as a penetration enhancer, potentially increasing the skin absorption of other ingredients in your formulation that may be irritants.[2][3][4][5]
-
Troubleshooting Step: Evaluate the irritation potential of your base formulation without this compound. If the base is non-irritating, consider that this compound might be facilitating the penetration of another, mildly irritating component.
-
-
Disruption of Skin Barrier:
-
Glycols, including this compound, can interact with the lipids in the stratum corneum, potentially disrupting the skin's natural barrier function.[2][3][4][5] This can lead to increased transepidermal water loss (TEWL) and make the skin more susceptible to irritation.
-
Troubleshooting Step: Conduct a TEWL measurement in your in vitro or in vivo tests to assess the impact of your formulation on skin barrier integrity.
-
-
pH of the Formulation:
-
The pH of the final product can influence skin irritation. Ensure the pH of your formulation is within the optimal range for skin (typically 4.5-6.5).
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound-related skin irritation.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted concentration limit for this compound in cosmetic formulations to avoid skin irritation?
A1: 1,2-Pentanediol (B41858) is commonly used in cosmetic products at concentrations up to 5%.[1] While there is no strict regulatory limit for all applications, staying within this range is a good practice to minimize irritation potential, especially for products intended for sensitive skin. For 1,5-pentanediol (B104693), a 5% concentration was found to be non-irritating in an occlusive patch test.[6]
Q2: How does the skin irritation potential of 1,2-pentanediol compare to 1,5-pentanediol?
A2: Both 1,2-pentanediol and 1,5-pentanediol are considered to have a low potential for skin irritation.[7] However, some studies suggest that the sensory irritation potential of 1,2-alkanediols can increase with the length of the alkane chain.[8][9] It's important to evaluate the specific isomer in your formulation context.
Q3: Can this compound cause skin sensitization?
A3: There have been some reports of skin sensitization with glycols, but these are relatively rare.[1] this compound is generally not considered a potent skin sensitizer. However, as with any ingredient, sensitization is a possibility in susceptible individuals.
Q4: What in vitro methods are recommended for assessing the skin irritation potential of a this compound-containing formulation?
A4: The most widely accepted in vitro method is the Reconstructed Human Epidermis (RHE) test, as described in the OECD Test Guideline 439. This method uses a 3D model of human skin and assesses irritation based on cell viability (MTT assay) and the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α).
Q5: What are some effective formulation strategies to mitigate the skin irritation potential of this compound?
A5:
-
Incorporate Soothing Agents: The addition of anti-irritant and barrier-repairing ingredients can significantly reduce the irritation potential.
-
Examples:
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Ceramides: Help to restore the skin's lipid barrier.
-
Panthenol (Pro-vitamin B5): Known for its soothing and moisturizing properties.
-
Bisabolol and Allantoin: Have calming and anti-inflammatory effects.
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Botanical Extracts: Extracts from chamomile, green tea, and licorice can provide anti-irritant benefits.
-
-
-
Optimize the Vehicle: The overall formulation plays a crucial role. Using a well-balanced emulsifier system and including emollients can improve the skin feel and reduce the perception of irritation.
-
Control the pH: Maintaining a skin-friendly pH is essential.
Data Presentation
Table 1: Summary of In Vivo Human Patch Test Data for this compound and Related Glycols
| Glycol | Concentration | Test Type | Results | Reference |
| 1,5-Pentanediol | 5% | Occlusive Patch Test | Non-irritating | [6] |
| 1,2-Pentanediol | Not specified | Human Trials | Generally well-tolerated, low irritation potential | [1][7] |
| Propylene Glycol | 20% in water | Patch Test | 2.3% positive reactions, 2.4% doubtful/erythematous reactions, 0.6% irritant reactions in a large patient population |
Table 2: In Vitro Irritation Assessment of a Test Formulation Containing this compound (Hypothetical Data)
| Test Formulation | This compound Conc. | Mean Cell Viability (MTT Assay) | Mean IL-1α Release (pg/mL) | Irritation Classification (OECD TG 439) |
| Vehicle Control | 0% | 100% | 20 | Non-Irritant |
| Formulation A | 5% | 85% | 45 | Non-Irritant |
| Formulation B | 10% | 60% | 90 | Non-Irritant |
| Formulation C | 15% | 45% | 150 | Irritant |
| Positive Control (5% SDS) | N/A | 20% | 300 | Irritant |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RHE) Model (Based on OECD TG 439)
1. RHE Tissue Culture and Preparation:
- Upon receipt, place the RHE tissue inserts into 6-well plates containing maintenance medium.
- Incubate overnight at 37°C and 5% CO2.
2. Application of Test Material:
- Apply a precise amount of the this compound-containing formulation (e.g., 25-50 µL) topically to the surface of the RHE tissue.
- Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).
3. Incubation and Rinsing:
- Incubate the tissues with the test materials for a defined period (e.g., 60 minutes).
- Thoroughly rinse the test materials from the tissue surface with a buffered saline solution.
4. Post-Incubation:
- Transfer the tissues to fresh culture medium and incubate for 24-42 hours. The culture medium can be collected for cytokine analysis.
5. Cell Viability Assessment (MTT Assay):
- Transfer the RHE tissues to a 24-well plate containing MTT solution (1 mg/mL).
- Incubate for 3 hours at 37°C and 5% CO2.
- Extract the formazan (B1609692) product from the tissues using isopropanol.
- Measure the optical density (OD) of the extract at 570 nm using a plate reader.
- Calculate cell viability as a percentage relative to the negative control.
6. Cytokine Analysis (IL-1α ELISA):
- Use the collected culture medium from the post-incubation step.
- Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1α according to the manufacturer's instructions.
- Briefly, add standards and samples to a microplate pre-coated with an anti-human IL-1α antibody.
- Add a biotinylated detection antibody, followed by an avidin-HRP conjugate.
- Add a substrate solution and measure the color development at 450 nm.
- Calculate the concentration of IL-1α based on a standard curve.
Experimental Workflow for In Vitro Skin Irritation Testing:
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration [ouci.dntb.gov.ua]
- 4. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,5-Pentanediol and 1,6-Hexanediol in Polyester Properties
A detailed guide for researchers, scientists, and drug development professionals on the influence of diol chain length on the thermal, mechanical, and biodegradable properties of polyesters.
The selection of monomers is a critical determinant in tailoring the final properties of polyesters for specialized applications, ranging from advanced drug delivery systems to biodegradable packaging. Among the key building blocks, the choice of the diol component significantly influences the polymer's thermal characteristics, mechanical performance, and biodegradability. This guide provides an objective, data-driven comparison of two structurally similar diols, 1,5-Pentanediol (PDO) and 1,6-Hexanediol (HDO), in the context of polyester (B1180765) properties.
Influence of Diol Chain Length: A Structural Perspective
1,5-Pentanediol and 1,6-Hexanediol are linear aliphatic diols differing by a single methylene (B1212753) unit in their carbon backbone. This seemingly minor structural difference imparts notable changes in the resulting polyester's chain flexibility, packing efficiency, and intermolecular forces. Generally, an increase in the number of methylene units in the diol leads to greater flexibility of the polymer chains.[1] This enhanced mobility of the amorphous regions typically results in a lower glass transition temperature (Tg).[1] The effect on the melting temperature (Tm) is more complex; while increased chain flexibility can disrupt crystal packing and lower Tm, very long diol segments can lead to an increase in Tm due to the crystallization of the polymethylene sequences.[1]
Comparative Performance in Polyester Applications
Recent studies have explored the use of bio-based 1,5-Pentanediol as a sustainable alternative to the petroleum-derived 1,6-Hexanediol. In the formulation of polyester polyols for solvent-borne coatings, those based on bio-PDO exhibited similar performance in terms of hardness, flexibility, adhesion strength, and solvent resistance when compared to their HDO-based counterparts.[2][3] However, in adhesive applications, bio-PDO-based adhesives showed lower initial adhesion strength ("green strength") and a longer open time, which is the workable time to bond substrates.[2][3]
Data-Driven Comparison of Polyester Properties
To facilitate a direct comparison, the following tables summarize the thermal and mechanical properties of polyesters synthesized from 1,5-Pentanediol and 1,6-Hexanediol with various dicarboxylic acids. The data has been compiled from multiple sources and experimental conditions may vary.
Table 1: Thermal Properties of Polyesters
| Dicarboxylic Acid | Diol | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| Succinic Acid | 1,5-Pentanediol | -45 | 45 |
| Succinic Acid | 1,6-Hexanediol | -58 | 59 |
| Adipic Acid | 1,5-Pentanediol | -53 | 39 |
| Adipic Acid | 1,6-Hexanediol | -65 | 60 |
| Sebacic Acid | 1,5-Pentanediol | -58 | 62 |
| Sebacic Acid | 1,6-Hexanediol | -68 | 73 |
Table 2: Mechanical Properties of Polyesters
| Dicarboxylic Acid | Diol | Tensile Strength (MPa) | Elongation at Break (%) |
| Succinic Acid | 1,5-Pentanediol | 25 | 450 |
| Succinic Acid | 1,6-Hexanediol | 13 - 39 | 500 - 1758 |
| Adipic Acid | 1,5-Pentanediol | 20 | 500 |
| Adipic Acid | 1,6-Hexanediol | ~10 | Not readily available |
| Sebacic Acid | 1,5-Pentanediol | 30 | 600 |
| Sebacic Acid | 1,6-Hexanediol | Not readily available | Not readily available |
Biodegradability Insights
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of the polyesters discussed in this guide.
Polyester Synthesis: Melt Polycondensation
A common method for synthesizing these aliphatic polyesters is a two-stage melt polycondensation.
Materials:
-
Dicarboxylic acid (e.g., Succinic acid, Adipic acid, Sebacic acid)
-
Diol (1,5-Pentanediol or 1,6-Hexanediol)
-
Catalyst (e.g., Titanium (IV) butoxide, Antimony trioxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Esterification: The dicarboxylic acid and a slight molar excess of the diol are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column. The mixture is heated under a nitrogen atmosphere to a temperature of 180-200°C. The water formed during the esterification reaction is continuously removed by distillation.
-
Polycondensation: After the removal of the theoretical amount of water, the catalyst is added. The temperature is then gradually increased to 220-240°C, and a high vacuum (typically <1 Torr) is applied. This stage facilitates the removal of excess diol and promotes the increase of the polymer's molecular weight. The reaction is monitored by measuring the melt viscosity and is continued until the desired molecular weight is achieved. The resulting polyester is then cooled and collected.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
The glass transition temperature (Tg) and melting temperature (Tm) of the synthesized polyesters are determined using Differential Scanning Calorimetry (DSC).
Procedure:
-
A small sample of the polyester (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle might be:
-
Heating from room temperature to a temperature above the expected melting point (e.g., 100°C) at a rate of 10°C/min to erase the thermal history.
-
Cooling to a low temperature (e.g., -80°C) at a rate of 10°C/min.
-
A second heating scan from the low temperature to above the melting point at a rate of 10°C/min.
-
-
The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan. The Tm is taken as the peak temperature of the endothermic melting event.
Mechanical Testing: Tensile Analysis
The tensile properties of the polyesters, such as tensile strength and elongation at break, are measured using a universal testing machine.
Procedure:
-
Polyester films of a specific thickness are prepared, for instance, by melt-pressing.
-
The films are cut into a standard shape (e.g., dumbbell-shaped specimens) according to standards like ASTM D882.
-
The dimensions (width and thickness) of the specimen's gauge section are measured accurately.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is stretched at a constant crosshead speed until it fractures.
-
The load and displacement are recorded throughout the test.
-
The tensile strength is calculated as the maximum stress applied before the specimen breaks, and the elongation at break is the percentage increase in length at the point of fracture.
Conclusion
The choice between 1,5-Pentanediol and 1,6-Hexanediol in polyester synthesis allows for the fine-tuning of material properties. The addition of a single methylene group in 1,6-Hexanediol generally leads to a decrease in the glass transition temperature and an increase in the melting temperature compared to polyesters synthesized with 1,5-Pentanediol. These changes are attributed to increased chain flexibility and, in some cases, more efficient crystal packing. While polyesters from both diols exhibit comparable performance in certain applications like coatings, differences in properties such as adhesion strength can arise. For researchers and professionals in drug development and material science, understanding these subtle yet significant differences is crucial for designing polyesters with optimized performance for their specific needs. Further direct comparative studies, particularly on biodegradability, would be beneficial for a more comprehensive understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Pentanediol's Antimicrobial Efficacy Against Common Skin Pathogens: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 1,5-pentanediol (B104693) against common skin pathogens, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development who are exploring alternative or synergistic antimicrobial agents.
Executive Summary
1,5-Pentanediol, a diol or glycol, has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes and cause cellular dehydration, a physical mode of action that may be less prone to the development of microbial resistance.[3][4] This guide presents available data on its efficacy, compares it with other common antimicrobial agents, and provides detailed experimental protocols for validation.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for 1,5-pentanediol and other commonly used antimicrobial agents against key skin pathogens. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,5-Pentanediol against Common Skin Pathogens
| Microorganism | Strain | MIC (% v/v) | Reference |
| Staphylococcus aureus | Various | 5 - 12 | [5] |
| Not Specified | 9 | [5] | |
| Pseudomonas aeruginosa | Various | 5 - 12 | [5] |
| Candida albicans | Not Specified | 5 | [5] |
| Various Aerobic Bacteria | 85 strains | 2.5 - 15.0 | [3] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Various Glycols and Phenoxyethanol
| Antimicrobial Agent | Staphylococcus aureus (% v/v) | Pseudomonas aeruginosa (% v/v) | Candida albicans (% v/v) | Reference |
| 1,5-Pentanediol | 5 - 12 | 5 - 12 | 5 | [5] |
| 1,2-Pentanediol | Not Specified | Not Specified | Not Specified | [6] |
| Caprylyl Glycol (1,2-Octanediol) | 0.5 | 0.5 | 0.5 | [7][8] |
| Phenoxyethanol | Not Specified | Not Specified | Not Specified | [9] |
Note: Data for 1,2-Pentanediol and Phenoxyethanol against specific pathogens was not available in the searched literature in a comparable format.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents like pentanediol using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.
1. Materials:
- Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
- Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
- 1,5-Pentanediol (or other test substance)
- Sterile 96-well microtiter plates
- Sterile saline solution (0.85% NaCl)
- Spectrophotometer or McFarland standards
- Pipettes and sterile tips
- Incubator
2. Inoculum Preparation:
- From a fresh culture (18-24 hours old) of the test microorganism on an agar (B569324) plate, select several colonies.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Substance Dilutions:
- Prepare a stock solution of 1,5-pentanediol in the appropriate growth medium at twice the highest desired test concentration.
- In the 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12.
- Add 200 µL of the 1,5-pentanediol stock solution to well 1.
- Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
- Well 11 serves as a positive control (inoculum without the test substance), and well 12 serves as a negative control (medium only).
4. Inoculation and Incubation:
- Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
- Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
5. Interpretation of Results:
- After incubation, visually inspect the wells for turbidity (growth).
- The MIC is the lowest concentration of the test substance at which there is no visible growth.
Visualizations
Proposed Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound and other diols is believed to be the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.
Caption: Proposed mechanism of 1,5-pentanediol's antimicrobial activity.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Experimental workflow for MIC determination via broth microdilution.
Discussion and Conclusion
The available data indicates that 1,5-pentanediol is an effective antimicrobial agent against a range of common skin pathogens. Its efficacy, coupled with a proposed physical mechanism of action that may deter resistance, makes it a promising candidate for use in dermatological and cosmetic formulations.
Compared to other glycols, the antimicrobial activity of 1,5-pentanediol appears to be in a similar concentration range, although direct comparative studies with standardized methodologies are limited. For instance, caprylyl glycol (1,2-octanediol) has shown efficacy at lower concentrations.[7][8] Further research is warranted to conduct head-to-head comparisons of these agents under identical experimental conditions to provide a clearer understanding of their relative potencies.
Additionally, the potential for synergistic effects between 1,5-pentanediol and other preservatives is an area that merits further investigation. Such combinations could allow for lower concentrations of individual agents, potentially reducing the risk of irritation while maintaining robust antimicrobial protection.
References
- 1. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 2. researchgate.net [researchgate.net]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Natural and Sustainable Cosmetic Preservative Based on Sugarcane Straw Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] ANTIMICROBIAL EFFICACY OF CAPRYLYL GLYCOL AND ETHYLHEXYLGLYCERINE IN EMULSION | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sangi-chemical.com [sangi-chemical.com]
Head-to-head comparison of different catalytic systems for pentanediol synthesis
The production of pentanediols, key platform chemicals for the synthesis of polymers, plasticizers, and other valuable materials, from renewable biomass resources has garnered significant attention. Furfural (B47365), a readily available biomass-derived aldehyde, serves as a primary starting material for the synthesis of 1,2-pentanediol (B41858) (1,2-PDO) and 1,5-pentanediol (B104693) (1,5-PDO). The selective catalytic hydrogenation and hydrogenolysis of furfural and its derivatives are central to this endeavor, with a diverse array of catalytic systems being developed and optimized. This guide provides a head-to-head comparison of different catalytic systems, supported by experimental data, to aid researchers in the selection and development of efficient catalysts for pentanediol synthesis.
Performance of Catalytic Systems
The efficacy of a catalytic system for this compound synthesis is determined by several factors, including the nature of the active metal, the properties of the support material, the presence of promoters, and the reaction conditions. The following tables summarize the performance of various noble and non-noble metal-based catalysts in the conversion of furfural and its derivatives to 1,2-PDO and 1,5-PDO.
Non-Noble Metal Catalysts
Non-noble metal catalysts are attractive due to their lower cost and wider availability compared to their noble metal counterparts. Copper, cobalt, and nickel-based catalysts have shown considerable promise.
| Catalyst | Substrate | Temp. (°C) | Pressure (MPa H₂) | Time (h) | Conversion (%) | 1,5-PDO Yield (%) | 1,2-PDO Yield (%) | Other Major Products | Reference |
| Cu₂Co₁/Al₂O₃ | Furfural | - | - | - | - | - | - | 1,4-PDO (93% selectivity) | [1] |
| CuCo@N-CNTs | γ-valerolactone (GVL) | 200 | - | - | - | - | - | 1,4-PDO (74.1% yield) | [1] |
| CuNi/ZSM-5 (Zn-modified) | Levulinic Acid (LA) | 130 | - | - | - | - | - | 1,4-PDO (93.4% yield) | [1] |
| Cu/MgO | γ-valerolactone (GVL) | - | - | - | - | - | - | 1,4-PDO (97.7% yield) | [1] |
| Cu-LaCoO₃ | Furfuryl alcohol | 140 | - | 24 | 100 | 34.9 | 16.2 | - | [2] |
| Ni-La(OH)₃ | Tetrahydrofurfuryl alcohol | 170 | 4 | 24 | 94.6 | 88 (selectivity) | - | - | [3][4] |
| Ni-CoOx-Al₂O₃ | Furfural | 160 | 3 | 6 | - | 47.5 | - | - | [3][5] |
| Co-Fe/ZrO₂ | Furfural | - | - | - | - | High efficiency | - | - | [5] |
| Cu₄.₅Co₃.₅Zr₁ | Furfural | 160 | 4 | - | - | 56.0 | - | Furfuryl alcohol | [6] |
| 30Co_R | Furfural | - | - | - | 100 | 38.4 (selectivity) | - | THFA | [3] |
| 30Cu_R | Furfural | - | - | - | 100 | - | 22.1 (selectivity) | THFA | [3] |
Noble Metal Catalysts
Noble metal catalysts, particularly those based on platinum, rhodium, and ruthenium, often exhibit higher activity and selectivity under milder reaction conditions, though their high cost is a significant drawback.
| Catalyst | Substrate | Temp. (°C) | Pressure (MPa H₂) | Time (h) | Conversion (%) | 1,5-PDO Yield (%) | 1,2-PDO Yield (%) | Other Major Products | Reference |
| Pt/Co₂AlO₄ | Furfural | - | - | - | - | High yield | - | - | [7] |
| 2Pt@Co²⁺-MMO | Furfuryl alcohol | 150 | 3.0 | 4 | ~100 | 47 | - | THFA | [8] |
| 4Pt/MgAl₂O₄ | Furfuryl alcohol | 140 | - | - | 100 | ~28.9 | ~19.3 | THFA | [2] |
| 4Pt/10Li/MgAl₂O₄ | Furfuryl alcohol | 230 | - | - | 47.5 | ~18.8 | ~58.6 | THFA | [2] |
| 2Pt/MgO-200 | Furfuryl alcohol | 160 | 1 | 10 | 100 | 15.2 (selectivity) | 59.4 (selectivity) | - | [9] |
| 5Pt0.5Y/MgO | Furfuryl alcohol | 200 | 2 | 10 | 98.1 | - | 68.9 | THFA (19.8% yield) | [10][11] |
| Rh-Re/Carbon | 2-hydroxytetrahydropyran (B1345630) | - | - | - | - | 97 (from DHP) | - | - | [12] |
| Rh-ReOₓ/SiO₂ | Tetrahydrofurfuryl alcohol | - | - | 24 | - | 77 | - | - | [4][13] |
| 1% Rh/OMS-2 | Furfural | 160 | 3 | 8 | ~100 | - | 87 (selectivity) | Furfuryl alcohol | [14] |
| Ru/MgO | Furfuryl alcohol | 190 | - | 1 | - | - | 42 (selectivity) | - | [11] |
| Pd(0.66 wt%)-Ir-ReOₓ/SiO₂ | Furfural | 80 then 180 | - | - | - | 71.4 | - | THFA | [5][15] |
| Pt/12MgAl₂O₄@WAl | Tetrahydrofurfuryl alcohol | - | - | 30 | 47.3 | 88.4 (selectivity) | - | - | [13] |
Catalytic Pathways and Experimental Workflows
The synthesis of pentanediols from furfural typically proceeds through a series of hydrogenation and ring-opening reactions. The specific pathway is highly dependent on the catalyst and reaction conditions.
Reaction Pathways for 1,5-Pentanediol Synthesis
Two primary routes for the production of 1,5-PDO from furfural are recognized:
-
Via Tetrahydrofurfuryl Alcohol (THFA): Furfural is first hydrogenated to furfuryl alcohol (FAL), which is then further hydrogenated to THFA. Subsequent hydrogenolysis of the C-O bond in the furan (B31954) ring of THFA yields 1,5-PDO.[3][8] This pathway is often favored by bifunctional catalysts possessing both hydrogenation and acidic sites.
-
Direct Ring-Opening of Furfuryl Alcohol: In this route, FAL undergoes direct ring-opening and hydrogenolysis to form 1,5-PDO without the formation of a stable THFA intermediate.[8] This pathway can potentially reduce the number of reaction steps.
A novel and economically favorable pathway involves the dehydration of THFA to dihydropyran (DHP), followed by hydration to 2-hydroxytetrahydropyran (2-HY-THP), which then undergoes ring-opening and hydrogenation to 1,5-PDO.[12][16] The reactivity of 2-HY-THP is reported to be significantly higher than that of THFA.[12][16]
References
- 1. Catalytic production of 1,4-pentanediol from lignocellulosic biomass - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00180J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct catalytic conversion of furfural to 1,5-pentanediol by hydrogenolysis of the furan ring under mild conditions over Pt/Co2AlO4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. mdpi.com [mdpi.com]
- 14. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot selective conversion of furfural into 1,5-pentanediol over a Pd-added Ir–ReOx/SiO2 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Chemicals from Biomass: Combining Ring-Opening Tautomerization and Hydrogenation Reactions to Produce 1,5-Pentanediol from Furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Toxicity Profiles of Pentanediol and Other Common Glycols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profiles of pentanediol (1,2-pentanediol and 1,5-pentanediol) with other commonly used glycols, namely propylene (B89431) glycol, butylene glycol, and the more toxic ethylene (B1197577) glycol. The information presented is supported by experimental data from peer-reviewed studies and safety assessments, offering a valuable resource for formulation development and risk assessment.
Executive Summary
This compound, particularly 1,5-pentanediol (B104693), exhibits a favorable safety profile characterized by low acute oral and dermal toxicity, and minimal to no skin or eye irritation.[1] 1,2-pentanediol (B41858) also shows low acute toxicity.[2][3] In comparison, propylene glycol and butylene glycol are also considered safe for use in cosmetic and pharmaceutical applications, with low toxicity and low potential for skin irritation.[4][5][6][7] Ethylene glycol, however, stands apart due to its significant toxicity upon ingestion, leading to severe health effects, including renal failure.[8][9][10][11] This guide will delve into the quantitative toxicological data, detail the experimental methodologies used to generate this data, and provide a visual representation of the metabolic pathways that underpin the observed differences in toxicity.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for the selected glycols. The LD50 (Lethal Dose, 50%) value represents the dose required to be lethal to 50% of the tested animal population, and it is a standard measure of acute toxicity. Lower LD50 values indicate higher toxicity.
| Glycol | CAS Number | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Skin Irritation (rabbit) | Eye Irritation (rabbit) | Skin Sensitization |
| 1,2-Pentanediol | 5343-92-0 | 12,700[2][3] | >2,000 (rat)[3] | Mild Irritant[12] | Serious eye damage[13] | Not considered a sensitizer |
| 1,5-Pentanediol | 111-29-5 | 10,000[14][15][16] | >19,800[15] | Non-irritating[1][17] | Non-irritating[1] | Not considered a sensitizer[1] |
| Propylene Glycol | 57-55-6 | 20,000 - 22,000[18][19][20] | 20,800[18][20][21] | Mild Irritant[22] | Mild Irritant[22] | Not considered a sensitizer[23] |
| 1,3-Butylene Glycol | 107-88-0 | 22,800[24][25] | >20,000[25] | Minimally irritating[6] | Mild to severe irritation[6] | Not a sensitizer[6] |
| 1,4-Butanediol (B3395766) | 110-63-4 | 1,500 | >2,000 (rat) | No skin irritation | - | - |
| Ethylene Glycol | 107-21-1 | 4,700[9][11] | 10,626[26] | Mild Irritant[27] | Moderate Irritant[11] | Not considered a sensitizer |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.
Acute Oral Toxicity (OECD 401)
This test determines the short-term toxicity of a substance after a single oral dose.
-
Test Animals: Typically, young adult rats of a single sex are used.[4]
-
Procedure: The animals are fasted overnight before the administration of the test substance via gavage.[4] The substance is given in graduated doses to several groups of animals.[4]
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[4]
-
Endpoint: The LD50 value is calculated based on the number of mortalities at different dose levels.[4]
Acute Dermal Toxicity (OECD 402)
This protocol assesses the toxicity of a substance following a single, prolonged dermal application.
-
Test Animals: Adult rats are commonly used, with the fur on their backs clipped.[14]
-
Procedure: The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface) and covered with a porous gauze dressing for 24 hours.[17][21]
-
Observation: The animals are observed for signs of toxicity and skin reactions for 14 days.[17]
-
Endpoint: The dermal LD50 is determined.[21]
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are the preferred species.[9][18]
-
Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin and covered with a gauze patch for up to 4 hours.[18]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal and observations can continue for up to 14 days to assess reversibility.[15][18]
-
Endpoint: The severity of the skin reactions is scored to determine the irritation potential.
Acute Eye Irritation/Corrosion (OECD 405)
This protocol is used to assess the potential of a substance to cause eye irritation or damage.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[8][19]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application, and the reversibility of any effects is observed for up to 21 days.[8][19][20]
-
Endpoint: The severity of the ocular lesions is scored to classify the irritancy level.
Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)
This test is designed to determine if a substance can induce an allergic skin reaction.
-
Procedure: The test involves an induction phase where the animals are exposed to the test substance with and without an adjuvant to enhance the immune response. This is followed by a challenge phase where the substance is applied to a different area of the skin after a rest period.[5][10]
-
Observation: The skin is observed for signs of an allergic reaction (erythema and edema) at the challenge site.[3]
-
Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.[5]
Visualization of Metabolic Pathways and Experimental Workflow
To better understand the toxicological differences and the process of safety assessment, the following diagrams are provided.
Discussion of Comparative Safety and Toxicity
The data clearly indicates that 1,5-pentanediol possesses a very low order of acute toxicity, comparable to, and in some cases more favorable than, propylene glycol and 1,3-butylene glycol.[4][7][14][15][16][18][20][24][25] Its high LD50 values for both oral and dermal routes, coupled with its non-irritating properties, make it a safe ingredient for a wide range of applications.[1][17] 1,2-pentanediol also demonstrates low acute toxicity, although it is classified as causing serious eye damage, which necessitates careful formulation in products used around the eye area.[13]
Propylene glycol is widely recognized for its safety and is used extensively in food, pharmaceuticals, and cosmetics.[5] Its toxicological profile is well-established, showing low acute toxicity and low potential for irritation.[4][18][19][20][22][23] Similarly, 1,3-butylene glycol is considered safe for use in cosmetics, with a low order of toxicity.[6][7] However, it can cause mild to severe eye irritation depending on the concentration.[6] 1,4-butanediol has a lower oral LD50 than its 1,3-isomer, indicating a higher level of acute toxicity.
In stark contrast, ethylene glycol presents a significant human health risk, primarily through ingestion.[8][9][10][11] Its metabolism to toxic intermediates, particularly oxalic acid, can lead to severe metabolic acidosis and the formation of calcium oxalate (B1200264) crystals in the kidneys, resulting in renal failure.[8] While its dermal toxicity is lower, the potential for severe systemic effects upon ingestion limits its use in consumer products where accidental ingestion is a possibility.
The differences in the metabolic pathways of these glycols are a key determinant of their toxicity profiles. Propylene glycol is metabolized to lactic and pyruvic acids, which are normal intermediates in cellular metabolism.[4] this compound is expected to be metabolized through oxidation to compounds that can be further broken down into carbon dioxide and water. The toxic pathway of ethylene glycol metabolism highlights the importance of understanding the metabolic fate of a substance when assessing its safety.
Conclusion
Based on the available experimental data, this compound, particularly 1,5-pentanediol, demonstrates a safety and toxicity profile that is comparable to or, in some aspects, more favorable than other commonly used glycols like propylene glycol and butylene glycol. Its low acute toxicity and minimal irritancy make it a suitable alternative in many formulations. 1,2-pentanediol also has a favorable low acute toxicity profile, but its potential for eye damage requires consideration during product development. Ethylene glycol, due to its significant systemic toxicity upon ingestion, is not a suitable comparator for applications where human contact is expected. This guide provides researchers and formulation scientists with the necessary data and context to make informed decisions regarding the selection of glycols in their product development endeavors.
References
- 1. jcia-bigdr.jp [jcia-bigdr.jp]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. solvet.ca [solvet.ca]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. Butylene Glycol - CD Formulation [formulationbio.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. nano.pitt.edu [nano.pitt.edu]
- 10. fit.edu [fit.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 1,2-Pentanediol | C5H12O2 | CID 93000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.se [fishersci.se]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. vet-way.com [vet-way.com]
- 19. redox.com [redox.com]
- 20. beta.lakeland.edu [beta.lakeland.edu]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. hvchemical.com [hvchemical.com]
- 23. researchgate.net [researchgate.net]
- 24. 1,3-Butanediol | C4H10O2 | CID 7896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. carlroth.com:443 [carlroth.com:443]
- 26. solventsandpetroleum.com [solventsandpetroleum.com]
- 27. hillbrothers.com [hillbrothers.com]
- 28. beaufort.tricare.mil [beaufort.tricare.mil]
Performance evaluation of bio-based pentanediol versus petroleum-derived pentanediol
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance Metrics and Experimental Data
The shift towards sustainable chemistry has brought bio-based alternatives to the forefront of materials science and product formulation. Pentanediol, a versatile diol with isomers like 1,5-pentanediol (B104693) and 1,2-pentanediol (B41858), is a key ingredient in a wide array of applications, from high-performance polymers to advanced cosmetic formulations. This guide provides a comprehensive comparison of the performance of bio-based this compound versus its traditional petroleum-derived counterpart, supported by experimental data and detailed methodologies to aid in informed decision-making for research and development.
1,5-Pentanediol: A Building Block for Sustainable Polymers
Bio-based 1,5-pentanediol (Bio-PDO) is emerging as a strong competitor to its petroleum-based equivalent, primarily in the synthesis of polyesters and polyurethanes. These polymers are integral to the production of coatings, adhesives, sealants, and elastomers (CASE).
Comparative Performance in Polymer Applications
Studies have shown that the physical properties of bio-based 1,5-PDO are nearly identical to those of petroleum-derived 1,5-PDO.[1] This suggests that it can be a drop-in replacement in many existing formulations without significant adjustments to the manufacturing process.
A key performance indicator for diols in polymer synthesis is their impact on the final properties of the polymer. Research comparing polyester (B1180765) polyols synthesized with bio-based 1,5-PDO to those made with petroleum-derived 1,6-hexanediol (B165255) (a common diol in these applications) reveals comparable performance. Coatings formulated with bio-based 1,5-PDO demonstrated similar hardness, flexibility, adhesion strength, and solvent resistance to those formulated with petroleum-derived 1,6-hexanediol.[2]
| Property | Bio-Based 1,5-PDO Based Coating | Petroleum-Derived 1,6-HDO Based Coating |
| Hardness | Similar | Similar |
| Flexibility | Similar | Similar |
| Adhesion Strength | Similar | Similar |
| Solvent Resistance | Similar | Similar |
Table 1: Performance Comparison of Coatings.[2]
While direct comparative data for adhesives is less available, one report suggests that bio-based 1,5-PDO adhesives may exhibit lower green strength and longer open time compared to those based on 1,6-hexanediol.[2]
Environmental Performance: A Clear Advantage for Bio-Based 1,5-Pentanediol
A significant differentiator for bio-based 1,5-pentanediol is its environmental footprint. A life cycle assessment (LCA) demonstrated that bio-based 1,5-PDO can lead to a reduction of up to 99% in greenhouse gas emissions compared to petroleum-derived 1,6-hexanediol.[3] This is a critical consideration for industries aiming to reduce their environmental impact.
Experimental Protocols for 1,5-Pentanediol Performance Evaluation
A common method for synthesizing polyester polyols for performance evaluation involves the following steps:
-
Reactants: Bio-based or petroleum-derived 1,5-pentanediol, a diacid (e.g., adipic acid), and a catalyst (e.g., titanium(IV) butoxide).
-
Procedure:
-
The diol and diacid are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser.
-
The mixture is heated to a specific temperature (e.g., 180-220°C) under a nitrogen atmosphere.
-
Water produced during the esterification reaction is continuously removed.
-
The reaction is monitored by measuring the acid value of the mixture.
-
Once the desired acid value is reached, the reaction is stopped, and the resulting polyester polyol is cooled.
-
-
Hydroxyl Number: Determined according to ASTM D4274 to ascertain the amount of reactive hydroxyl groups.
-
Acid Value: Measured to determine the amount of residual carboxylic acid groups.
-
Viscosity: Measured using a viscometer at a specified temperature.
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
Polyurethane coatings are typically formulated by reacting the synthesized polyester polyol with an isocyanate. The performance of the resulting coating is then evaluated using standardized tests:
-
Hardness: Pencil hardness test (ASTM D3363).
-
Flexibility: Mandrel bend test (ASTM D522).
-
Adhesion: Cross-hatch adhesion test (ASTM D3359).
-
Solvent Resistance: MEK rub test (ASTM D5402).
1,2-Pentanediol: Multifunctional Ingredient in Cosmetics and Pharmaceuticals
1,2-Pentanediol is widely used in the cosmetic and pharmaceutical industries as a humectant, solvent, and antimicrobial agent. The increasing demand for sustainable and safe ingredients has led to the growing popularity of bio-based 1,2-pentanediol.[4]
Humectant and Skin Penetration Enhancement
Studies have shown that 1,2-pentanediol can also act as a penetration enhancer, facilitating the delivery of active ingredients into the skin. One study demonstrated that a 5% concentration of 1,2-pentanediol was the most effective enhancer for caffeine (B1668208) penetration through pig skin compared to other glycols and ethanol.[5]
Antimicrobial Efficacy
1,2-Pentanediol is known for its broad-spectrum antimicrobial activity, which allows for the reduction or elimination of traditional preservatives in cosmetic formulations.[6] Although direct comparative studies between the bio-based and petroleum-derived versions are scarce, their identical chemical structure implies similar antimicrobial performance.
Experimental Protocols for 1,2-Pentanediol Performance Evaluation
The antimicrobial effectiveness of a formulation containing 1,2-pentanediol can be evaluated using standard methods like ISO 11930 or USP <51>. The general procedure is as follows:
-
Inoculation: The cosmetic product is intentionally contaminated with a known concentration of various microorganisms (bacteria, yeast, and mold).
-
Incubation: The inoculated product is stored at a specified temperature for a defined period (typically 28 days).
-
Sampling and Counting: At specific time intervals (e.g., 7, 14, and 28 days), samples are taken to determine the number of viable microorganisms.
-
Evaluation: The reduction in the microbial count over time indicates the effectiveness of the preservative system.
To ensure the safety of cosmetic ingredients, skin irritation and sensitization tests are crucial.
-
In Vitro Skin Irritation: Reconstructed human epidermis (RhE) models (OECD Test Guideline 439) are used to assess the potential for skin irritation.
-
In Vitro Skin Sensitization: A combination of in vitro methods addressing key events in the adverse outcome pathway for skin sensitization is recommended (e.g., DPRA, KeratinoSens™, h-CLAT).
Visualizing the Pathways: Synthesis and Metabolism
To better understand the origin and fate of this compound, the following diagrams illustrate the synthesis of the bio-based versions and a potential metabolic pathway in the skin.
References
- 1. pcimag.com [pcimag.com]
- 2. virtuemarketresearch.com [virtuemarketresearch.com]
- 3. pcimag.com [pcimag.com]
- 4. bastone-industries.com [bastone-industries.com]
- 5. The influence of alcohol, propylene glycol and 1,2-pentanediol on the permeability of hydrophilic model drug through excised pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
A comparative review of the drug delivery enhancement of various aliphatic diols
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents offers a non-invasive approach with the potential for controlled, sustained release. However, the formidable barrier of the stratum corneum necessitates the use of penetration enhancers to facilitate drug permeation. Among the various classes of enhancers, aliphatic diols have garnered significant attention due to their efficacy and generally favorable safety profile. This guide provides a comparative review of common aliphatic diols, summarizing their performance based on available experimental data, detailing experimental protocols for their evaluation, and illustrating their mechanism of action.
Comparative Performance of Aliphatic Diols
The efficacy of aliphatic diols as penetration enhancers is influenced by several factors, including their chemical structure (e.g., chain length, branching), the physicochemical properties of the drug molecule, and the composition of the formulation. The following table summarizes quantitative data from various studies to provide a comparative overview of their performance. It is important to note that direct head-to-head comparisons across all diols under identical experimental conditions are limited in the literature; therefore, the data presented is a synthesis from multiple sources.
| Diol | Drug | Concentration of Diol | Enhancement Ratio (ER) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Test System | Reference |
| Propylene (B89431) Glycol (1,2-Propanediol) | Loperamide (B1203769) HCl | 12% in gel | Not explicitly stated, but significant permeation observed | Not specified | Human skin | [1] |
| Haloperidol | Not specified | No significant effect | Not specified | Rat skin | ||
| Triamcinolone Acetonide | 5% in aqueous carbomer gel | ~1.5 | Not specified | Porcine ear skin | [2][3] | |
| 1,3-Butanediol | Not specified | Not specified | Not specified | Not specified | Not specified | |
| 1,2-Pentanediol | Triamcinolone Acetonide | 5% in aqueous carbomer gel | ~3.5 | Not specified | Porcine ear skin | [2][3] |
| 2-Methyl-2,4-Pentanediol | Triamcinolone Acetonide | 5% in aqueous carbomer gel | ~2.5 | Not specified | Porcine ear skin | [2][3] |
| 1,2-Hexanediol (B41856) | Triamcinolone Acetonide | 5% in aqueous carbomer gel | ~4.0 | Not specified | Porcine ear skin | [2][3] |
| 1,2-Octanediol | Triamcinolone Acetonide | Saturated solution in aqueous carbomer gel | ~5.0 | Not specified | Porcine ear skin | [2][3] |
Note: The Enhancement Ratio (ER) is the factor by which the flux of the drug is increased in the presence of the enhancer compared to the control (without the enhancer). The Permeability Coefficient (Kp) is a measure of the permeability of the skin to a particular substance.
Mechanism of Action: Disruption of the Stratum Corneum
The primary mechanism by which aliphatic diols enhance drug penetration is through the disruption of the highly organized structure of the stratum corneum. This outermost layer of the skin consists of corneocytes embedded in a lipid matrix, which serves as the main barrier to drug diffusion. Aliphatic diols interact with both the lipid and protein components of the stratum corneum.
Longer-chain alkanediols, such as 1,2-hexanediol and 1,2-octanediol, have been shown to fluidize the intercellular lipids of the stratum corneum, transitioning them from a well-ordered gel phase to a more disordered liquid crystalline phase.[2][3] This increased fluidity of the lipid bilayers enhances the diffusion of drug molecules through the intercellular route. Shorter-chain diols, like propylene glycol, are thought to interact with the hydrophilic regions of the stratum corneum and may also alter the conformation of keratin (B1170402) within the corneocytes.[4]
Mechanism of drug delivery enhancement by aliphatic diols.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for evaluating the permeation-enhancing effects of aliphatic diols using Franz diffusion cells, a widely accepted in vitro model.[5][6][7][8][9]
1. Skin Membrane Preparation:
-
Excised human or animal (e.g., porcine ear) skin is commonly used.
-
The subcutaneous fat and connective tissue are carefully removed.
-
The skin is dermatomed to a uniform thickness (typically 300-500 µm).
-
The prepared skin is stored frozen until use.
2. Franz Diffusion Cell Setup:
-
The dermatomed skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.
-
The receptor compartment is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32°C to mimic skin surface temperature.[5]
-
The system is allowed to equilibrate.
3. Application of Formulation:
-
A defined amount of the test formulation (e.g., a gel or cream containing the drug and the aliphatic diol) is applied to the surface of the stratum corneum in the donor compartment.
-
A control formulation without the diol is also tested in parallel.
4. Sampling and Analysis:
-
At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium to maintain sink conditions.[5]
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment.
-
The enhancement ratio (ER) is calculated by dividing the flux of the drug from the formulation containing the diol by the flux from the control formulation.
Experimental workflow for in vitro skin permeation studies.
Cytotoxicity Assessment: MTT Assay
It is crucial to evaluate the potential cytotoxicity of penetration enhancers to ensure their safety. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.
1. Cell Culture:
-
Human keratinocytes (e.g., HaCaT cell line) are cultured in an appropriate medium until they reach a suitable confluency.
2. Treatment:
-
The cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the aliphatic diols for a specified period (e.g., 24 hours).
-
A negative control (cells with medium only) and a positive control (a known cytotoxic agent) are included.
3. MTT Incubation:
-
After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
4. Solubilization and Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The cell viability is expressed as a percentage of the negative control.
-
The IC50 value (the concentration of the diol that causes 50% inhibition of cell viability) can be calculated to quantify the cytotoxicity. For instance, one study found that propylene glycol at a concentration of 4% reduced the viability of HaCaT cells to 39.3% after 24 hours of treatment.[10]
Conclusion
Aliphatic diols are effective and versatile penetration enhancers for transdermal drug delivery. Their efficacy generally increases with chain length, with longer-chain diols demonstrating a greater ability to disrupt the stratum corneum lipid structure. However, the choice of the optimal diol depends on the specific drug and formulation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these enhancers. Future research should focus on direct comparative studies of a wider range of aliphatic diols for various drugs to build a more comprehensive understanding of their structure-activity relationships and to further optimize their use in transdermal drug delivery systems.
References
- 1. Effect of finite doses of propylene glycol on enhancement of in vitro percutaneous permeation of loperamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alterlab.co.id [alterlab.co.id]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mmsl.cz [mmsl.cz]
- 9. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Quantifying Pentanediol in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pentanediol in complex biological matrices such as plasma, urine, and tissue homogenates is critical for a wide range of research and clinical applications. The choice of analytical methodology can significantly impact the reliability and comparability of experimental data. This guide provides an objective comparison of the two primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and a discussion on the importance of cross-validation to ensure data integrity across different methods.
Method Performance Comparison
The selection between LC-MS/MS and GC-MS for this compound analysis depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. While LC-MS/MS often provides higher sensitivity and specificity for polar compounds like this compound without the need for derivatization, GC-MS can be a robust and cost-effective alternative, particularly when coupled with a derivatization step to enhance analyte volatility.[1][2]
A summary of typical performance parameters for each technique, based on validated methods for similar small polar analytes, is presented below. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: Quantitative Performance Comparison of LC-MS/MS and GC-MS for this compound Analysis
| Parameter | LC-MS/MS (Hypothetical) | GC-MS with Derivatization (Hypothetical) | Notes |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques generally exhibit excellent linearity over a defined concentration range.[2] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 5 - 50 ng/mL | LC-MS/MS typically offers lower limits of detection for polar analytes. |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | Accuracy can be influenced by matrix effects and the efficiency of sample preparation.[2] |
| Precision (%RSD) | < 15% | < 20% | Both methods can achieve good precision with appropriate internal standards.[2] |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Derivatization required, followed by Liquid-Liquid Extraction | GC-MS requires an additional derivatization step to improve volatility.[3][4] |
| Throughput | Higher | Lower | The derivatization step in GC-MS can be time-consuming. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable quantification of this compound. Below are representative methodologies for LC-MS/MS and GC-MS analysis.
LC-MS/MS Method for this compound in Plasma
This method is suitable for the direct quantification of this compound in plasma, leveraging the high sensitivity and specificity of tandem mass spectrometry.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and equilibrate for 2 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment).
-
Internal Standard: Precursor ion → Product ion.
-
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
GC-MS Method for this compound in Urine
This method involves a derivatization step to increase the volatility of this compound, making it amenable to GC-MS analysis.
1. Sample Preparation: Derivatization and Liquid-Liquid Extraction
-
To 200 µL of urine sample, add an appropriate internal standard.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[3]
-
Incubate at 70°C for 30 minutes.
-
After cooling, add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new vial for GC-MS analysis.
2. GC Conditions
-
Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
Mandatory Visualizations
To facilitate a clearer understanding of the analytical workflows and the principles of cross-validation, the following diagrams are provided.
The Imperative of Cross-Validation
When analytical methods are changed, transferred between laboratories, or when data from different methods need to be compared, a cross-validation study is essential. This process ensures that the results obtained from different analytical procedures are comparable and reliable.
References
- 1. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Pentanediol Production Routes: An Environmental Impact Analysis
For Researchers, Scientists, and Drug Development Professionals
The growing demand for sustainable chemical manufacturing has spurred significant interest in bio-based production routes for essential platform chemicals like pentanediol. This guide provides a comparative analysis of the environmental impact of different production pathways for 1,5-pentanediol (B104693), 1,2-pentanediol (B41858), and 1,4-pentanediol (B150768), contrasting traditional fossil-fuel-based methods with emerging bio-based alternatives. While comprehensive life cycle assessment (LCA) data for all routes remains limited in publicly available literature, this guide synthesizes the current knowledge to offer a valuable benchmark for researchers and industry professionals.
Key Production Routes: An Overview
Pentanediols are versatile C5 diols with applications ranging from polymer synthesis to solvents and use in pharmaceutical formulations. The environmental footprint of their production is a critical consideration for sustainable sourcing and manufacturing.
Fossil-Fuel Based Routes:
-
1,5-Pentanediol: Primarily produced from the oxidation of cyclohexane[1].
-
1,2-Pentanediol: Can be synthesized from propylene (B89431) oxide, a petroleum derivative[2].
-
1,4-Pentanediol: Traditionally produced from feedstocks like butadiene or maleic anhydride[3].
Bio-Based Routes:
-
1,5-Pentanediol: A notable process developed by Pyran, Inc. utilizes non-food renewable feedstocks such as corn cobs and sugarcane bagasse. The process involves the conversion of furfural (B47365), a biomass-derived platform chemical.
-
1,2-Pentanediol: Can be produced via the catalytic hydrogenation of furfural[4][5][6].
-
1,4-Pentanediol: A promising bio-based route involves the conversion of levulinic acid, another key platform chemical derived from lignocellulosic biomass[2][7][8][9][10][11].
Comparative Environmental Impact Data
Direct, publicly available, and peer-reviewed life cycle assessment (LCA) data for all this compound production routes is scarce. The following table summarizes the available quantitative data and qualitative comparisons. For fossil-based 1,5-pentanediol, data for 1,6-hexanediol (B165255) is used as a proxy due to its structural similarity and the availability of comparative LCA studies[12]. It is important to note that the environmental impact of bio-based routes can be influenced by factors such as the type of feedstock and the energy source used in processing.
| This compound Isomer | Production Route | Feedstock | GHG Emissions (kg CO2-eq/kg) | Energy Consumption (MJ/kg) | Water Usage (L/kg) | Data Source/Notes |
| 1,5-Pentanediol | Bio-based (Pyran Process) | Corn cobs, Sugarcane bagasse | Significantly lower than fossil-based proxy (up to 99% reduction claimed) | Data not available | Higher than fossil-based proxy (driven by biomass cultivation)[12] | Based on an independent, ISO-compliant cradle-to-gate LCA. |
| Fossil-based (Proxy: 1,6-Hexanediol) | Cyclohexane (via Adipic Acid) | Data not publicly available in snippets. Pyran's comparison suggests a high baseline. | Data not available | Data not available | 1,6-hexanediol is a common proxy in comparative LCAs for C6 diols.[12] | |
| 1,2-Pentanediol | Bio-based | Furfural | Data not available | Data not available | Data not available | Techno-economic analyses suggest economic feasibility, but LCA data is not readily available. |
| Fossil-based | Propylene Oxide | Data not available | Estimated range of 25.2–31.8 GJ/ton for the preceding step of producing propylene oxide.[2] | Data not available | The traditional hydrolysis of propylene oxide is an energy-intensive process.[13] | |
| 1,4-Pentanediol | Bio-based | Levulinic Acid | Data not available | Data not available | Data not available | Research focuses on catalytic efficiency; full LCA data is not yet prevalent.[2][7] |
| Fossil-based | Butadiene, Maleic Anhydride (B1165640) | Data not available | Data not available | Data not available | Production of maleic anhydride from n-butane has been shown to have lower CO2 emissions than the route from benzene.[14] |
Experimental Protocols: Life Cycle Assessment (LCA)
The environmental impact data presented is primarily derived from Life Cycle Assessments (LCA), a standardized methodology for evaluating the environmental aspects of a product or process throughout its lifecycle.
Key Principles of LCA (ISO 14040 and 14044):
The International Organization for Standardization (ISO) provides the framework for conducting LCAs to ensure consistency and comparability.
-
Goal and Scope Definition: This initial phase defines the purpose of the study, the functional unit, and the system boundaries.
-
Functional Unit: A quantified measure of the function of the product system. For this comparison, a common functional unit would be "the production of 1 kg of this compound."
-
System Boundaries: These define the processes included in the assessment. A "cradle-to-gate" analysis, common for chemical production, includes all processes from raw material extraction ("cradle") to the point where the product leaves the factory ("gate").
-
-
Life Cycle Inventory (LCI) Analysis: This involves compiling the inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for each process within the system boundaries.
-
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This involves classifying the inventory data into impact categories (e.g., global warming potential, acidification potential) and then characterizing the magnitude of the impact.
The LCA for Pyran's bio-based 1,5-pentanediol was a cradle-to-gate assessment conducted by a third-party firm and validated by an expert review panel, ensuring full alignment with ISO 14040, 14044, and 14067 standards.
Visualizing the Production Pathways
To illustrate the different production routes and their environmental comparison, the following diagrams are provided.
Figure 1: Overview of Fossil-Fuel and Bio-Based Production Routes for Pentanediols.
References
- 1. What are System Boundaries in LCA? - Decerna [decerna.co.uk]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. welinkschem.com [welinkschem.com]
- 4. Selective hydrogenolysis of furfural to 1,2-pentanediol over a Pt–Fe/MT catalyst under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous production of 1,2-pentanediol from furfuryl alcohol over highly stable bimetallic Ni–Sn alloy catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. openscholar.uga.edu [openscholar.uga.edu]
- 8. Catalytic production of 1,4-pentanediol from lignocellulosic biomass - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Aqueous Hydrogenation of Levulinic Acid to 1,4-Pentanediol over Mo-Modified Ru/Activated Carbon Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
Safety Operating Guide
Proper Disposal of Pentanediol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of pentanediol, a common solvent and intermediate in research and development. Adherence to these protocols will help your laboratory maintain a safe operational environment and comply with relevant regulations.
I. Hazard Assessment and Waste Classification
Before initiating any disposal procedure, it is crucial to classify the this compound waste. While some isomers of this compound are not classified as hazardous substances under GHS, it is best practice to treat all chemical waste as potentially hazardous until a formal determination is made.[1][2]
Key Steps:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific this compound isomer in use provides critical information on its hazards. For instance, 1,2-Pentanediol is classified as causing serious eye damage, whereas 1,5-Pentanediol and 2,4-Pentanediol are not classified as hazardous substances.[3][4][5]
-
Evaluate for Contamination: The disposal procedure is dictated by the nature of the waste. Unused, expired this compound has a different disposal pathway than this compound that has been used as a solvent or is part of a reaction mixture. Contaminants may render the entire waste stream hazardous.
-
Hazardous Waste Determination: In a laboratory setting, all chemical waste should be treated as hazardous unless confirmed to be non-hazardous by an Environmental Health and Safety (EHS) officer.[1][2] A chemical waste is generally classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
II. Standard Disposal Procedures for this compound Waste
The following steps outline the standard operating procedure for disposing of this compound waste in a laboratory environment.
1. Waste Collection and Segregation:
-
Dedicated Waste Container: Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the substance. Plastic containers are often preferred over glass to minimize the risk of breakage.[6][7]
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.[8]
-
Separate Solids and Liquids: Keep solid and liquid this compound waste in separate containers.[8]
2. Labeling and Storage:
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound" and the specific isomer if known), and the approximate concentration and quantity.[7] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[7]
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][9] This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible materials.
3. Waste Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[6][7] Do not attempt to dispose of the chemical waste through regular trash or down the sewer system unless explicitly authorized.[7][10]
-
Documentation: Complete any required waste disposal forms accurately and completely. This documentation is crucial for regulatory compliance.[7]
4. Disposal of Empty Containers:
-
Non-Acutely Hazardous Waste Containers: For containers that held non-acutely hazardous waste, ensure they are completely empty. Deface the original label and remove the cap before disposing of them in the regular trash.[1]
-
Acutely Hazardous Waste Containers: Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
III. Quantitative Data for this compound Disposal
The disposal of any chemical down the drain is highly regulated and generally discouraged. Only small quantities of specific, non-hazardous chemicals may be permissible for sink disposal, and this requires written permission from the EHS department.[7][11] The following table provides general guidelines; however, always consult your local regulations and institutional policies.
| Parameter | Guideline | Citation |
| Sink Disposal | Prohibited unless written permission is obtained from EHS. | [7] |
| Permissible pH Range for Drain Disposal (if approved) | Typically between 5.5 and 10.5. | [11] |
| Maximum Daily Quantity for Drain Disposal (if approved) | Generally limited to a few hundred grams or milliliters. | [11] |
| This compound Classification | Varies by isomer; some are not classified as hazardous. | [3] |
IV. Experimental Protocols Cited
The procedures outlined in this document are based on standard laboratory chemical waste management guidelines and information from Safety Data Sheets. No specific experimental protocols are cited.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste in a laboratory.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. danielshealth.com [danielshealth.com]
- 11. acs.org [acs.org]
Personal protective equipment for handling Pentanediol
This guide provides crucial safety and logistical information for the handling of Pentanediol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1][2] A face shield may also be necessary where splashing is possible.[2][3] All eye protection should conform to EU standard EN 166 or NIOSH standards in the US.[1][2][4]
-
Skin Protection:
-
Gloves: Chemical-resistant, impervious gloves are mandatory.[1][5] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[1][2][6][7] Contaminated gloves should be disposed of in accordance with good laboratory practices.[2][6][7]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing.[1][5] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[4]
-
-
Respiratory Protection: Work in a well-ventilated area.[1][5][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][5] For firefighting, a self-contained breathing apparatus is necessary.[1][3][5][9]
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Handling:
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1][5]
-
Wash hands thoroughly after handling.[10]
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[3][11]
3. In Case of a Spill:
-
Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][5]
-
For minor spills, absorb with inert material such as dry sand or earth and place in a chemical waste container.[3][8]
-
For major spills, contain the spill with sand, earth, or vermiculite (B1170534) and prevent it from entering drains or water courses.[8]
-
Clean up spills immediately using appropriate protective equipment.[3][8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[5] All disposal practices must be in accordance with local, state, and federal regulations.[12]
-
Container Disposal: Leave chemicals in their original containers.[6] Contaminated packaging should be handled in the same way as the substance itself.[9][10] Empty containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[5]
Quantitative Data
The following table summarizes key quantitative data for different isomers of this compound.
| Property | 1,5-Pentanediol | 1,2-Pentanediol | 2,4-Pentanediol |
| CAS Number | 111-29-5 | 5343-92-0 | 625-69-4 |
| Molecular Formula | C5H12O2 | C5H12O2 | C5H12O2 |
| Molecular Weight | 104.15 g/mol | 104.15 g/mol | 104.15 g/mol |
| Boiling Point | No data available | No data available | 201 - 202 °C (394 - 396 °F)[6] |
| Flash Point | 136 °C[3] | No data available | No data available |
| Autoignition Temp | 330 °C[3] | No data available | No data available |
| Explosive Limits | Lower: 1.3%, Upper: 13.1%[3] | No data available | Forms explosive mixtures with air on intense heating.[6] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its ultimate disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 1,5-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 3. 1,5-Pentanediol(111-29-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. 1,4-PENTANEDIOL - Safety Data Sheet [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
